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  • Product: tert-butyl N-cyclopropyl-N-methylcarbamate
  • CAS: 1378390-62-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-butyl N-cyclopropyl-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl N-cyclopropyl-N-methylcarbamate, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl N-cyclopropyl-N-methylcarbamate, a molecule of increasing interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its emerging applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular Attributes

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

CAS Number: 1378390-62-5

The structural architecture of tert-butyl N-cyclopropyl-N-methylcarbamate incorporates a bulky tert-butyl protecting group, a rigid cyclopropyl moiety, and a central carbamate linkage. This unique combination of functional groups bestows upon it specific physicochemical properties that are highly valuable in the design of complex molecules.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂ChemScene
Molecular Weight171.24 g/mol ChemScene
CAS Number1378390-62-5ChemScene

Strategic Synthesis: The N-tert-Butyloxycarbonylation of N-cyclopropyl-N-methylamine

The synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate is most commonly achieved through the N-tert-butyloxycarbonylation of N-cyclopropyl-N-methylamine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The causality behind this choice lies in the clean and high-yielding nature of this protection strategy, which is a cornerstone of modern organic synthesis.

The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen of N-cyclopropyl-N-methylamine on one of the carbonyl carbons of Boc₂O. A base, such as triethylamine or N,N-diisopropylethylamine, is typically employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products N-cyclopropyl-N-methylamine N-cyclopropyl-N-methylamine Reaction_Step Nucleophilic Acyl Substitution N-cyclopropyl-N-methylamine->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Step Base Base (e.g., Triethylamine) Base->Reaction_Step Target_Molecule tert-butyl N-cyclopropyl-N-methylcarbamate Reaction_Step->Target_Molecule Byproducts tert-Butanol + CO₂ + Protonated Base Reaction_Step->Byproducts

Caption: Synthetic workflow for tert-butyl N-cyclopropyl-N-methylcarbamate.

Experimental Protocol: N-tert-butyloxycarbonylation of N-cyclopropyl-N-methylamine

  • Reaction Setup: To a stirred solution of N-cyclopropyl-N-methylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl N-cyclopropyl-N-methylcarbamate.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized tert-butyl N-cyclopropyl-N-methylcarbamate, a multi-technique analytical approach is imperative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of tert-butyl carbamates. A reversed-phase C18 column is typically effective for the separation of the target compound from potential impurities.

Illustrative HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The characteristic signals for the tert-butyl, cyclopropyl, and methyl groups provide unambiguous confirmation of the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

  • ~2.80 ppm (singlet, 3H): Protons of the N-methyl group.

  • ~2.50 ppm (m, 1H): Methine proton of the cyclopropyl group.

  • ~0.60-0.80 ppm (m, 4H): Methylene protons of the cyclopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 172.24.

Applications in Medicinal Chemistry and Drug Discovery

The carbamate functional group is a prevalent structural motif in a multitude of approved therapeutic agents.[1] The incorporation of a cyclopropyl ring offers several advantages in drug design, including enhanced metabolic stability and improved potency.[2]

While specific biological activity data for tert-butyl N-cyclopropyl-N-methylcarbamate is not extensively published, its structural components suggest its utility as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Key Roles in Drug Design:

  • Metabolic Stability: The cyclopropyl group is known to be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[2] This can lead to an improved pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.[2]

  • Intermediate for Bioactive Molecules: As a protected secondary amine, tert-butyl N-cyclopropyl-N-methylcarbamate can serve as a precursor for the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.[3] For instance, related N-cyclopropyl carbamate derivatives have been investigated for their potential as insecticides and in other areas of agrochemical research.[4]

G cluster_core Core Molecule cluster_properties Physicochemical & Pharmacokinetic Advantages cluster_applications Potential Applications in Drug Discovery Target tert-butyl N-cyclopropyl-N-methylcarbamate Metabolic_Stability Enhanced Metabolic Stability Target->Metabolic_Stability Conformational_Rigidity Conformational Rigidity Target->Conformational_Rigidity Building_Block Versatile Synthetic Building Block Target->Building_Block Enzyme_Inhibitors Enzyme Inhibitors Building_Block->Enzyme_Inhibitors Receptor_Modulators Receptor Modulators Building_Block->Receptor_Modulators

Caption: The role of tert-butyl N-cyclopropyl-N-methylcarbamate in drug design.

Conclusion

tert-butyl N-cyclopropyl-N-methylcarbamate is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the advantageous properties conferred by its constituent functional groups make it a valuable tool for researchers. This guide has provided a foundational understanding of its key characteristics, synthesis, and analytical validation, which will aid in its effective utilization in the development of novel chemical entities.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to tert-butyl N-cyclopropyl-N-methylcarbamate

Abstract This technical guide provides a comprehensive overview of tert-butyl N-cyclopropyl-N-methylcarbamate, a key building block in modern synthetic chemistry. We will deconstruct its SMILES representation, detail its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-cyclopropyl-N-methylcarbamate, a key building block in modern synthetic chemistry. We will deconstruct its SMILES representation, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and discuss its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who require a deep technical understanding of this versatile carbamate.

Introduction and Strategic Importance

tert-butyl N-cyclopropyl-N-methylcarbamate belongs to the class of carbamates, specifically those utilizing the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation, stability across a wide range of chemical conditions, and straightforward removal under mild acidic conditions.[1][2][3] The presence of the cyclopropyl and methyl moieties on the nitrogen atom makes this compound a valuable and sterically defined intermediate.

The cyclopropyl ring, in particular, is a "bioisostere" often incorporated into drug candidates to enhance metabolic stability, improve potency by constraining molecular conformation, and modulate physicochemical properties like solubility and lipophilicity.[4] Consequently, tert-butyl N-cyclopropyl-N-methylcarbamate serves as a critical precursor for introducing the N-methylcyclopropylamine scaffold into complex target molecules, particularly in the synthesis of novel pharmaceutical agents.[5][6]

Molecular Structure and SMILES Representation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES code for tert-butyl N-cyclopropyl-N-methylcarbamate is CC(C)(C)OC(=O)N(C)C1CC1 .

Let's deconstruct this string to understand its direct correlation with the molecular structure:

  • CC(C)(C) : This segment represents the tert-butyl group. It starts with a central carbon (C) atom bonded to another carbon (C). The parentheses (C)(C) indicate that two additional methyl groups are also attached to that first carbon, creating the characteristic quaternary center of the tert-butyl moiety.

  • O : An oxygen atom single-bonded to the tert-butyl group.

  • C(=O) : This represents a carbonyl group. A carbon atom is double-bonded to an oxygen atom, denoted by the =O within parentheses.

  • N : The nitrogen atom of the carbamate, single-bonded to the carbonyl carbon.

  • (C) : A methyl group attached to the nitrogen atom. The parentheses indicate it's a branch from the main chain.

  • C1CC1 : This defines the cyclopropyl ring. The first carbon (C1) is bonded to the nitrogen. It is also bonded to another carbon (C), which is in turn bonded to a third carbon (C). The numeral 1 after this third carbon indicates that it forms a bond back to the first carbon atom labeled C1, closing the three-membered ring.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, purification strategy, and safety assessment.

PropertyValueSource
Molecular Formula C9H17NO2[4]
Molecular Weight 171.24 g/mol [4]
CAS Number 1378390-62-5[7]
Appearance Oil / Solid[8]
Boiling Point ~177 °C (Predicted)[8][9]
Density ~0.94 g/cm³ (Predicted)[8][9]
Storage Sealed in dry, 2-8°C[4][10]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient method for synthesizing tert-butyl N-cyclopropyl-N-methylcarbamate is through the Boc-protection of its corresponding secondary amine precursor, N-methylcyclopropanamine, using di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O).[8]

Reaction Scheme

The overall transformation is a nucleophilic acyl substitution:

Synthesis_Workflow cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts Reactant1 N-Methylcyclopropanamine Reaction_Step Reaction (Acetonitrile, RT) Reactant1->Reaction_Step Nucleophile Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Reaction_Step Electrophile Product tert-butyl N-cyclopropyl- N-methylcarbamate Reaction_Step->Product Byproduct1 CO₂ (gas) Reaction_Step->Byproduct1 Byproduct2 tert-Butanol Reaction_Step->Byproduct2

Caption: Synthesis workflow for Boc-protection of N-methylcyclopropanamine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and purification to ensure high purity of the final product.

Materials:

  • N-methylcyclopropanamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylcyclopropanamine (1.0 eq). Dissolve the amine in acetonitrile (or DCM) to a concentration of approximately 0.5 M.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution at room temperature. A slight exotherm may be observed. The reaction can be monitored for gas evolution (CO₂).[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.[2][8]

  • Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible solvent like ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted (Boc)₂O and acidic impurities) and brine (to reduce the water content in the organic layer).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): If impurities are detected by ¹H NMR or LC-MS, the crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[8]

Mechanistic Insights

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[2]

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine (N-methylcyclopropanamine) attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[11][12]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, eliminating a stable tert-butyl carbonate leaving group.[2]

  • Decomposition: The tert-butyl carbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide and the tert-butoxide anion. The tert-butoxide then abstracts a proton from the newly protonated carbamate to generate tert-butanol as the final byproduct.[11]

The use of a slight excess of (Boc)₂O ensures the complete conversion of the starting amine. The aqueous work-up is critical for removing the byproducts and any remaining anhydride, leading to a high-purity product.

Applications in Drug Development

tert-butyl N-cyclopropyl-N-methylcarbamate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. After its synthesis, the Boc group can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to unmask the N-methylcyclopropylamine moiety.[1][2]

This deprotected amine can then be coupled with other fragments to build more complex molecular architectures. The N-methylcyclopropylamine motif is found in a variety of biologically active compounds and drug candidates targeting areas such as:

  • Central Nervous System (CNS) Disorders: The lipophilic and rigid nature of the cyclopropyl group can aid in crossing the blood-brain barrier and provide optimal interactions with CNS targets.[4]

  • Oncology: As a component of kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: Incorporated into novel antiviral or antibacterial agents.

The compound's utility lies in its ability to cleanly and efficiently introduce this valuable structural motif in a protected form, preventing unwanted side reactions during multi-step synthetic sequences.[1][3]

Conclusion

tert-butyl N-cyclopropyl-N-methylcarbamate is a strategically important molecule in synthetic organic chemistry. Its structure, readily understood through its SMILES code, combines the robust and versatile Boc protecting group with the pharmaceutically relevant N-methylcyclopropylamine scaffold. The synthesis is straightforward and high-yielding, relying on a well-understood and reliable protection mechanism. For drug development professionals, this compound represents a key tool for accessing novel chemical space and constructing complex molecular targets with enhanced pharmacological properties.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • tert-Butyl N-cyclopropyl-N-methylcarbamate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Di-tert-butyl Dicarbonate. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Application Note - N-Boc Protection. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. (2026, February 14). Medium. Retrieved March 7, 2024, from [Link]

  • Basu, A., & Thayumanavan, S. (Eds.). (2006). Organic Syntheses (Vol. 82). John Wiley & Sons.
  • TERT-BUTYL-N-METHYLCARBAMATE. (n.d.). Chemdad. Retrieved March 7, 2024, from [Link]

Sources

Foundational

N-cyclopropyl-N-methylcarbamic acid tert-butyl ester (CAS 1378390-62-5): Synonyms, Structural Utility, and Synthetic Applications in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and drug development, the strategic use of protected amine building blocks is fundamental to synthesizing complex active pharmaceutical ingredients (APIs). N-cyclopropyl-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic use of protected amine building blocks is fundamental to synthesizing complex active pharmaceutical ingredients (APIs). N-cyclopropyl-N-methylcarbamic acid tert-butyl ester is a highly versatile, Boc-protected secondary amine. By masking the reactive N-methylcyclopropylamine core, this compound allows chemists to execute complex, multi-step synthetic routes without risking unwanted side reactions at the nitrogen center.

This technical guide details the chemical synonyms, the structural rationale behind its specific moieties, and field-proven, self-validating experimental protocols for its deprotection and downstream integration.

Chemical Identity & Synonyms

Because chemical vendors, patent literature, and academic journals often utilize varied nomenclature, recognizing the complete list of synonyms for this compound is critical for accurate procurement and literature mining[1],[2].

AttributeDetail
IUPAC Name tert-butyl N-cyclopropyl-N-methylcarbamate[1]
CAS Registry Number 1378390-62-5[1]
Molecular Formula C9H17NO2[3]
Molecular Weight 171.24 g/mol [3]
Common Synonyms N-cyclopropyl-N-methylcarbamic acid tert-butyl estertert-butyl cyclopropyl(methyl)carbamate[2]tert-Butyl N-cyclopropyl-N-methylcarbamateBoc-N-cyclopropyl-N-methylamine
SMILES O=C(OC(C)(C)C)N(C1CC1)C[3]

Structural Rationale & Mechanistic Role

As a Senior Application Scientist, it is vital to understand that every structural moiety in a building block serves a specific pharmacokinetic or synthetic purpose. The architecture of N-cyclopropyl-N-methylcarbamic acid tert-butyl ester is a masterclass in functional drug design.

  • The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a classic bioisosteric strategy in drug design. It increases the lipophilicity of the resulting molecule while introducing structural rigidity. This rigidity reduces the entropic penalty of binding to a target receptor (e.g., kinases or GPCRs) and significantly enhances metabolic stability against cytochrome P450-mediated N-dealkylation compared to flexible, linear alkyl chains.

  • The N-Methyl Group: Secondary amines often suffer from rapid metabolism or poor membrane permeability due to their hydrogen bond donor capacity. The N-methyl group eliminates this hydrogen bond donor, fine-tuning the basicity (pKa) and improving the blood-brain barrier (BBB) penetration of the final API.

  • The tert-Butoxycarbonyl (Boc) Group: The Boc group is the [4]. It is completely orthogonal to catalytic hydrogenation (which removes Cbz groups) and basic conditions (which remove Fmoc groups). It prevents the amine from acting as a nucleophile during upstream cross-coupling or acylation reactions.

StructuralRationale Compound N-cyclopropyl-N-methylcarbamic acid tert-butyl ester Boc tert-Butoxycarbonyl (Boc) Group Compound->Boc Cyclopropyl Cyclopropyl Ring Compound->Cyclopropyl Methyl N-Methyl Group Compound->Methyl Func1 Prevents unwanted N-alkylation/acylation Boc->Func1 Func2 Increases metabolic stability & structural rigidity Cyclopropyl->Func2 Func3 Modulates lipophilicity & eliminates H-bond donor Methyl->Func3

Caption: Functional roles of structural moieties in N-cyclopropyl-N-methylcarbamic acid tert-butyl ester.

Experimental Workflows: Boc-Deprotection & Downstream Coupling

The synthetic utility of this compound relies entirely on the efficient removal of the Boc group to liberate the free secondary amine for subsequent functionalization (e.g., amide coupling). The standard, highly reliable method utilizes[5].

Causality of Experimental Choices
  • Reagent (TFA): TFA provides the exact acidity required to protonate the carbamate oxygen, triggering fragmentation into a stabilized tert-butyl cation and carbamic acid[6]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas, which irreversibly drives the reaction forward via Le Chatelier's principle[5].

  • Solvent (DCM): DCM is non-nucleophilic and poorly solvates the ionic intermediates, preventing unwanted side reactions. It is also completely inert to TFA.

  • Temperature (0°C to RT): Initiating the reaction at 0°C safely controls the exothermic protonation step and minimizes the potential for the highly reactive tert-butyl cation to alkylate electron-rich aromatic rings present elsewhere in the substrate.

Step-by-Step Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . The physical chemistry of the reaction provides real-time, visual feedback to the operator.

  • Preparation: Dissolve N-cyclopropyl-N-methylcarbamic acid tert-butyl ester (1.0 eq) in anhydrous DCM (yielding a 0.2 M solution) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add TFA (typically 20-50% v/v relative to DCM) dropwise[6]. Expert Insight: If the target molecule contains electron-rich aromatics, add a cation scavenger like triisopropylsilane (TIPS) (2.0 eq) to trap the generated tert-butyl cation.

  • Propagation & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: The visible evolution of CO₂ gas serves as a real-time indicator of reaction progress[5]. Stir for 1–3 hours. The complete cessation of bubbling, coupled with LC-MS monitoring confirming the mass shift (-100 Da), validates reaction completion.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x 10 mL) to azeotropically remove residual TFA[7], yielding the N-methylcyclopropylamine trifluoroacetate salt as a crude oil.

  • Neutralization & Coupling: Dissolve the crude salt in N,N-Dimethylformamide (DMF). Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (3.0–5.0 eq) to neutralize the TFA salt. Add the desired carboxylic acid (1.1 eq) and a coupling reagent like HATU (1.2 eq). Stir at RT for 4 hours to yield the target amide.

ExperimentalWorkflow Start tert-Butyl N-cyclopropyl- N-methylcarbamate Step1 Acidic Cleavage (TFA in DCM, 0°C to RT) Start->Step1 Deprotection Intermediate N-methylcyclopropylamine Trifluoroacetate Salt Step1->Intermediate CO2 + Isobutylene Step2 Neutralization & Coupling (DIPEA, HATU, R-COOH) Intermediate->Step2 Amine Activation Product Target API / Amide Derivative Step2->Product Amidation

Caption: Experimental workflow for Boc-deprotection and subsequent amide coupling.

Quantitative Data: Reaction Parameters

The following table summarizes typical quantitative parameters and expected yields for the deprotection and coupling sequence, serving as a baseline for process optimization and scale-up.

Reaction StepReagents / ConditionsTimeTempExpected YieldKey Metric / IPC
Boc Deprotection 20-50% TFA in DCM1 - 3 h0°C → RT>95% (Crude)CO₂ evolution ceases; LC-MS confirms mass shift (-100 Da).
TFA Removal Toluene co-evaporation0.5 h40°CN/AConstant weight of the crude TFA salt oil achieved.
Amide Coupling R-COOH, HATU, DIPEA, DMF4 - 12 hRT75 - 90%Disappearance of activated ester intermediate via HPLC.

Conclusion

N-cyclopropyl-N-methylcarbamic acid tert-butyl ester (CAS 1378390-62-5) is a highly strategic building block designed to impart favorable pharmacokinetic properties—such as metabolic stability and tuned lipophilicity—into drug candidates while ensuring synthetic tractability. By understanding its nomenclature, the structural rationale behind its design, and the precise physical chemistry governing its deprotection, researchers can seamlessly integrate this compound into advanced medicinal chemistry campaigns.

References

  • Title: Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: Google Books / Wiley URL
  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

Sources

Exploratory

Comprehensive Safety, Handling, and Application Guide for tert-Butyl N-cyclopropyl-N-methylcarbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5) Abstract In modern medicinal chemistry, the N-methylcyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5)

Abstract

In modern medicinal chemistry, the N-methylcyclopropylamine motif is a highly privileged pharmacophore used to modulate the lipophilicity, metabolic stability, and basicity of active pharmaceutical ingredients (APIs). However, the free amine is volatile and challenging to handle. tert-Butyl N-cyclopropyl-N-methylcarbamate solves this by masking the amine with a tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard Safety Data Sheet (SDS). Here, we will dissect the structural causality behind its physicochemical properties, establish self-validating handling protocols, and map out its synthetic utility.

Physicochemical Profiling and Structural Causality

The physical behavior and stability of tert-butyl N-cyclopropyl-N-methylcarbamate are directly dictated by its molecular architecture. The bulky Boc group provides significant steric shielding around the nitrogen lone pair, drastically reducing its nucleophilicity and preventing unwanted side reactions during complex API synthesis. Meanwhile, the cyclopropyl ring introduces a rigid, strained system with high s-character in its C-H bonds, contributing to the molecule's overall lipophilicity [1].

Table 1: Core Physicochemical Properties
PropertySpecificationMechanistic Rationale
CAS Number 1378390-62-5Unique identifier for regulatory and procurement tracking.
Molecular Formula C₉H₁₇NO₂Represents the fully protected secondary amine.
Molecular Weight 171.24 g/mol Low molecular weight facilitates high atom economy in coupling.
Canonical SMILES CN(C(=O)OC(C)(C)C)C1CC1Highlights the carbamate linkage and cyclopropyl strain.
Optimal Storage 2-8°C (Sealed, Dry)Prevents slow thermal degradation and acid-catalyzed cleavage.

Data sourced from authoritative chemical inventory profiles [1].

Hazard Assessment and Toxicological Mechanisms

While Boc-protected amines are generally stable and less hazardous than their free amine counterparts, tert-butyl N-cyclopropyl-N-methylcarbamate is classified as a localized irritant[2]. Understanding why it acts as an irritant is crucial for developing effective safety protocols.

The Causality of Irritation: The high lipophilicity imparted by the tert-butyl and cyclopropyl groups allows the molecule to easily partition into the lipid bilayers of the stratum corneum (the outermost layer of the skin). Once absorbed, the carbamate moiety can act as a mild electrophile or disrupt local cellular environments, triggering an inflammatory response.

Table 2: GHS Hazard Classification and Mitigation
Hazard ClassGHS CodeDescriptionChemical Causality & Mitigation
Skin Irritation H315Causes skin irritationCause: Dermal lipid penetration. Mitigation: Nitrile gloves (breakthrough time >240 mins).
Eye Irritation H319Causes serious eye irritationCause: Interaction with ocular mucosa. Mitigation: Splash-proof chemical goggles.
Prevention P264, P280Wash thoroughly; Wear PPEStandard laboratory barrier protection prevents partitioning.
Response P302+P352IF ON SKIN: Wash with soapSoap emulsifies the lipophilic compound for rapid removal.

Advanced Handling, Storage, and Stability Workflows

To ensure the integrity of the carbamate linkage, the compound must be protected from atmospheric moisture and acidic vapors (e.g., HCl fumes common in synthetic labs), which can prematurely cleave the Boc group.

Protocol 1: Self-Validating Quality Control (QC) Workflow

Upon receiving a new batch, relying solely on the vendor's Certificate of Analysis (CoA) is a risk. Implement this self-validating QC protocol to ensure material integrity before committing it to a multi-step synthesis.

  • Visual Inspection: Verify the material is a clear, colorless to pale-yellow liquid/solid. Discoloration indicates oxidative degradation.

  • NMR Verification (The Validation Step): Dissolve 10 mg in CDCl₃.

    • Diagnostic Peaks: Look for a sharp, intense singlet at ~1.4 ppm integrating to 9H (the tert-butyl group). The presence of this peak confirms the protecting group is intact. The N-methyl group will appear around ~2.8 ppm (3H, singlet), and the cyclopropyl protons will present as complex multiplets between 0.4–0.8 ppm.

  • Purity Confirmation: Run an LC-MS/HPLC trace. Accept only batches with >98% purity to prevent downstream side reactions.

  • Storage Execution: Purge the primary container with Argon or Nitrogen to displace moisture, seal tightly, and store at 2-8°C.

QC Receipt Material Receipt (Check Seal & Temp) Visual Visual Inspection (Clear Liquid/Solid) Receipt->Visual NMR 1H NMR Analysis (Check Boc & Cyclopropyl) Visual->NMR Pass Reject Quarantine / Reject Visual->Reject Fail (Discoloration) HPLC HPLC / LC-MS (Purity >98%) NMR->HPLC Structurally Verified NMR->Reject Impurities Detected Storage Long-term Storage (2-8°C, Desiccated) HPLC->Storage Purity Confirmed HPLC->Reject Substandard Purity

Figure 1: Self-validating quality control workflow for material verification.

Synthetic Utility and Deprotection Workflows

The primary application of this compound is to serve as a stable surrogate for N-methylcyclopropylamine. Once the rest of the target molecule has been synthesized, the Boc group must be cleanly removed.

Protocol 2: Controlled Acidic Deprotection Workflow

This protocol utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). It is highly reliable and provides a visual, self-validating cue for reaction completion.

  • Preparation: Dissolve 1.0 equivalent of tert-butyl N-cyclopropyl-N-methylcarbamate in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 10 equivalents of TFA dropwise. Causality: Cooling prevents aggressive exothermic runaway and minimizes the volatilization of the resulting amine.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. You will observe effervescence. This is the evolution of isobutylene gas and CO₂. The reaction is self-validating: once gas evolution completely ceases (typically 1-2 hours), the deprotection is complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting product is the N-methylcyclopropylamine TFA salt, which can be used directly in subsequent steps (e.g., amide couplings) by adding an excess of a tertiary amine base like DIPEA.

G A tert-Butyl N-cyclopropyl-N-methylcarbamate (Stable at 2-8°C) B Acidic Environment (TFA / HCl) A->B Deprotection Workflow C Thermal Stress (> 60°C in moisture) A->C Improper Storage D Deprotected Amine (N-methylcyclopropylamine) B->D Rapid Cleavage E Isobutylene Gas + CO2 B->E Gaseous Byproducts F Slow Hydrolysis / Degradation C->F Gradual Breakdown

Figure 2: Degradation pathways and deprotection logic for the target carbamate.

References

Foundational

Strategic Sourcing and Synthetic Integration of tert-Butyl N-Cyclopropyl-N-methylcarbamate in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, heavily aromatic scaffolds to sp³-rich, conformationally restricted motifs is a defining strategy for improving clinical success rates. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic scaffolds to sp³-rich, conformationally restricted motifs is a defining strategy for improving clinical success rates. As a Senior Application Scientist, I frequently utilize the cyclopropyl-methylamine moiety to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). The building block tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5) serves as the premier precursor for introducing this motif.

This whitepaper provides an in-depth technical guide on the chemical profiling, strategic sourcing, quality control, and synthetic handling of this critical intermediate, ensuring that researchers can integrate it into their workflows with absolute confidence.

The Strategic Role of the Cyclopropyl-Methylamine Motif

The incorporation of a cyclopropyl ring adjacent to a methylated amine is not a random structural variation; it is a calculated bioisosteric intervention designed to solve specific pharmacokinetic (PK) liabilities:

  • Metabolic Stability: Traditional N-ethyl or N-isopropyl groups are highly susceptible to oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The shorter, stronger C–H bonds of the highly strained cyclopropane ring significantly resist CYP-mediated oxidation ().

  • Conformational Pre-organization: The rigid, planar nature of the cyclopropyl ring restricts the rotational degrees of freedom around the C–N bond. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and enhancing overall potency.

  • Lipophilicity and BBB Penetration: N-methylation eliminates a hydrogen bond donor (HBD), which, combined with the lipophilic cyclopropyl group, dramatically improves Blood-Brain Barrier (BBB) permeability—a critical factor in the development of CNS-active agents like 5-HT2C receptor agonists ().

Chemical Profiling & Supplier Landscape

When sourcing tert-butyl N-cyclopropyl-N-methylcarbamate, vendor reliability dictates downstream synthetic success. The compound is a Boc-protected secondary amine, heavily utilized in cross-coupling and amidation reactions following deprotection.

Chemical Identity:

  • IUPAC Name: tert-butyl N-cyclopropyl-N-methylcarbamate

  • CAS Number: 1378390-62-5

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

Quantitative Supplier Comparison

To mitigate supply chain risks during scale-up, it is imperative to qualify multiple vendors. Below is a structured comparison of top-tier suppliers providing this building block for research and development:

SupplierCatalog / SKUPurity SpecificationTypical Scale Availability
ChemScene CS-0469492≥ 98%Research to Bulk (mg to kg)
Sigma-Aldrich COM448620254≥ 95%Research (mg to g)
Fluorochem F802633≥ 95%Research (mg to g)
BLD Pharm BD00792355≥ 95%Research to Bulk (mg to kg)

Data synthesized from current vendor catalogs (, , ).

Quality Control & Analytical Validation Protocol

A foundational rule in process chemistry is to never blindly trust a Certificate of Analysis (CoA). Incoming raw materials must undergo a self-validating Quality Control (QC) protocol to prevent the propagation of impurities into complex, high-value API syntheses.

Step-by-Step QC Methodology
  • Visual Inspection & Solubility Check:

    • Action: Dissolve 10 mg of the received batch in 1 mL of deuterated chloroform (CDCl₃).

    • Causality: The compound should yield a clear, colorless solution. Turbidity indicates inorganic salt contamination from the vendor's workup process.

  • ¹H and ¹³C NMR Spectroscopy:

    • Action: Acquire a standard ¹H NMR spectrum. Pay strict attention to the intense singlet at ~1.4 ppm (the tert-butyl group).

    • Causality: If the integration of the tert-butyl peak exceeds 9 protons relative to the cyclopropyl multiplet (0.5–0.8 ppm), the batch is contaminated with unreacted di-tert-butyl dicarbonate (Boc₂O). Residual Boc₂O will indiscriminately protect nucleophiles in your downstream steps, ruining reaction stoichiometry.

  • LC-MS Analysis:

    • Action: Run a standard LC-MS gradient (Acetonitrile/Water with 0.1% Formic Acid). Look for the [M+H]⁺ peak at m/z 172.1.

    • Causality: Specifically monitor for an m/z of 72.1 (the free N-cyclopropyl-N-methylamine). Its presence indicates incomplete Boc-protection during the vendor's manufacturing process, which will lead to immediate side-reactions if the building block is subjected to electrophilic conditions prior to intended deprotection.

ValidationWorkflow Start Vendor Selection (Purity >97%) Receipt Material Receipt & Visual Inspection Start->Receipt NMR 1H & 13C NMR (Check for Boc2O) Receipt->NMR LCMS LC-MS Analysis (Mass & Purity) Receipt->LCMS Decision Quality Gate: Meets Spec? NMR->Decision LCMS->Decision Approve Approve for Synthesis Decision->Approve Yes Reject Reject/Quarantine Decision->Reject No

Fig 1. Analytical validation workflow for incoming tert-butyl N-cyclopropyl-N-methylcarbamate.

Synthetic Utility & Deprotection Workflow

To utilize the cyclopropyl-methylamine motif, the Boc protecting group must be cleanly cleaved to liberate the secondary amine. While green, water-mediated deprotection methods exist (), the standard acidic cleavage remains the most reliable method for complex library synthesis.

Step-by-Step N-Boc Deprotection Protocol

Note: This protocol is optimized to prevent side-reactions commonly associated with carbocation generation.

  • Dissolution: Dissolve 1.0 mmol of tert-butyl N-cyclopropyl-N-methylcarbamate in 4.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Water competes with the acid catalyst and can drastically slow down the cleavage kinetics.

  • Scavenger Addition: Add 2.0 equivalents of Triisopropylsilane (TIPS).

    • Causality: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If your target molecule (or subsequent reaction environment) contains electron-rich aromatic rings, this cation will cause unwanted Friedel-Crafts alkylation. TIPS acts as a sacrificial hydride donor to safely quench the cation into isobutane.

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

    • Causality: The dropwise addition at 0 °C controls the exothermic protonation event, preventing the thermal degradation of the highly strained cyclopropyl ring.

  • Cleavage: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: The reaction is driven to completion by the irreversible evolution of carbon dioxide (CO₂) gas, aligning with Le Chatelier's principle.

  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free amine (rather than the TFA salt), pass the crude residue through a solid-supported triethylamine (Si-Et₃N) cartridge, eluting with methanol.

    • Causality: Using a basic resin cartridge avoids harsh aqueous basic workups (like NaOH extraction), which frequently cause severe emulsion issues with highly lipophilic cyclopropyl derivatives.

SyntheticPathway BocAmine tert-butyl N-cyclopropyl- N-methylcarbamate Deprotection Acidic Cleavage (TFA/DCM + TIPS) BocAmine->Deprotection Boc Removal Intermediate Free Amine Salt (N-cyclopropyl-N-methylamine) Deprotection->Intermediate - CO2, - Isobutylene Coupling SNAr or Amidation (Electrophile + Base) Intermediate->Coupling Neutralization API Target Active Pharmaceutical Ingredient (API) Coupling->API C-N Bond Formation

Fig 2. Synthetic pathway from Boc-protected building block to final API integration.

Conclusion

The successful integration of the cyclopropyl-methylamine motif into a drug discovery pipeline begins long before the first reaction is set up. By strategically sourcing tert-butyl N-cyclopropyl-N-methylcarbamate from validated suppliers, enforcing rigorous analytical quality gates, and employing mechanistically sound deprotection protocols, researchers can seamlessly leverage this building block to optimize the metabolic and pharmacokinetic profiles of their next-generation therapeutics.

References

  • NIH / PubMed Central (PMC) - Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Available at: [Link]

  • ResearchGate - A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: tert-Butyl N-cyclopropyl-N-methylcarbamate in Pharmaceutical Synthesis

Executive Summary The compound tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5)[1] is a critical, Boc-protected secondary amine building block utilized extensively in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5)[1] is a critical, Boc-protected secondary amine building block utilized extensively in medicinal chemistry and drug development. It serves as the stable, handleable precursor to N-methylcyclopropanamine (CAS: 5163-20-2)[2], a highly volatile nucleophile (boiling point ~67 °C)[3] used to introduce the N-cyclopropyl-N-methylamino moiety into active pharmaceutical ingredients (APIs). This functional group is frequently deployed to optimize pharmacokinetic profiles, specifically by enhancing metabolic stability, modulating lipophilicity, and restricting the conformational flexibility of drug candidates[4][5].

This application note provides a comprehensive guide on the mechanistic rationale, physicochemical advantages, and validated protocols for utilizing this intermediate in downstream pharmaceutical synthesis, such as the development of p38 kinase inhibitors[6] and therapeutic nucleosides[7].

Mechanistic Rationale & Physicochemical Advantages

The Role of the Boc Protecting Group

The free amine, N-methylcyclopropanamine, is a low-molecular-weight aliphatic amine. Due to its high volatility and susceptibility to atmospheric oxidation or carbon dioxide absorption, precise stoichiometric weighing and long-term storage are challenging[2][3]. The tert-butyloxycarbonyl (Boc) protecting group resolves these issues by converting the volatile amine into a stable, benchtop-friendly carbamate.

Table 1: Comparative Physicochemical Data

Propertytert-Butyl N-cyclopropyl-N-methylcarbamate (Protected)N-Methylcyclopropanamine (Free Amine)
CAS Number 1378390-62-55163-20-2
Molecular Weight 171.24 g/mol 71.12 g/mol
Physical State Stable liquid/solidHighly volatile liquid
Boiling Point > 150 °C (estimated)~67.1 °C at 760 mmHg
Handling & Storage Benchtop stable, easy to weigh accuratelyRequires cold storage, prone to evaporation
Synthetic Role Stable storage, selective orthogonal synthesisActive nucleophile for SNAr and amidation
Pharmacological Impact of the N-Cyclopropyl-N-Methylamino Moiety

Incorporating a cyclopropyl group onto an amine nitrogen is a classic bioisosteric strategy. Compared to standard N,N-dimethyl or N,N-diethyl groups, the cyclopropyl ring offers:

  • Metabolic Shielding: The cyclopropyl ring is relatively resistant to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes. Studies on N-cyclopropyl single-electron transfer (SET) probes demonstrate that the rigid stereoelectronic requirements of the cyclopropyl ring slow down the radical cation ring-opening and subsequent degradation pathways[4].

  • Conformational Restriction: The rigid three-membered ring restricts the rotational degrees of freedom of the amine, often locking the drug molecule into a bioactive conformation that enhances target affinity.

G A Drug Candidate with N,N-dimethylamine B Rapid N-demethylation (CYP450 enzymes) A->B C High Clearance / Short Half-life B->C D Drug Candidate with N-cyclopropyl-N-methylamine E Steric Shielding & Cyclopropyl Ring Stability D->E F Reduced CYP450 Metabolism (Prolonged Half-life) E->F

Fig 1: Pharmacokinetic advantage of cyclopropyl incorporation vs. standard alkylation.

Experimental Protocols

The following self-validating protocols describe the deprotection of the intermediate and its subsequent application in a Nucleophilic Aromatic Substitution (SNAr) reaction, a common pathway in the synthesis of kinase inhibitors[6].

Protocol A: Deprotection of tert-Butyl N-cyclopropyl-N-methylcarbamate

Objective: To quantitatively remove the Boc group and isolate N-methylcyclopropanamine as a stable trifluoroacetate (TFA) or hydrochloride (HCl) salt prior to coupling.

Reagents & Materials:

  • tert-Butyl N-cyclopropyl-N-methylcarbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl N-cyclopropyl-N-methylcarbamate (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Causality: DCM is chosen as it is a non-reactive, polar aprotic solvent that readily dissolves both the starting material and the acid.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (100 mmol, ~7.6 mL) dropwise over 10 minutes. Causality: The reaction is exothermic and generates isobutylene and CO₂ gas. Cooling prevents the loss of the highly volatile free amine product that begins to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS.

  • Concentration: Carefully concentrate the reaction mixture under reduced pressure (rotary evaporator) at a low bath temperature (< 30 °C). Causality: High temperatures will cause the volatile N-methylcyclopropanamine to co-evaporate with the solvent.

  • Trituration: Co-evaporate the residue twice with toluene (10 mL) to remove residual TFA, yielding N-methylcyclopropanamine TFA salt as a crude oil or solid, which can be used directly in the next step.

Protocol B: Downstream SNAr Coupling for API Synthesis

Objective: To couple the deprotected N-methylcyclopropanamine with an aryl halide scaffold (e.g., a chloronicotinamide derivative for p38 kinase inhibitors)[6].

Reagents & Materials:

  • N-Methylcyclopropanamine TFA salt (from Protocol A) (1.2 eq)

  • Aryl halide scaffold (e.g., 6-chloro-N-methylnicotinamide) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Neutralization: Dissolve the N-methylcyclopropanamine TFA salt in anhydrous DMF (0.2 M relative to the aryl halide). Add DIPEA (3.5 eq) and stir for 10 minutes at room temperature. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt to liberate the nucleophilic free amine without competing for the electrophile.

  • Electrophile Addition: Add the aryl halide (1.0 eq) to the solution. Causality: DMF is utilized because polar aprotic solvents accelerate SNAr reactions by poorly solvating the amine nucleophile (increasing its reactivity) while stabilizing the negatively charged Meisenheimer complex intermediate.

  • Heating: Heat the reaction mixture to 80–100 °C under an inert atmosphere (N₂ or Ar) for 4–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine. Causality: Multiple water washes are strictly required to partition the high-boiling DMF out of the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the target API via silica gel flash chromatography.

G A tert-Butyl N-cyclopropyl -N-methylcarbamate B N-Methylcyclopropanamine (TFA Salt) A->B 1. TFA, DCM, 0°C to RT 2. Evaporation (<30°C) D N-cyclopropyl-N-methylamino Substituted API B->D SNAr Coupling (DIPEA, DMF, 80°C) C Aryl Halide Scaffold (Electrophile) C->D

Fig 2: Synthetic workflow from Boc-protected intermediate to final API via SNAr.

References

  • CymitQuimica. CAS 5163-20-2: N-Methylcyclopropanamine.
  • ChemScene. 1378390-62-5 | Tert-butyl cyclopropyl(methyl)carbamate.
  • BuyersGuideChem. N-Methylcyclopropylamine | 5163-20-2.
  • Google Patents. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors.
  • Google Patents. EP0434450A2 - Therapeutic nucleosides.
  • Journal of the American Chemical Society. Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes.
  • ResearchGate. Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.

Sources

Application

reductive amination to synthesize N-cyclopropyl-N-methylamine precursors

Application Note: Controlled Reductive Amination for the Synthesis of N-Cyclopropyl-N-Methylamine Precursors Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Reductive Amination for the Synthesis of N-Cyclopropyl-N-Methylamine Precursors

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

N-cyclopropyl-N-methylamine and its protected precursors (such as N-benzyl-N-cyclopropyl-N-methylamine) are critical secondary and tertiary amine building blocks in medicinal chemistry. They are frequently utilized as mechanistic probes for single electron transfer (SET) in1[1] and serve as essential structural motifs in the development of2[2].

Synthesizing secondary amines via the direct reductive amination of primary amines (like cyclopropylamine) with formaldehyde is notoriously difficult. The reaction suffers from rapid over-alkylation, predominantly yielding the tertiary N,N-dimethylamine byproduct. To achieve the precise synthesis of an N-cyclopropyl-N-methylamine precursor, a robust,3 utilizing a benzyl protecting group is required[3].

Reaction Design & Causality (Expertise & Experience)

A successful protocol relies on understanding the thermodynamic and kinetic drivers of the reaction. Every reagent choice in this workflow is deliberate:

  • Steric Shielding via Benzylation: By first reacting cyclopropylamine with benzaldehyde, we generate N-benzylcyclopropylamine. The bulky benzyl group sterically hinders the nitrogen lone pair, preventing over-methylation during the subsequent formaldehyde addition.

  • Chemoselective Reduction (NaCNBH₃): Sodium cyanoborohydride (NaCNBH₃) is selected over sodium borohydride (NaBH₄). NaBH₄ is too nucleophilic and will rapidly reduce formaldehyde directly to methanol. NaCNBH₃, however, is stable in mildly acidic conditions and specifically targets the highly electrophilic iminium ion intermediate[3].

  • pH Modulation (HCl in Methanol): The formation of the iminium ion from the hemiaminal intermediate is strictly acid-catalyzed. The dropwise addition of methanolic HCl carefully lowers the pH to ~3-4. This facilitates dehydration without fully protonating the amine, which would otherwise render it non-nucleophilic and stall the reaction[3].

Workflows & Logical Relationships

SyntheticStrategy N1 Cyclopropylamine (Primary Amine) N2 Benzaldehyde + NaCNBH3 (1st Reductive Amination) N1->N2 N3 N-Benzylcyclopropylamine (Steric Shielding) N2->N3 N4 Formaldehyde + NaCNBH3 (2nd Reductive Amination) N3->N4 N5 N-Benzyl-N-cyclopropyl-N-methylamine (Tertiary Precursor) N4->N5 N6 Pd/C, H2 (Hydrogenolysis) N5->N6 N7 N-cyclopropyl-N-methylamine (Target Secondary Amine) N6->N7

Caption: Three-stage synthetic strategy preventing over-methylation via benzyl protection.

MechanisticPathway A Amine + Formaldehyde (Nucleophilic Attack) B Hemiaminal Intermediate (Unstable) A->B Equilibration C Acid-Catalyzed Dehydration (HCl/MeOH Addition) B->C Protonation D Iminium Ion (Highly Electrophilic) C->D -H2O E Hydride Transfer (NaCNBH3) D->E Irreversible F Methylated Amine Product (Stable) E->F Workup

Caption: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Quantitative Data Summary

The following table summarizes the optimized stoichiometry for the critical methylation step (Synthesis of N-Benzyl-N-cyclopropyl-N-methylamine) based on validated literature parameters[3].

ReagentMW ( g/mol )Mass / VolMoles (mmol)EquivalentsRole
N-Benzylcyclopropylamine147.222.50 g16.991.00Starting Material
Formaldehyde (37% aq)30.032.43 g30.001.76Carbonyl Source
Sodium Cyanoborohydride62.841.07 g16.991.00Reducing Agent
Methanol32.0430.0 mL--Solvent
2.25 N HCl in Methanol-10.0 mL22.501.32Acid Catalyst

Step-by-Step Experimental Protocol

Part A: Synthesis of N-Benzylcyclopropylamine (Protection)

  • Initiation: To a stirring solution of cyclopropylamine (175 mmol) and benzaldehyde (30 mmol) in 50 mL of methanol, add NaCNBH₃ (20 mmol)[3].

  • Acidification: Dropwise, add 30 mL of 2.25 M HCl in methanol at room temperature. Causality: The slow addition prevents an exothermic spike and ensures the steady formation of the iminium ion without precipitating the amine hydrochloride salt.

  • Reaction: Stir the solution for 72 hours at room temperature.

  • Quenching & Extraction: Treat the mixture with 15 mL of 3 N NaOH solution to neutralize the acid and destroy excess cyanoborohydride. Extract the aqueous layer with diethyl ether (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected secondary amine.

Part B: Synthesis of N-Benzyl-N-cyclopropyl-N-methylamine (Methylation)

  • Initiation: Dissolve N-benzylcyclopropylamine (2.5 g, 16.99 mmol) in 30 mL of methanol. Add 37% aqueous formaldehyde (2.43 g, 30 mmol) and NaCNBH₃ (1.07 g, 16.99 mmol)[3].

  • Acidification: Slowly add 10 mL of 2.25 N HCl in methanol dropwise. Causality: Formaldehyde is highly reactive; maintaining a controlled pH ensures that the reduction of the iminium ion outpaces any potential side reactions (e.g., Eschweiler-Clarke type pathways).

  • Reaction: Stir at room temperature for 48 hours[3].

  • Self-Validating In-Process Check: Perform Thin Layer Chromatography (TLC) using Silica gel (Hexanes/EtOAc). The secondary amine starting material will stain strongly with ninhydrin (yielding a pink/purple spot), while the tertiary amine product will not. The reaction is validated as complete when the ninhydrin-active spot disappears. Alternatively, GC-FID can be used to track the consumption of the volatile starting material.

  • Quenching & Extraction: Add 10 mL of 3 N NaOH solution. Extract with 50 mL of diethyl ether.

  • Purification: Dry the ether layer, concentrate, and purify via vacuum distillation or column chromatography to isolate the tertiary amine precursor.

Part C: Deprotection to N-Cyclopropyl-N-methylamine

  • Hydrogenolysis: Dissolve the purified N-benzyl-N-cyclopropyl-N-methylamine in methanol. Add 10% Pd/C (10% w/w).

  • Reduction: Stir under a hydrogen atmosphere (1 atm via balloon) until hydrogen uptake ceases. Causality: The benzyl group is selectively cleaved via hydrogenolysis, leaving the cyclopropyl ring intact (cyclopropyl rings are generally stable to standard Pd/C hydrogenolysis conditions at 1 atm).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C is pyrophoric; keep the filter cake wet with solvent at all times.

  • Isolation: Carefully concentrate the filtrate. Because the resulting N-cyclopropyl-N-methylamine is highly volatile, it is recommended to use a cooled receiver or isolate it as the hydrochloride salt by bubbling HCl gas into the ethereal solution[1].

References

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer Source: Journal of the American Chemical Society URL:[Link]

  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors Source: Google Patents URL

Sources

Method

Application Note: Reagents and Protocols for the Boc-Protection of N-Cyclopropyl-N-Methylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale In medicinal chemistry, the inc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

In medicinal chemistry, the incorporation of the N-cyclopropyl-N-methylamino moiety is a proven strategy to modulate a drug candidate's lipophilicity, basicity, and metabolic stability. However, advancing this secondary amine through multi-step synthetic sequences requires robust masking of the nucleophilic nitrogen.

The tert-butyloxycarbonyl (Boc) group is the gold standard for amine protection. It is highly resistant to catalytic hydrogenolysis, strong nucleophiles, and basic conditions, yet it can be orthogonally cleaved under mildly acidic conditions (e.g., using Trifluoroacetic acid or HCl in dioxane) [1]. While the cyclopropyl ring introduces mild steric hindrance, N-cyclopropyl-N-methylamine remains sufficiently nucleophilic to react smoothly with di-tert-butyl dicarbonate (Boc₂O) without requiring hypernucleophilic catalysts like DMAP.

Mechanistic Causality & Reagent Selection

As a synthetic chemist, understanding the causality behind reagent selection is critical for troubleshooting and scaling. The reaction between N-cyclopropyl-N-methylamine and Boc₂O proceeds via a nucleophilic acyl substitution .

  • The Electrophile (Boc₂O): We utilize Boc₂O rather than Boc-Cl because its decomposition byproducts are environmentally benign and volatile (CO₂ gas and tert-butanol). The continuous evolution of CO₂ gas physically drives the reaction to completion according to Le Chatelier’s principle [2].

  • The Base (TEA, DIPEA, or NaOH): The collapsing tetrahedral intermediate ejects a tert-butyl carbonate anion, which abstracts the ammonium proton to form tert-butyl hydrogen carbonate (which subsequently decarboxylates). While the reaction can theoretically proceed without an external base, adding a proton scavenger like Triethylamine (TEA) dramatically accelerates the kinetics. Crucially , if your amine is sourced as a hydrochloride salt (a common bench-stable form), a base is strictly required to liberate the free nucleophilic amine [3].

G A N-Cyclopropyl-N-methylamine (Nucleophile) B Boc Anhydride (Boc2O) (Electrophile) C Tetrahedral Intermediate D N-Boc-N-cyclopropyl-N-methylamine (Target Product) C->D Collapse & Bond Cleavage E CO2 (gas) + t-Butanol (Byproducts) C->E Decarboxylation F Base (e.g., TEA) (Proton Scavenger) F->C Deprotonation AB AB AB->C Amine attacks carbonyl

Mechanistic workflow of N-cyclopropyl-N-methylamine Boc-protection.

Experimental Workflows

The following protocols are designed as self-validating systems. The physical evolution of gas serves as an immediate visual indicator of reaction initiation, while the subsequent analytical steps ensure product integrity.

G Step1 1. Dissolve Amine in DCM/THF Step2 2. Add Base (TEA) at 0 °C Step1->Step2 Step3 3. Dropwise Addition of Boc2O Step2->Step3 Step4 4. Stir at RT (Monitor CO2) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Step6 6. Purify Product (N-Boc Amine) Step5->Step6

Step-by-step experimental workflow for Boc-protection of secondary amines.

Protocol A: Standard Anhydrous Conditions (For Free-Base Amines)

Use this protocol if your starting material is a free liquid amine.

  • Initialization: Dissolve N-cyclopropyl-N-methylamine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.2 M.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq). Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the reaction and prevents rapid, uncontrollable CO₂ outgassing.

  • Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the stirring solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. You will observe mild effervescence (CO₂ evolution).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Conditions (For Amine Hydrochloride Salts)

Use this protocol if your starting material is N-cyclopropyl-N-methylamine hydrochloride [4].

  • Initialization: Dissolve the amine hydrochloride salt (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (~0.3 M).

  • Base Addition: Add solid NaOH or Na₂CO₃ (2.5 eq) to the mixture and stir at RT for 15 minutes to generate the free base in situ.

  • Electrophile Addition: Add Boc₂O (1.10 eq) dropwise.

  • Propagation: Stir vigorously at RT for 4–12 hours. The biphasic nature requires high-speed stirring to ensure mass transfer between the aqueous and organic layers.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc). Extract (3x), wash the organics with 0.1 M HCl (to remove unreacted trace amine), then brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Condition Optimization

The table below summarizes the expected parameters and quantitative outcomes based on the chosen protocol.

ParameterProtocol A (Anhydrous)Protocol B (Biphasic)Solvent-Free (Green)
Solvent DCM or THFH₂O / THF (1:1)None (Neat)
Base TEA or DIPEA (1.2 - 2.0 eq)NaOH or Na₂CO₃ (2.5 eq)None or Solid Na₂CO₃
Boc₂O Equivalents 1.05 - 1.10 eq1.10 - 1.20 eq1.0 - 1.05 eq
Reaction Time 2 - 4 hours4 - 12 hours1 - 2 hours
Typical Yield 90 - 98%85 - 95%>95%
Primary Use Case Free base aminesAmine hydrochloride saltsScale-up, green chemistry

Analytical Characterization & Troubleshooting

To ensure a self-validating workflow, you must accurately track the reaction progress and confirm the structure of the tert-butyl cyclopropyl(methyl)carbamate product.

  • TLC Monitoring (Crucial Insight): N-cyclopropyl-N-methylamine lacks a UV chromophore. The starting secondary amine will stain bright pink/purple with Ninhydrin. However, the Boc-protected product is a carbamate and is Ninhydrin-negative . To visualize the product spot, you must use a KMnO₄ stain or Iodine vapor , which will reveal the product as a yellow/brown spot.

  • NMR Artifacts (Rotamers): A classic pitfall for junior chemists analyzing Boc-protected secondary amines is the appearance of "impure" NMR spectra. Because the rotation around the C-N carbamate bond is restricted at room temperature, the product exists as a mixture of rotamers.

    • ¹H NMR (CDCl₃): You will observe a massive singlet at ~1.45 ppm (9H, tert-butyl group). The N-methyl group (~2.8–2.9 ppm, 3H) and the cyclopropyl methine proton (~0.5–0.9 ppm) will often appear as broadened or doubled peaks . This is a physical reality of the molecule, not an impurity. Running the NMR at an elevated temperature (e.g., 60 °C in DMSO-d6) will cause these peaks to coalesce into sharp singlets, validating the structure.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. URL:[Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. URL:[Link]

  • Fused pyridines as H-PGDS inhibitors (Patent CN111479814A). Google Patents.
Application

Application Notes and Protocols for tert-butyl N-cyclopropyl-N-methylcarbamate in Agrochemical Synthesis

Abstract The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles has led to a focus on molecular scaffolds that impart desirable physicochemical and biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles has led to a focus on molecular scaffolds that impart desirable physicochemical and biological properties. The cyclopropyl group is a preeminent example of such a scaffold, widely incorporated into the structures of modern herbicides, fungicides, and insecticides to enhance metabolic stability, conformational rigidity, and target-binding affinity.[1][2] This technical guide provides an in-depth exploration of tert-butyl N-cyclopropyl-N-methylcarbamate, a versatile synthetic intermediate that combines the benefits of the cyclopropyl moiety with the strategic advantages of a Boc-protected secondary amine. While not a final agrochemical product itself, this compound serves as a critical building block for introducing the N-methylcyclopropylamine fragment, a key component in various bioactive molecules.[3] This document, intended for researchers and synthetic chemists in the agrochemical industry, details the synthesis of this intermediate, its deprotection to unmask the reactive amine, and its potential applications in constructing complex agrochemical candidates, particularly through cross-coupling reactions.

Introduction: The Strategic Value of the N-Methylcyclopropylamine Moiety

The incorporation of small, strained ring systems is a proven strategy in the design of bioactive molecules. The cyclopropane ring, with its unique electronic properties and three-dimensional structure, offers several advantages in agrochemical design:

  • Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, increasing the bioavailability and persistence of the active compound.

  • Conformational Constraint: By locking bond rotations, the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Lipophilicity Modulation: It can fine-tune the lipophilicity of a molecule, which is crucial for its transport across biological membranes to reach its site of action.

The N-methylcyclopropylamine fragment is therefore a highly desirable building block. The tert-butoxycarbonyl (Boc) protecting group on tert-butyl N-cyclopropyl-N-methylcarbamate provides a robust yet easily removable mask for the secondary amine.[4][5] This protection strategy is essential as it prevents the nucleophilic and basic amine from interfering with reactions at other sites of the molecule during multi-step syntheses and allows for its strategic unveiling at the appropriate synthetic juncture.[6][7]

Synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate

The synthesis of the title compound is a straightforward procedure involving the Boc protection of commercially available or synthetically prepared N-methylcyclopropylamine. The causality behind this protocol is to use a highly efficient and common reagent, di-tert-butyl dicarbonate (Boc)₂O, under basic conditions to acylate the secondary amine.[4]

Experimental Protocol 1: Boc Protection of N-methylcyclopropylamine

Objective: To synthesize tert-butyl N-cyclopropyl-N-methylcarbamate from N-methylcyclopropylamine.

Materials:

  • N-methylcyclopropylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-methylcyclopropylamine (1.0 eq) in anhydrous THF (0.2-0.5 M).

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.[6]

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise to the stirring amine solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary, though this reaction often yields a product of high purity.[4]

Visualization of the Synthetic Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification amine N-methylcyclopropylamine in THF base Add Triethylamine (1.5 eq) amine->base boc Add (Boc)₂O (1.2 eq) base->boc stir Stir at RT (4-12h) boc->stir tlc Monitor by TLC stir->tlc concentrate Concentrate in vacuo tlc->concentrate extract EtOAc Extraction & Wash concentrate->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product tert-butyl N-cyclopropyl-N-methylcarbamate purify->product

Caption: General workflow for the Boc protection of N-methylcyclopropylamine.

Application in Agrochemical Synthesis: A Protected Precursor

tert-butyl N-cyclopropyl-N-methylcarbamate is primarily used as a stable, protected precursor to the N-methylcyclopropylamine synthon. Its applications revolve around two key transformations: deprotection to reveal the amine for subsequent reactions, and direct use in modern cross-coupling reactions.

Deprotection to Access N-Methylcyclopropylamine

The removal of the Boc group is typically achieved under acidic conditions, which are mild enough to avoid cleavage of the cyclopropane ring.[7][8] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Experimental Protocol 2: Acid-Mediated Boc Deprotection

Objective: To deprotect tert-butyl N-cyclopropyl-N-methylcarbamate to yield N-methylcyclopropylamine hydrochloride.

Materials:

  • tert-butyl N-cyclopropyl-N-methylcarbamate

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of DCM.

  • To the stirring solution, add 4M HCl in dioxane (4-5 eq) at room temperature. Alternatively, treat the DCM solution with TFA (10-20 eq).

  • The reaction progress can be monitored by TLC. Deprotection is usually rapid, often complete within 1-2 hours, and is accompanied by the evolution of CO₂ gas.[9]

  • Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride salt can be triturated with diethyl ether to induce precipitation, then filtered and dried.

  • The free amine can be obtained by neutralizing the salt with a suitable base (e.g., NaOH or NaHCO₃ solution) and extracting with an organic solvent.

Visualization of the Deprotection Pathway:

start tert-butyl N-cyclopropyl-N-methylcarbamate reagent 4M HCl in Dioxane or TFA in DCM start->reagent Deprotection product N-methylcyclopropylamine (as HCl salt) reagent->product

Caption: Acid-catalyzed deprotection of the Boc-protected amine.

Application in Nickel-Catalyzed Cross-Coupling Reactions

A more advanced application involves the direct use of protected cyclopropylamines in cross-coupling reactions to form C-N or C-C bonds. This strategy is highly valuable for building the complex aryl- or heteroaryl-amine linkages frequently found in modern agrochemicals. Recent advances have shown that Ni-catalyzed reductive cross-coupling can effectively couple Boc-protected cyclopropylamines with (hetero)aryl halides.[10][11]

Conceptual Protocol 3: Reductive Cross-Coupling with an Aryl Halide

Objective: To couple the Boc-protected cyclopropylamine with a heteroaryl halide to construct a key agrochemical scaffold. This protocol is based on established methods for related substrates.[10][12]

Materials:

  • tert-butyl N-cyclopropyl-N-methylcarbamate derivative (as an NHP ester precursor)

  • (Hetero)aryl halide (e.g., an aryl iodide or bromide)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., a bipyridine or phenanthroline derivative)

  • Reductant (e.g., Zinc powder)

  • Anhydrous solvent (e.g., Dimethylacetamide - DMA)

Procedure:

  • Preparation of NHP Ester: The carbamate must first be converted to a redox-active ester (e.g., an N-hydroxyphthalimide ester). This is a necessary activation step for this type of cross-coupling.[10]

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and zinc powder (2-3 eq).

  • The (hetero)aryl halide (1.0 eq) and the NHP ester of the Boc-protected cyclopropylamine (1.2 eq) are added, followed by anhydrous DMA.

  • Reaction: The reaction mixture is sealed and stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Workup: Upon completion, the reaction is quenched, filtered to remove zinc and catalyst residues, and subjected to a standard aqueous workup and extraction.

  • Purification: The desired coupled product is purified by column chromatography. The Boc group remains intact, ready for deprotection in a subsequent step if needed.

Quantitative Data Summary Table:

ProtocolKey ReagentsTemp (°C)Time (h)Typical Yield (%)Reference
1: Boc Protection (Boc)₂O, TEARoom Temp4-12>90[4]
2: Boc Deprotection 4M HCl in DioxaneRoom Temp1-2>95[9]
3: Cross-Coupling NiCl₂·glyme, Zn25-5012-2460-85[10][11]
Yields are representative for analogous Ni-catalyzed reductive cross-coupling reactions.

Safety and Handling

  • N-methylcyclopropylamine: This precursor is a flammable liquid and is corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled with care in a fume hood.

  • Acids (HCl, TFA): These are highly corrosive. Use appropriate PPE and handle with caution.

  • Nickel Catalysts: Nickel compounds can be carcinogenic and sensitizers. Handle with extreme care in a glovebox or fume hood.

Conclusion

tert-butyl N-cyclopropyl-N-methylcarbamate is a valuable, non-commercial synthetic intermediate whose utility lies in its ability to introduce the N-methylcyclopropylamine moiety into complex molecules. The Boc protecting group provides the necessary stability for multi-step synthesis while allowing for clean and efficient deprotection under acidic conditions. Furthermore, its potential use in modern cross-coupling reactions opens up efficient synthetic routes to novel agrochemical candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the discovery and development of next-generation crop protection agents.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ACS Publications. [Link]

  • Cyclopropylamine – general description and application. Georganics. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate. [Link]

  • Tert-butyl n-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate. PubChemLite. [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. [Link]

  • N-(Cyclopropylmethyl)-N-propylamine. Oakwood Chemical. [Link]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Tert-butyl n-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate. PubChemLite. [Link]

  • tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. PubChem. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal. [Link]

  • Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. National Institutes of Health. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of tert-Butyl N-Cyclopropyl-N-methylcarbamate

Executive Summary & Strategic Route Design The synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5) represents a critical operation in the preparation of conformationally constrained building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Design

The synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5) represents a critical operation in the preparation of conformationally constrained building blocks for medicinal chemistry. The incorporation of an N-methylated cyclopropylamine motif restricts peptide backbone flexibility, enhances lipophilicity, and improves membrane permeability in active pharmaceutical ingredients (APIs).

While laboratory-scale syntheses often rely on the reductive amination of cyclopropylamine with formaldehyde, this approach is fundamentally flawed for scale-up due to uncontrolled over-methylation (yielding N,N-dimethylcyclopropylamine) and the extreme volatility of the N-methylcyclopropylamine intermediate (bp ~50 °C).

To ensure absolute synthetic control, high atom economy, and operator safety, we have designed a robust two-step protocol .

  • Step 1: Quantitative N-Boc protection of cyclopropylamine to form tert-butyl cyclopropylcarbamate.

  • Step 2: Phase-Transfer Catalyzed (PTC) N-methylation using dimethyl sulfate (DMS) .

This route deliberately abandons the traditional Sodium Hydride/Methyl Iodide (NaH/MeI) methylation strategy. On a multi-kilogram scale, NaH poses severe pyrophoric hazards and evolves hydrogen gas, while MeI (bp 42 °C) presents significant inhalation risks and requires specialized cryogenic condensers. By transitioning to a biphasic PTC system with DMS (bp 188 °C), we eliminate moisture sensitivity, suppress hazardous off-gassing, and utilize the aqueous phase as a highly effective heat sink for the exothermic methylation event .

Workflow A Cyclopropylamine (Starting Material) B tert-Butyl cyclopropylcarbamate (Intermediate) A->B Boc2O, 2-MeTHF 0 °C to RT C tert-Butyl N-cyclopropyl- N-methylcarbamate (Final Product) B->C Me2SO4, NaOH (aq) TBAB, Toluene

Caption: Synthetic workflow for tert-butyl N-cyclopropyl-N-methylcarbamate.

Quantitative Data: Methylation Strategy Comparison

To justify the departure from traditional medicinal chemistry routes, the quantitative metrics of the NaH/MeI system versus the PTC/DMS system are summarized below. The PTC methodology demonstrates superior scalability and safety profiles.

Table 1: Reaction Metrics for N-Methylation of Boc-Amines on Scale

Metric / ParameterNaH / MeI (Traditional)PTC / DMS (Optimized Scale-Up)
Base Hazard Profile High (Pyrophoric, evolves H₂ gas)Low (50% Aqueous NaOH)
Alkylating Agent Volatility High (MeI bp: 42 °C)Low (DMS bp: 188 °C)
Moisture Sensitivity Extreme (Requires anhydrous solvents)None (Biphasic aqueous system)
Thermal Control Poor (Rapid, localized exotherms)Excellent (Aqueous phase acts as heat sink)
Typical Yield 75 - 85%90 - 96%
E-Factor Contribution High (Complex anhydrous workups)Low (Direct phase separation)

Mechanistic Causality of Phase-Transfer Catalysis

In Step 2, Toluene is selected as the organic solvent because it is completely immiscible with water, ensuring a strict biphasic boundary that prevents the premature hydrolysis of DMS. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst.

The Causality of the PTC Cycle: TBAB exchanges its bromide for a hydroxide ion at the aqueous interface. The highly lipophilic tetrabutylammonium hydroxide ( [TBA]+[OH]− ) migrates into the toluene layer. Once in the organic phase, it deprotonates the weakly acidic carbamate (pKa ~ 13-15). The resulting lipophilic carbamate anion is highly nucleophilic and reacts smoothly with DMS to form the N-methylated product, regenerating the [TBA]+ cation to repeat the cycle .

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) NaOH NaOH (aq) QOH_aq [Q]+ [OH]- (aq) NaOH->QOH_aq + Q+X- (TBAB) QOH_org [Q]+ [OH]- (org) QOH_aq->QOH_org Phase Transfer Anion [Boc-N-Cyclopropyl]-[Q]+ QOH_org->Anion Deprotonates Substrate Substrate Boc-NH-Cyclopropyl Substrate->Anion Product Boc-N(Me)-Cyclopropyl Anion->Product + DMS DMS Me2SO4 (DMS) DMS->Product

Caption: Phase-transfer catalysis (PTC) mechanism for the N-methylation step.

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of tert-Butyl cyclopropylcarbamate

Objective: Quantitative protection of the primary amine while managing gas evolution.

Materials:

  • Cyclopropylamine: 1.00 kg (17.5 mol, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O): 3.90 kg (17.9 mol, 1.02 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L

Procedure:

  • Reactor Preparation: Charge a 20 L jacketed glass reactor with cyclopropylamine (1.00 kg) and 2-MeTHF (5.0 L). Cool the internal temperature to 0–5 °C using a chiller.

  • Controlled Addition: Dissolve Boc₂O (3.90 kg) in 2-MeTHF (5.0 L). Begin dropwise addition of the Boc₂O solution into the reactor.

    • Causality & Self-Validation: The reaction of Boc₂O with a primary amine evolves equimolar amounts of CO₂ gas and tert-butanol. The addition rate must be strictly dictated by the gas evolution rate (monitored via a bubbler) and the internal temperature (maintained < 15 °C). If the temperature spikes, the addition is paused. This creates a self-regulating thermal and volumetric safety loop.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS. The system is validated for the next step when cyclopropylamine is < 0.5% AUC.

  • Workup: Wash the organic layer with 1M citric acid (3.0 L) to remove unreacted trace amine, followed by brine (3.0 L). Concentrate the organic layer under reduced pressure to yield tert-butyl cyclopropylcarbamate as a pale yellow oil (approx. 2.65 kg, >96% yield).

Step 2: PTC N-Methylation to tert-Butyl N-cyclopropyl-N-methylcarbamate

Objective: Scalable N-methylation utilizing a biphasic safety buffer and chemical quenching.

Materials:

  • tert-Butyl cyclopropylcarbamate: 2.50 kg (15.9 mol, 1.0 eq)

  • Dimethyl sulfate (DMS): 3.00 kg (23.8 mol, 1.5 eq) (Caution: Highly Toxic)

  • Tetrabutylammonium bromide (TBAB): 0.25 kg (0.79 mol, 0.05 eq)

  • 50% w/w Aqueous NaOH: 3.80 kg (47.7 mol, 3.0 eq)

  • Toluene: 12.5 L

  • 25% Aqueous Ammonia: 2.0 L (for quenching)

Procedure:

  • Biphasic Setup: Charge a 30 L jacketed reactor with tert-butyl cyclopropylcarbamate (2.50 kg), Toluene (12.5 L), and TBAB (0.25 kg). Initiate vigorous agitation (critical for PTC efficiency, >250 RPM).

  • Base Addition: Add the 50% aqueous NaOH (3.80 kg) in one portion. Cool the biphasic mixture to 10 °C.

  • Methylation: Add Dimethyl sulfate (3.00 kg) dropwise over 2 hours, maintaining the internal temperature between 15–20 °C.

    • Causality: DMS is a powerful electrophile. By keeping the temperature below 20 °C, we prevent the competing side-reaction of DMS hydrolysis by the aqueous NaOH, ensuring the methylating agent is consumed exclusively by the carbamate anion in the organic phase.

  • Maturation & IPC: Stir the mixture at 20 °C for 6 hours. Halt agitation, allow phase separation, and sample the upper toluene layer for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0%.

  • Self-Validating Quench (Critical Safety Step):

    • Action: Add 25% aqueous ammonia (2.0 L) dropwise over 30 minutes at 20 °C. Stir vigorously for 2 hours.

    • Causality: Unreacted DMS is highly toxic and must be destroyed before operator exposure. Ammonia reacts rapidly with DMS to form water-soluble methylamines.

    • Validation: The quench is exothermic. The system validates its own safety: once the internal temperature drops back to baseline, a subsequent 100 mL test-aliquot of ammonia is added. If no temperature spike occurs, and the aqueous phase pH remains > 10, the complete destruction of DMS is chemically confirmed.

  • Isolation: Halt agitation and separate the phases. Wash the organic (toluene) layer with water (2 × 5.0 L) and brine (5.0 L).

  • Final Polish: Concentrate the toluene layer under reduced pressure to yield tert-butyl N-cyclopropyl-N-methylcarbamate as a clear, colorless liquid. Typical yield: 2.58 kg (95%). Purity > 98% by GC-MS.

References

  • Site-Selective and Stereoselective C−H Functionalization of N-Cyclopropylamides via a Directed Remote Metalation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview Source: Current Organic Synthesis (EurekaSelect) URL:[Link]

Application

Application Notes and Protocols for the Coupling of Tert-Butyl N-Cyclopropyl-N-Methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Cyclopropyl-N-Methylamines in Modern Chemistry The N-cyclopropyl-N-methylamino motif is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Cyclopropyl-N-Methylamines in Modern Chemistry

The N-cyclopropyl-N-methylamino motif is a privileged scaffold in medicinal chemistry and materials science. The unique steric and electronic properties of the cyclopropyl group often impart favorable metabolic stability, improved potency, and desirable conformational constraints to bioactive molecules. The synthesis of elaborated structures containing this moiety frequently relies on the robust and versatile chemistry of its protected precursor, tert-butyl N-cyclopropyl-N-methylcarbamate. This carbamate serves as a stable, yet readily deprotectable, building block for the introduction of the N-cyclopropyl-N-methylamino group via cross-coupling reactions.

This document provides a comprehensive guide to the reaction conditions for the coupling of tert-butyl N-cyclopropyl-N-methylcarbamate with aryl, heteroaryl, and vinyl partners. As a senior application scientist, this guide is formulated to provide not only step-by-step protocols but also the underlying scientific rationale for the selection of reagents and conditions, ensuring a high degree of reproducibility and success in your synthetic endeavors.

Mechanistic Considerations: Palladium- and Copper-Catalyzed Pathways

The coupling of tert-butyl N-cyclopropyl-N-methylcarbamate predominantly proceeds through two well-established catalytic cycles: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the coupling of an amine (or in this case, a carbamate) with an aryl or vinyl halide or triflate.[1] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The choice of ligand is crucial in this process, as it modulates the reactivity and stability of the palladium catalyst.[3] For sterically hindered secondary amines and carbamates, bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination and prevent side reactions like beta-hydride elimination.[4][5]

The Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for the formation of C-N, C-O, and C-S bonds.[6][7] While traditionally requiring harsh reaction conditions, modern modifications utilizing ligands have enabled milder and more general protocols.[8][9][10] The mechanism is thought to involve the formation of a copper-amide intermediate, followed by coupling with the aryl or vinyl halide.[7][11] Ligands, such as diamines, accelerate the reaction and improve yields.[9][10]

Recommended Reaction Conditions: A Comparative Overview

The choice between a palladium- or copper-catalyzed system will depend on the specific substrates, functional group tolerance, and desired reaction conditions. Below is a summary of recommended starting conditions for the coupling of tert-butyl N-cyclopropyl-N-methylcarbamate.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand Xantphos, RuPhos, or XPhosN,N'-Dimethylethylenediamine or Proline
Base Cs₂CO₃ or NaOtBuK₂CO₃ or K₃PO₄
Solvent Toluene or 1,4-DioxaneToluene or DMF
Temperature 80-110 °C100-130 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is designed for the coupling of tert-butyl N-cyclopropyl-N-methylcarbamate with an aryl or heteroaryl bromide.

Materials:

  • tert-Butyl N-cyclopropyl-N-methylcarbamate

  • Aryl or heteroaryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)[12]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Add the aryl or heteroaryl bromide (1.0 equiv), tert-butyl N-cyclopropyl-N-methylcarbamate (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Vinylation (Ullmann-Type)

This protocol is adapted for the coupling of tert-butyl N-cyclopropyl-N-methylcarbamate with a vinyl iodide or bromide.[9][10]

Materials:

  • tert-Butyl N-cyclopropyl-N-methylcarbamate

  • Vinyl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%).

  • Add the vinyl halide (1.0 equiv), tert-butyl N-cyclopropyl-N-methylcarbamate (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the vinyl halide.

  • Add N,N'-Dimethylethylenediamine (10-20 mol%) to the mixture.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)Ln Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-X(HNR₂))Ln OxAdd->AmineCoord + HNR₂ Deprotonation Deprotonation (Ar-Pd(II)-NR₂)Ln AmineCoord->Deprotonation + Base - Base-H⁺ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • Steric Hindrance: The N-cyclopropyl-N-methyl substitution presents moderate steric bulk. For particularly hindered aryl or vinyl partners, the use of more sterically demanding and electron-rich ligands such as RuPhos or BrettPhos may be beneficial in the palladium-catalyzed reaction.[4][5]

  • Base Sensitivity: If your substrate contains base-sensitive functional groups, a weaker base such as K₃PO₄ may be employed, although this might require longer reaction times or higher temperatures.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation. Degassing the solvent is crucial.

  • Ligand Choice for Copper Catalysis: While N,N'-dimethylethylenediamine is a good starting point, other ligands like amino acids (e.g., L-proline) have also been shown to be effective in Ullmann-type couplings and may be worth screening.[13]

  • Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the reaction progress closely to determine the optimal reaction time.

Conclusion

The coupling of tert-butyl N-cyclopropyl-N-methylcarbamate is a highly valuable transformation for the synthesis of complex molecules. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions provide viable pathways to achieve this. The choice of methodology will be dictated by the specific requirements of the synthesis. The protocols and considerations outlined in this guide provide a robust starting point for researchers to successfully implement these important C-N bond-forming reactions in their work.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. (2010). ChemInform, 41(31). [Link]

  • Synthesis of Acyl Carbamates via Four Component Pd-Catalyzed Carbonylative Coupling of Aryl Halides, Potassium Cyanate, and Alcohols. (2015). Organic Letters, 17(5), 1154–1157. [Link]

  • Synthesis of Aryl Carbamates. (2018). Catalysis Letters, 148(4), 1144-1153. [Link]

  • Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. (2007). The Journal of Organic Chemistry, 72(21), 8153–8156. [Link]

  • ChemInform Abstract: Synthesis of Aryl Carbamates via Copper-Catalyzed Coupling of Aryl Halides with Potassium Cyanate. (2010). ChemInform, 41(31). [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2009). Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • N-Arylation of Carbamates through Photosensitized Nickel Catalysis. (2018). The Journal of Organic Chemistry, 83(22), 13854–13860. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. (2009). Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. (2023). Organic & Biomolecular Chemistry, 21(4), 804-811. [Link]

  • A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. (2015). The Journal of Organic Chemistry, 80(4), 1856–1865. [Link]

  • Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. (2003). Organic Letters, 5(20), 3667–3669. [Link]

  • Palladium-catalyzed intermolecular coupling of aryl halides and amides. (2000). The Journal of Organic Chemistry, 65(8), 2604–2606. [Link]

  • Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. (2003). Organic Letters, 5(20), 3667–3669. [Link]

  • Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. (2023). Journal of the American Chemical Society, 145(9), 5092–5099. [Link]

  • CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. (2023). Organic Letters, 25(1), 133–138. [Link]

  • Intramolecular vinylation of carbanions using N-acyl benzomorpholines as masked vinylureas and vinylcarbamates. (2017). Comptes Rendus Chimie, 20(6), 646-651. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2010). Syracuse University Honors Program Capstone Projects, 571. [Link]

  • Synthesis of vinyl carbonates for use in producing vinyl carbamates. (2002).
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules, 29(14), 3326. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ullmann reaction. (2024). In Wikipedia. [Link]

  • Metal-free, tert-butyl nitrite promoted C(sp2)–S coupling reaction: the synthesis of aryl dithiocarbamates and analysis of antimicrobial activity by 'in silico' and 'in vitro' methods for drug modification. (2022). Green Chemistry, 24(17), 6567-6575. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters, 15(1), 101–107. [Link]

  • A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. (2017). Angewandte Chemie International Edition, 56(1), 326-330. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules, 29(15), 3485. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

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Method

Application Notes &amp; Protocols: Tert-butyl N-cyclopropyl-N-methylcarbamate as a Strategic Building Block in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and strategically functionalized building blocks. The cyclopropyl and N-methyl motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and strategically functionalized building blocks. The cyclopropyl and N-methyl motifs are particularly prized for their ability to confer advantageous physicochemical and pharmacological properties upon drug candidates.[1][2] This guide provides a detailed exploration of tert-butyl N-cyclopropyl-N-methylcarbamate, a key protected intermediate that serves as a stable and efficient precursor to the N-cyclopropyl-N-methylamine synthon. We present its synthesis, physicochemical properties, and detailed, field-proven protocols for its deprotection and subsequent incorporation into medicinally relevant scaffolds via amide bond formation and reductive amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Introduction: The Strategic Value of Cyclopropyl and N-Methyl Motifs

The incorporation of specific structural motifs is a cornerstone of medicinal chemistry, aimed at optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.

  • The Cyclopropyl Group: This small, strained ring is far more than an aliphatic spacer. Its unique electronic properties, stemming from enhanced π-character in its C-C bonds, and its rigid, three-dimensional structure offer several advantages.[1] The cyclopropyl fragment can enhance metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 enzymes, increase potency through favorable interactions with protein binding pockets, and improve membrane permeability.[1][2] Furthermore, cyclopropylamines are key pharmacophores in several classes of therapeutics, including inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3]

  • The N-Methyl Group: N-methylation is a common strategy to fine-tune the properties of amine-containing drugs. The addition of a methyl group can increase lipophilicity, which may enhance blood-brain barrier penetration. It can also modulate the basicity (pKa) of the nitrogen atom, influencing receptor binding affinity and pharmacokinetic properties. In many drug candidates, the N-methyl moiety is crucial for achieving the desired biological activity.[4][5]

tert-Butyl N-cyclopropyl-N-methylcarbamate serves as an ideal precursor for introducing the combined N-cyclopropyl-N-methylamine moiety. The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine, rendering the molecule stable to a wide range of reaction conditions, yet it can be removed cleanly and efficiently under acidic conditions.[6][7] This allows for the precise and strategic unveiling of the nucleophilic amine at the desired stage of a complex synthesis.

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1378390-62-5[8]
Molecular Formula C₁₀H₁₉NO₂Calculated
Molecular Weight 185.26 g/mol Calculated
Appearance Colorless to pale yellow oil or solidGeneral Knowledge
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH)General Knowledge
Boiling Point Not widely reported; subject to decompositionGeneral Knowledge

Synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate

The most direct method for preparing the title compound is through the Boc-protection of the corresponding secondary amine, N-cyclopropylmethylamine. This protocol outlines a standard, scalable procedure.

Protocol 3.1: Boc-Protection of N-cyclopropylmethylamine

Causality: This reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive under these conditions.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products amine N-cyclopropyl- methylamine process + amine->process Reaction boc Di-tert-butyl dicarbonate ((Boc)₂O) boc->process Reaction base Base (e.g., TEA) base->process solvent Solvent (e.g., DCM) solvent->process product tert-butyl N-cyclopropyl- N-methylcarbamate byproduct t-BuOH + CO₂ + H-Base⁺ product->byproduct Work-up leads to byproducts process->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • N-cyclopropylmethylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add N-cyclopropylmethylamine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermicity of the reaction.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture. A slow addition rate prevents excessive gas evolution (CO₂) and a rapid temperature increase.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to aid in the removal of water).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography, if necessary, to afford tert-butyl N-cyclopropyl-N-methylcarbamate as a pure substance.

Core Application: Deprotection and In-Situ Use

The primary utility of this building block is the liberation of the nucleophilic N-cyclopropyl-N-methylamine. Acid-catalyzed deprotection is the most common and effective method.[9]

Protocol 4.1: Acid-Catalyzed Boc Deprotection

Causality: The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid (like HCl or TFA). This activates the group, leading to the elimination of the highly stable tert-butyl cation, which subsequently decomposes into isobutene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine as its corresponding acid salt.[9]

reactant tert-butyl N-cyclopropyl- N-methylcarbamate intermediate Protonated Carbamate (Activated Intermediate) reactant->intermediate Protonation reagent Strong Acid (e.g., HCl in Dioxane) reagent->intermediate product N-cyclopropyl-N-methylamine (as HCl salt) intermediate->product Elimination byproducts Isobutene + CO₂ intermediate->byproducts Decomposition

Caption: Reaction pathway for Boc deprotection.

Materials:

  • tert-butyl N-cyclopropyl-N-methylcarbamate

  • 4M HCl in 1,4-dioxane (or Trifluoroacetic Acid, TFA)

  • A suitable solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methanol (MeOH))

  • Nitrogen or Argon supply for inert atmosphere

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve tert-butyl N-cyclopropyl-N-methylcarbamate (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (2-4 eq) to the stirred solution. Vigorous gas evolution (CO₂) will be observed.

  • After the initial effervescence subsides, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting product, N-cyclopropyl-N-methylamine hydrochloride, is often a solid and can be used directly in the next step without further purification.

  • For subsequent reactions requiring the free base: The crude salt can be dissolved in a suitable solvent (e.g., DCM), and a base (such as saturated NaHCO₃ or a tertiary amine like TEA) can be added to neutralize the HCl salt prior to the addition of other reagents.

Applications in Downstream Synthesis

Once deprotected, the N-cyclopropyl-N-methylamine is a versatile nucleophile ready for incorporation into target molecules.

Protocol 5.1: Amide Bond Formation via Amide Coupling

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding. Coupling reagents, such as HATU or a combination of EDCI/HOBt, activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[10] DIPEA is used as a non-nucleophilic base to neutralize the amine salt and any acid generated during the reaction.

cluster_inputs Inputs cluster_process Process amine N-cyclopropyl-N-methylamine (from deprotection) coupling Nucleophilic Attack amine->coupling acid Carboxylic Acid (R-COOH) activation Acid Activation acid->activation reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->activation activation->coupling product Target Amide coupling->product

Caption: Workflow for amide bond formation.

Materials:

  • N-cyclopropyl-N-methylamine hydrochloride (from Protocol 4.1)

  • A carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Standard work-up and purification reagents

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. The excess base is required to both neutralize the amine hydrochloride salt and facilitate the coupling reaction.

  • Stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Add the N-cyclopropyl-N-methylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired amide product.

Protocol 5.2: Synthesis of Tertiary Amines via Reductive Amination

Causality: Reductive amination is a powerful method for forming C-N bonds.[11][12] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less reactive than other borohydrides, allowing for the one-pot procedure without significantly reducing the starting carbonyl compound.[13]

cluster_inputs Inputs cluster_process Process amine N-cyclopropyl-N-methylamine (from deprotection) iminium Iminium Ion Formation (in-situ) amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium reductant Reducing Agent (e.g., NaBH(OAc)₃) reduction Hydride Reduction reductant->reduction iminium->reduction product Target Tertiary Amine reduction->product

Caption: Workflow for reductive amination.

Materials:

  • N-cyclopropyl-N-methylamine hydrochloride (from Protocol 4.1)

  • An aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or DIPEA (if starting from the hydrochloride salt)

  • Standard work-up and purification reagents

Procedure:

  • To a flask containing N-cyclopropyl-N-methylamine hydrochloride (1.2 eq) in DCM, add triethylamine (1.3 eq) and stir for 10 minutes to form the free base.

  • Add the aldehyde or ketone (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence or exotherm.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the final tertiary amine.

Conclusion

tert-Butyl N-cyclopropyl-N-methylcarbamate is a highly valuable and versatile building block for medicinal chemistry. Its stability, coupled with the straightforward and high-yielding protocols for its deprotection, provides reliable access to the N-cyclopropyl-N-methylamine synthon. The subsequent application of this amine in robust and common synthetic transformations such as amide coupling and reductive amination allows for the efficient incorporation of the desirable cyclopropyl and N-methyl motifs into a diverse range of complex molecular architectures. The protocols detailed herein offer a reliable foundation for researchers aiming to accelerate their drug discovery programs.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports. [Link]

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  • ResearchGate. Examples of N-methylamines: a medicines, b dyes, and c pesticides. ResearchGate Website. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

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  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Doubled Peaks in 1H NMR of N-Boc-N-cyclopropylmethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot a very common, yet frequently misund...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot a very common, yet frequently misunderstood, phenomenon in structural elucidation: the appearance of doubled peaks in the 1 H NMR spectra of N-Boc protected amines like N-Boc-N-cyclopropylmethylamine.

This guide synthesizes mechanistic theory with field-proven analytical protocols to ensure your structural validation is both accurate and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 1 H NMR spectrum of N-Boc-N-cyclopropylmethylamine show doubled peaks?

A: The doubling of peaks is a classic manifestation of rotamers (conformational isomers) caused by restricted rotation around the carbamate C–N bond[1].

The Causality: In a carbamate group (like the tert-butyloxycarbonyl or Boc group), the lone pair of electrons on the nitrogen atom delocalizes into the π∗ antibonding orbital of the adjacent carbonyl group. This resonance imparts partial double-bond character to the C–N bond. Because of this, free rotation is heavily restricted. At ambient temperature (298 K), the thermal energy ( kT ) is insufficient to overcome the rotational energy barrier ( ΔG‡≈15−18 kcal/mol). Consequently, the molecule exists in two distinct, slowly interconverting conformational states (typically syn and anti, or E and Z relative to the carbamate C–O bond). The NMR spectrometer, which operates on a timescale of milliseconds, captures both conformers as separate, distinct signals[2].

Q2: How can I definitively prove these are Boc rotamers and not an impurity or a diastereomer?

A: You must perturb the system's thermal or magnetic environment to observe a change in the exchange rate. The gold standard is Variable Temperature NMR (VT-NMR) [3]. By heating the sample, you increase the thermal energy, accelerating the rotation around the C–N bond. When the exchange rate becomes faster than the NMR timescale, the two distinct peaks will merge (coalesce) into a single, time-averaged peak.

Self-Validating Logic: If you heat the sample and the peaks coalesce, and then cool the sample back to 25 °C and the doubled peaks return with the exact same integration ratio, you have created a self-validating system proving reversible conformational exchange[4]. If the peaks do not coalesce, or if the ratio permanently changes upon cooling, you are likely dealing with an impurity, a diastereomer, or thermal degradation.

Q3: What is the "Coalesce Temperature" ( Tc​ )?

A: The coalescence temperature ( Tc​ ) is the exact temperature at which the exchange rate between the two rotamers matches the frequency difference ( Δν ) between their separate NMR signals. At Tc​ , the doubled peaks flatten and merge into a single broad peak. Heating beyond Tc​ results in a sharp, fully time-averaged signal.

Part 2: Diagnostic Workflows & Protocols

Protocol 1: Variable Temperature (VT) NMR Workflow

Note: Always verify the boiling point of your deuterated solvent and the thermal limits of your NMR probe before beginning.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25 °C. Integrate the doubled peaks (e.g., the Boc tert-butyl singlet at ~1.4 ppm and the cyclopropyl protons). Verify that the sum of the doubled peaks equals the expected proton count for that functional group.

  • Solvent Selection: If your sample is in CDCl 3​ (b.p. 61 °C), evaporate the solvent and exchange it for a high-boiling solvent like DMSO- d6​ (b.p. 189 °C) or Toluene- d8​ (b.p. 110 °C).

  • Stepwise Heating: Insert the sample into the NMR spectrometer. Increase the probe temperature in 10 °C increments (e.g., 25 °C 40 °C 60 °C 80 °C)[4].

  • Equilibration & Acquisition: At each step, allow the sample to thermally equilibrate for 10–15 minutes before tuning, matching, shimming, and acquiring the spectrum.

  • Observation: Monitor the peaks. You should observe them broadening, merging at Tc​ (often between 60–80 °C for Boc groups), and sharpening into single peaks at higher temperatures.

  • Reversibility Check (Critical): Cool the sample back to 25 °C and re-acquire the spectrum. The original doubled peaks must return to validate the rotamer hypothesis.

Protocol 2: 2D EXSY / NOESY NMR (Alternative Method)

If VT-NMR is not feasible due to thermal instability of your compound, use a 2D NOESY experiment (which functions as an EXchange SpectroscopY or EXSY experiment for chemical exchange).

  • Setup: Prepare the sample in CDCl 3​ at 25 °C.

  • Acquisition: Run a 2D NOESY experiment with a mixing time ( τm​ ) optimized for chemical exchange (typically 300–500 ms).

  • Interpretation: Look for cross-peaks between the doubled signals (e.g., a cross-peak connecting the two Boc tert-butyl singlets).

  • Validation: Because the two rotamers are physically exchanging on the timescale of the mixing time, they will transfer magnetization. The presence of these specific cross-peaks (which will have the same phase as the diagonal peaks in an EXSY spectrum) definitively proves chemical exchange rather than the presence of a static impurity.

Part 3: Data Presentation

Table 1: Diagnostic NMR Characteristics (Rotamers vs. Impurities)
Diagnostic FeatureBoc RotamersImpurities / Diastereomers
Peak Integration Sums perfectly to the expected proton count (e.g., 9H for Boc).Integrations often do not sum cleanly to expected integer values.
VT-NMR Behavior Peaks broaden, coalesce ( Tc​ ), and sharpen into a single peak upon heating.Peaks remain distinct; relative chemical shifts may drift, but no true coalescence occurs.
Cooling Reversibility Fully reversible; original ratio returns upon cooling to 25 °C.Irreversible if thermal degradation occurs; otherwise static.
2D EXSY Cross-peaks Strong exchange cross-peaks between the doubled signals.No exchange cross-peaks between the signals.
Solvent Dependency Rotamer ratio often changes significantly depending on the solvent polarity.Impurity ratio remains constant regardless of solvent.
Table 2: Recommended Solvents for VT-NMR of N-Boc Compounds
SolventBoiling Point (°C)Practical VT Upper Limit (°C)Notes
DMSO- d6​ 189130Excellent for polar compounds; high Tc​ ceiling.
Toluene- d8​ 11090Good for non-polar compounds; aromatic ring current can help separate overlapping peaks.
DMF- d7​ 153110Useful alternative to DMSO, though residual solvent peaks can complicate spectra.

Part 4: Mandatory Visualizations

Below are the logical and mechanistic workflows mapping the troubleshooting process and the physical chemistry of the restricted rotation.

DiagnosticWorkflow Start Observe Doubled Peaks in 1H NMR CheckInt Check Peak Integration (Do they sum to expected protons?) Start->CheckInt VTNMR Run VT-NMR (Elevate Temperature) CheckInt->VTNMR Yes Impurity Confirmed: Impurity or Diastereomers CheckInt->Impurity No Coalesce Peaks Coalesce? VTNMR->Coalesce EXSY Run 2D EXSY/NOESY (Check for exchange) Crosspeaks Exchange Crosspeaks? EXSY->Crosspeaks Coalesce->EXSY No / Unclear Rotamers Confirmed: Boc Rotamers Coalesce->Rotamers Yes Crosspeaks->Rotamers Yes Crosspeaks->Impurity No

Caption: Decision tree for diagnosing doubled NMR peaks to confirm Boc rotamers vs. impurities.

ConformationalExchange Syn Syn-Rotamer (Z-conformation) TS Transition State (Restricted Rotation, ΔG‡ ≈ 15-18 kcal/mol) Syn->TS Heat (VT-NMR) TS->Syn Anti Anti-Rotamer (E-conformation) TS->Anti Anti->TS

Caption: Mechanistic pathway of restricted C-N bond rotation in N-Boc-N-cyclopropylmethylamine.

References

  • Conformational Analysis of Triazine Dendrimers: Using NMR Spectroscopy To Probe the Choreography of a Dendrimer's Dance Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes Source: MDPI Molecules URL:[Link]

  • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Variable Temperature NMR Experiments: Introduction to Variable Temperature (VT) NMR Source: University of Oxford, Department of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Preserving Cyclopropyl Ring Integrity During Boc Deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of cyclopropyl-containing molecules during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of cyclopropyl-containing molecules during the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group. The inherent ring strain of the cyclopropyl group makes it susceptible to cleavage under the very acidic conditions typically used for Boc deprotection. This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the instability of the cyclopropyl group in acidic media.

Q1: Why are cyclopropyl rings so sensitive to strong acids?

The high reactivity of the cyclopropyl group is a direct consequence of its significant ring strain.[1] The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This strain results in C-C bonds that have higher p-character, often described as "bent bonds," which are weaker and more susceptible to cleavage.[2]

Under acidic conditions, protonation of the cyclopropane ring can lead to the formation of a highly stabilized, non-classical carbocation known as the cyclopropylcarbinyl cation.[2][3] This intermediate rapidly equilibrates with homoallyl and cyclobutyl cations, leading to a mixture of ring-opened or rearranged products.[4][5][6]

Q2: What is the mechanism of Boc deprotection, and how does it trigger cyclopropane degradation?

Standard Boc deprotection is an acid-catalyzed process.[7] The mechanism involves:

  • Protonation of the carbamate's carbonyl oxygen by a strong acid (like Trifluoroacetic Acid - TFA).

  • Cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate.[8]

  • The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[8]

The issue arises because the strong acid required to efficiently protonate the Boc group is often potent enough to concurrently protonate and cleave the strained cyclopropyl ring, initiating the unwanted rearrangement cascade described in Q1.[9]

Q3: How do substituents on the cyclopropyl ring affect its stability during deprotection?

Substituents play a critical role. Electron-donating groups (EDGs) attached to the cyclopropane ring can further stabilize the cyclopropylcarbinyl cation intermediate, making the ring more susceptible to acid-catalyzed opening.[1] Conversely, electron-withdrawing groups (EWGs) can destabilize this cation, potentially increasing the ring's resilience to cleavage. Donor-acceptor cyclopropanes, which feature both types of substituents, are particularly reactive and prone to ring-opening.[10][11][12]

Q4: Are there non-acidic methods to deprotect Boc groups on these sensitive substrates?

Yes, avoiding an acidic environment is often the most effective strategy. Several non-acidic methods have been developed for Boc deprotection, which are particularly useful for substrates containing acid-labile groups like cyclopropanes. These include:

  • Reagent-Based Methods: Systems like oxalyl chloride in methanol offer a very mild and effective alternative.[13][14][15]

  • Lewis Acid Catalysis: Certain Lewis acids, such as SnCl₄ or FeCl₃, can mediate Boc removal under conditions that may be milder than strong Brønsted acids.[16][17]

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can induce thermal cleavage of the Boc group without any added reagents.[18][19]

  • Aqueous Conditions: Simply refluxing in water has been shown to deprotect N-Boc groups for certain substrates.[18][20]

Troubleshooting Guide

This section provides actionable solutions to specific problems encountered during experimentation.

Issue 1: My cyclopropyl-containing compound is degrading under standard TFA/DCM conditions, leading to a mixture of products. What should I do?

This is a clear indication that the acidic conditions are too harsh. The observation of multiple products often points to the formation and subsequent rearrangement of the cyclopropylcarbinyl cation.

Root Cause: Trifluoroacetic acid (TFA) is a strong acid that readily protonates and opens the cyclopropane ring.

Solutions: Immediately cease using TFA-based conditions. The optimal strategy is to switch to a milder or non-acidic protocol.

  • Strategy A: Milder Brønsted Acids. These reagents are less acidic than TFA and can often provide the desired selectivity.

    • 4M HCl in 1,4-Dioxane: This is a common first alternative, often providing cleaner deprotection for acid-sensitive substrates.[21][22]

    • Aqueous Phosphoric Acid (85%) in THF: This environmentally benign method can be effective for selective deprotection.[21][23]

  • Strategy B: Lewis Acid Catalysis. Lewis acids activate the Boc group by coordinating to the carbonyl oxygen, which can be a gentler mechanism than direct protonation.

    • Zinc Bromide (ZnBr₂) in DCM: A mild Lewis acid that can selectively cleave Boc groups, though it may require longer reaction times.[24]

    • Iron(III) Chloride (FeCl₃): An inexpensive and effective Lewis acid for mild Boc removal.[16]

  • Strategy C: Non-Acidic Deprotection (Recommended for Highly Sensitive Substrates). This is the safest approach when other acid-labile groups are present or when the cyclopropane is particularly sensitive.

    • Oxalyl Chloride in Methanol: This system is exceptionally mild and highly tolerant of other acid-sensitive functionalities.[14][15]

Issue 2: I switched to a milder acidic condition (e.g., HCl in Dioxane), but the reaction is extremely slow or incomplete. How can I drive it to completion?

This is a common trade-off when using milder reagents.

Solutions:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 4-12 hours).

  • Increase Reagent Stoichiometry: Gradually increase the equivalents of the acid used.

  • Gentle Heating: Carefully raise the temperature to 30-40 °C. Caution: This can also increase the rate of degradation. It is crucial to monitor the reaction closely for the appearance of byproducts. If degradation is observed, abandon this approach.

  • Switch Solvents: The choice of solvent can influence reaction rates. Experimenting with different solvents may be beneficial.[13]

If these adjustments fail, the substrate is likely too sensitive for even mild acids, and a non-acidic method from Strategy C should be employed.

Data Summary: Comparison of Boc Deprotection Methods

The table below summarizes key parameters for various deprotection reagents, with a focus on their suitability for cyclopropyl-containing compounds.

Reagent/SystemTypical ConditionsAdvantages for Cyclopropyl SubstratesCritical Disadvantages & Risks
TFA / DCM 20-50% TFA, 0°C to RT, 0.5-2hFast and effective for robust substrates.High Risk. Very likely to cause cyclopropyl ring opening. Avoid for sensitive substrates.[21][25]
4M HCl in Dioxane RT, 0.5-4hMilder than TFA, often preserves the cyclopropyl ring. Good selectivity over t-butyl esters.[21][25]Can be slow. May still cleave highly activated or strained cyclopropanes.
aq. H₃PO₄ / THF 85% H₃PO₄, RT, 4-8hEnvironmentally friendly and mild.[21][23]Can be slow; workup involves neutralization.
ZnBr₂ / DCM RT, 1-24hMild Lewis acid conditions.[24]Reaction times can be very long; may not be suitable for all substrates.
Oxalyl Chloride / MeOH 3 equiv., RT, 1-4hExcellent Choice. Very mild, non-acidic conditions. High functional group tolerance.[14][15]Reagent is moisture-sensitive; requires careful handling.
Experimental Protocols
Protocol 1: Mild Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) in a round-bottomed flask equipped with a magnetic stir bar.

  • Reaction: Add a 4M solution of HCl in dioxane (2.0 mL, 8.0 mmol) to the reaction mixture.

  • Monitoring: Stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[25]

  • Work-up: Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine, which can be used directly or neutralized.

Protocol 2: Non-Acidic Deprotection with Oxalyl Chloride in Methanol
  • Preparation: Dissolve the N-Boc protected amine (1.0 mmol) in methanol (10 mL) in a round-bottomed flask.

  • Reaction: Add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution at room temperature.[13][15]

  • Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[13]

Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate Boc deprotection strategy to preserve your cyclopropyl group.

BocDeprotectionDecisionTree start Problem: Cyclopropyl Ring Opening During Boc Deprotection check_acid_sensitivity Are other acid-sensitive groups present? (e.g., tBu esters, silyl ethers) start->check_acid_sensitivity   Start Analysis tfa_method Standard TFA in DCM mild_acid Use Milder Acidic Conditions: - 4M HCl in Dioxane - aq. H3PO4 in THF check_acid_sensitivity->mild_acid No non_acidic Use Non-Acidic Conditions: - Oxalyl Chloride / MeOH - Thermal Deprotection check_acid_sensitivity->non_acidic Yes avoid_tfa High Risk of Ring Opening AVOID tfa_method->avoid_tfa check_speed Is the reaction incomplete or too slow? mild_acid->check_speed success SUCCESS: Cyclopropane Preserved non_acidic->success optimize Optimize Mild Acid Protocol: 1. Increase time/equivalents 2. Gentle heating (monitor closely!) check_speed->optimize Yes check_speed->success No optimize->non_acidic Optimization Fails

Caption: Decision tree for selecting a Boc deprotection method.

References
  • Giri, R. S., Roy, S., Dolai, G., Manne, S. R., & Mandal, B. (2020). FeCl₃‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. ChemistrySelect. [Link]

  • Tu, Y., et al. (2022). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences. [Link]

  • Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. [Link]

  • ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis. Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Kirmse, W. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • Kirmse, W. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • Konieczynska, M. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddy, P. V., & Li, C.-J. (2023). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. AAPPTec. [Link]

  • Konieczynska, M. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (n.d.). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Download Table. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry. [Link]

  • Gassa, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Chemistry Stack Exchange. (2017). What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation? Chemistry Stack Exchange. [Link]

  • Mullens, B., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Ravindranathan, K., et al. (2004). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications. [Link]

  • Richmond, E., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Reiser, O., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry – A European Journal. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]

  • O'Brien, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Ghavtadze, N., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis. [Link]

  • Wiley Online Library. (n.d.). Structure and Reactivity of the Cyclopropane Species. Wiley. [Link]

  • StudyClerk. (2026). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). StudyClerk. [Link]

Sources

Troubleshooting

troubleshooting low yields in tert-butyl N-cyclopropyl-N-methylcarbamate synthesis

This guide is designed for researchers, chemists, and drug development professionals who are synthesizing tert-butyl N-cyclopropyl-N-methylcarbamate. As a key intermediate in various synthetic pathways, achieving high yi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals who are synthesizing tert-butyl N-cyclopropyl-N-methylcarbamate. As a key intermediate in various synthetic pathways, achieving high yields and purity is critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address common challenges encountered during this synthesis.

I. Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields or the presence of significant impurities are the most common issues in the synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate. This section breaks down potential problems, explains the underlying chemistry, and offers validated solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low conversion of the starting N-cyclopropyl-N-methylamine is a primary contributor to poor yields. Several factors can be at play:

  • Incomplete Reaction: The nucleophilic attack of the secondary amine on the di-tert-butyl dicarbonate (Boc-anhydride) may be stalling.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving the reaction to completion.[1]

  • Degradation of Reactants or Product: The stability of both the Boc-anhydride and the final carbamate product can be compromised under certain conditions.[2]

Troubleshooting Workflow for Low Yields

Caption: Troubleshooting workflow for low reaction yields.

Solutions & Experimental Protocols

Protocol 1: Standard Boc Protection with Triethylamine (TEA)

This is a robust and widely applicable method for the Boc protection of secondary amines.

Materials:

  • N-cyclopropyl-N-methylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve N-cyclopropyl-N-methylamine (1.0 eq) in anhydrous THF (to a concentration of 0.1-0.5 M).

  • Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Q2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be?

The formation of byproducts is often related to the reactivity of the starting materials and intermediates.

  • Urea Formation: If the Boc-anhydride has degraded to isocyanate, this can react with the starting amine to form a urea byproduct.

  • Double Boc-Protection (less common for secondary amines): While sterically hindered, under harsh conditions, over-reaction is a remote possibility.

  • Side reactions from starting material synthesis: Impurities from the synthesis of N-cyclopropyl-N-methylamine may carry through.

Solutions:

  • Ensure High-Quality Reagents: Use fresh, high-purity Boc-anhydride.

  • Control Reaction Temperature: Running the reaction at elevated temperatures can promote the decomposition of Boc-anhydride.[1] It is often advisable to start at 0°C and allow the reaction to slowly warm to room temperature.

  • Purify the Starting Amine: If impurities from the amine synthesis are suspected, purification by distillation or chromatography may be necessary.

Potential Impurity Common Cause Analytical Signature (LC-MS) Mitigation Strategy
N,N'-dicyclopropyl-N,N'-dimethylureaDegraded Boc-anhydrideHigher molecular weight peakUse fresh Boc-anhydride, maintain low reaction temperature
Unreacted N-cyclopropyl-N-methylamineIncomplete reactionLower molecular weight peakIncrease reaction time, check stoichiometry of Boc-anhydride
tert-ButanolByproduct of reactionNot typically observed in LC-MSRemoved during aqueous workup

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boc protection of N-cyclopropyl-N-methylamine?

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate.[3] This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, tert-butanol, and carbon dioxide.[4] A base is often used to facilitate the deprotonation of the ammonium species formed after the initial nucleophilic attack.

Mechanism of Boc Protection

G cluster_legend Legend Amine R₂NH Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Reactant Reactant IntermediateNode Intermediate ProductNode Product

Caption: Simplified mechanism of Boc protection of a secondary amine.

Q2: Can I use a different base instead of triethylamine?

Yes, other bases can be employed. Sodium hydroxide in a biphasic system (e.g., DCM/water) is a common alternative, particularly for water-soluble amines. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, especially for less reactive amines.[5] The choice of base can influence reaction rate and side product formation.

Q3: My starting material, N-cyclopropyl-N-methylamine, is not commercially available. How can I synthesize it?

One common route is the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by reduction of the resulting imine. Another approach involves the reaction of cyclopropylamine with a methylating agent.

Q4: How do I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method. Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The product, being more non-polar than the starting amine, will have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring, allowing for the detection of the product and any potential byproducts by their mass-to-charge ratio.

III. References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. [Link]

Sources

Optimization

removing unreacted methyl iodide from N-Boc-N-cyclopropylmethylamine

Topic: Efficient Removal of Unreacted Methyl Iodide from N-Boc-N-cyclopropylmethylamine Welcome to the technical support guide for post-reaction work-up and purification. This document provides troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient Removal of Unreacted Methyl Iodide from N-Boc-N-cyclopropylmethylamine

Welcome to the technical support guide for post-reaction work-up and purification. This document provides troubleshooting advice and best practices for researchers encountering challenges with the removal of residual methyl iodide (MeI) following the N-methylation of N-Boc-N-cyclopropylmethylamine. The methodologies discussed here are grounded in established chemical principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during the purification process.

Issue 1: My crude NMR or TLC analysis shows a significant amount of unreacted methyl iodide remaining after the reaction.

Root Cause Analysis: Methyl iodide is a volatile but relatively non-polar electrophile. Its presence after the reaction is complete indicates that it was either used in excess or the reaction did not proceed to full conversion. In either case, it must be actively removed, as it can interfere with subsequent steps and is a toxic reagent. Simple evaporation (rotary evaporation) is often insufficient for complete removal due to its relatively high boiling point (42.4 °C) and its tendency to co-distill with common extraction solvents.

Recommended Solution: Chemical Quenching The most effective strategy is to convert the methyl iodide into a non-volatile, water-soluble salt that can be easily removed during an aqueous work-up. The standard reagent for this is sodium thiosulfate (Na₂S₂O₃).

  • Mechanism of Action: The thiosulfate anion is a soft nucleophile that readily reacts with soft electrophiles like methyl iodide in a classic SN2 reaction. This reaction forms sodium iodide and S-methylthiosulfate, both of which are water-soluble salts.

Step-by-Step Quenching Protocol:

  • Cool your crude reaction mixture in an ice bath (0 °C). This mitigates any potential exotherm from the quenching reaction.

  • Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction vessel with vigorous stirring. A 10-20% molar excess relative to the initial amount of methyl iodide is typically sufficient.

  • Allow the biphasic mixture to stir for 15-30 minutes to ensure the reaction is complete.

  • Proceed with the standard extractive work-up. The resulting salts will partition into the aqueous layer.

Issue 2: After an aqueous work-up, I still see impurities in my organic layer. How do I optimize my extraction?

Root Cause Analysis: Impurities can persist in the organic layer for several reasons: incomplete quenching, formation of organic-soluble byproducts, or suboptimal extraction conditions. The goal of the work-up is to remove not only the quenched MeI salts but also any remaining base (e.g., K₂CO₃, NaH) and other water-soluble materials.

Recommended Solution: Multi-Step Washing Protocol A sequential washing strategy using different aqueous solutions can effectively clean up the organic layer before concentration and chromatography.

  • Rationale: Each wash targets a different class of impurity. For N-Boc protected amines, it is crucial to avoid strongly acidic or basic conditions that could cleave the Boc protecting group.

Optimized Extraction & Washing Workflow:

Caption: Workflow for post-alkylation work-up.

Detailed Washing Steps:

  • Dilute & Separate: After quenching, dilute the mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer to a separatory funnel.

  • Saturated Ammonium Chloride (NH₄Cl) Wash: This mildly acidic salt solution effectively removes residual inorganic bases (like potassium carbonate) without being acidic enough to risk Boc-deprotection.

  • Brine (Saturated NaCl) Wash: This wash helps to remove the bulk of the water dissolved in the organic layer and breaks up emulsions, improving separation.

  • Dry, Filter, and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to sodium thiosulfate for quenching methyl iodide?

Yes, while sodium thiosulfate is the most common and effective choice, other reagents can be used. The selection depends on the scale of the reaction and the nature of the product.

Quenching AgentReaction PrincipleProsCons
Sodium Thiosulfate (Na₂S₂O₃) SN2 displacementHighly effective, clean reaction, byproducts are very water-soluble.Can be slow if not stirred vigorously.
Sodium Bisulfite (NaHSO₃) SN2 displacementAlso effective, readily available.Can be slightly less reactive than thiosulfate.
Diethylamine or other secondary amine SN2 displacement (forms a quaternary ammonium salt)Fast reaction.The resulting ammonium salt may have some organic solubility, potentially complicating purification.

Q2: My product appears to be water-soluble. How can I modify the extraction?

If your N-Boc-N-cyclopropylmethylamine product shows some solubility in the aqueous layer, leading to low recovery, consider using a different extraction solvent. Solvents like dichloromethane (DCM) or chloroform can be more effective for slightly more polar products. Additionally, performing multiple extractions of the aqueous layer (e.g., 3 x 50 mL instead of 1 x 150 mL) will significantly improve the recovery of your product.

Q3: Can I use column chromatography to remove methyl iodide directly without a chemical quench?

This is strongly discouraged. Methyl iodide is volatile and toxic, and attempting to remove it via chromatography will lead to its evaporation from the column, contaminating the laboratory environment. It is also a relatively non-polar compound, which means it will travel quickly through the column with many common solvent systems, potentially co-eluting with your desired product. A chemical quench is the safest and most efficient method for its removal.

Q4: What are the ideal column chromatography conditions for purifying the final product?

N-Boc-N-cyclopropylmethylamine is a moderately polar compound. Standard silica gel chromatography is typically effective.

Recommended Protocol:

  • Adsorbent: Silica gel, 230-400 mesh.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation.

  • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • Begin with 5% Ethyl Acetate in Hexanes.

    • Gradually increase to 10-20% Ethyl Acetate in Hexanes.

  • Monitoring: Monitor the column fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the product.

Troubleshooting Logic for Purification:

Caption: Decision tree for troubleshooting crude product purification.

References

  • Title: Thiosulfate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the purpose of washing with brine? Source: Chemistry Stack Exchange URL: [Link]

Troubleshooting

Technical Support Center: Purification of tert-Butyl N-cyclopropyl-N-methylcarbamate Oil

Welcome to the Technical Support and Troubleshooting Center for the purification of tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5). This guide is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5). This guide is designed for researchers and drug development professionals handling this specific Boc-protected secondary amine.

Because this compound lacks strong intermolecular hydrogen bonding (due to the tertiary amide-like structure of the protected amine) and has an asymmetric, low-molecular-weight aliphatic core, it presents as a highly soluble, somewhat volatile oil at room temperature[1][2]. This physical state requires specialized handling during isolation and purification to prevent product loss and degradation[3].

Physicochemical Data & Visualization

Before beginning purification, it is critical to understand the physical properties of the target molecule to anticipate its behavior during extraction and chromatography.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 171.24 g/mol Relatively low; prone to volatilization under extended high vacuum (<0.1 Torr).
Physical State Colorless to pale yellow oilCannot be purified by recrystallization; relies entirely on liquid-liquid extraction and chromatography.
UV Absorbance Negligible (>220 nm)Lacks an aromatic chromophore. UV-guided fractionation (e.g., 254 nm) will fail. Chemical stains are mandatory.
Acid Sensitivity High (Boc group)Prolonged exposure to highly acidic silica gel can cause premature deprotection.
Purification Workflow Diagram

PurificationWorkflow A Crude Reaction Mixture (Product, Boc2O, Amine) B Aqueous Workup (Mild Acid & Sat. NaHCO3) A->B Remove salts & polar impurities C Organic Phase (Contains Boc-Amine) B->C Extract with EtOAc or DCM D Flash Chromatography (Silica Gel + 1% Et3N) C->D Concentrate & Load E Pure tert-Butyl N-cyclopropyl-N-methylcarbamate (Colorless Oil) D->E Elute (Hexane/EtOAc)

Figure 1: Sequential purification workflow for tert-butyl N-cyclopropyl-N-methylcarbamate.

Troubleshooting & FAQs

Q1: I cannot see my product on the TLC plate under a 254 nm UV lamp. How do I track the fractions? Expert Insight: tert-Butyl N-cyclopropyl-N-methylcarbamate is strictly aliphatic and lacks a conjugated π -system. UV detection will not work[3]. You must use chemical stains.

  • Solution: Potassium permanganate ( KMnO4​ ) is the most reliable universal stain for this compound, oxidizing the organic material to leave a bright yellow spot on a purple background[1]. Alternatively, use a Ninhydrin stain, but you must heat the TLC plate vigorously (using a heat gun at >150°C) for several minutes. The heat thermally cleaves the Boc group, allowing the exposed secondary amine to react with ninhydrin.

Table 2: TLC Visualization Stains Comparison
StainPreparationHeating Required?Result for Boc-Amine
KMnO4​ KMnO4​ + K2​CO3​
  • NaOH in H2​O
GentleYellow spot on purple background.
Ninhydrin Ninhydrin in Ethanol/Acetic AcidVigorous (>150°C)Pink/brown spot (requires in situ Boc cleavage).
PMA Phosphomolybdic acid in EthanolModerateDark blue/green spot on yellow background.

Q2: My isolated yield is consistently lower than my crude NMR suggests. Where is the oil going? Expert Insight: This is a classic issue with low-molecular-weight aliphatic oils. Because the molecular weight is only 171.24 g/mol , the compound exhibits non-negligible vapor pressure.

  • Solution: Do not leave the purified oil on a high-vacuum line (<0.1 Torr) overnight. Once the bulk solvent (e.g., EtOAc/Hexane) is removed via rotary evaporation (at a bath temperature no higher than 30°C), leave it on the high vacuum for a maximum of 1–2 hours to remove residual solvent traces.

Q3: My product is degrading or streaking on the silica gel column. How do I prevent this? Expert Insight: Standard silica gel is slightly acidic (pH ~4.5-5.5). While Boc groups are generally robust, prolonged exposure to acidic active sites on silica can lead to partial deprotection or streaking of the amine[3][4].

  • Solution: Passivate the silica gel. Pre-treat your column by running 1-2 column volumes of your starting eluent containing 1% Triethylamine ( Et3​N ). This neutralizes the acidic sites. Ensure you flush the column with the standard (non- Et3​N ) eluent right before loading to prevent Et3​N from co-eluting with your product.

Q4: How do I remove unreacted Boc2​O from the oil? Expert Insight: Boc2​O often co-elutes with aliphatic Boc-amines during chromatography.

  • Solution: Address this during the aqueous workup. If Boc2​O is present in the crude mixture, add a primary amine like N,N-dimethylethylenediamine (DMEDA) to the reaction mixture and stir for 30 minutes before workup. DMEDA reacts with excess Boc2​O to form a highly polar urea derivative, which is easily washed away into the aqueous layer during the mild acid wash.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum recovery and purity of the target oil.

Protocol A: Optimized Aqueous Extraction

Causality: This step removes polar byproducts, salts, and unreacted amines before chromatography, preventing column overloading.

  • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product).

  • Mild Acid Wash (Removes unreacted amine): Transfer to a separatory funnel. Wash the organic layer with 10% aqueous Citric Acid or 0.1 M HCl (1 x 10 mL). Note: Do not use concentrated HCl, as it will cleave the Boc group.

  • Basic Wash (Neutralization): Wash the organic layer with saturated aqueous NaHCO3​ (1 x 10 mL). Self-Validation: Watch for CO2​ gas evolution; vent the funnel frequently until pressure ceases.

  • Brine Wash: Wash with saturated NaCl solution (1 x 10 mL) to pre-dry the organic layer.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ , and swirl until the drying agent flows freely. Filter and concentrate under reduced pressure (Rotary evaporator bath at 30°C, pressure ~40 mbar).

Protocol B: Flash Column Chromatography

Causality: Separates the target Boc-amine oil from non-polar impurities (e.g., mineral oil from NaH dispersions) and closely eluting byproducts[1][3].

  • Column Preparation: Slurry-pack a column with silica gel (230-400 mesh) using Hexane containing 1% Et3​N . Run 1 column volume of this mixture through, followed by 1 column volume of pure Hexane to remove excess amine.

  • Loading: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Hexane (approx. 1-2 mL) and carefully load it onto the flat silica bed.

  • Elution Gradient:

    • Start with 100% Hexanes (2 column volumes) to flush out non-polar impurities (like mineral oil if NaH was used in synthesis[1]).

    • Gradually increase polarity to 5% EtOAc in Hexanes, then 10% EtOAc in Hexanes.

  • Fraction Collection & TLC: Collect small fractions. Spot every third fraction on a TLC plate. Elute the plate in 15% EtOAc/Hexanes.

  • Visualization: Dip the dried TLC plate in KMnO4​ stain and gently heat. The product will appear as a bright yellow spot ( Rf​ typically ~0.3 - 0.5 depending on exact conditions).

  • Isolation: Pool the product-containing fractions. Evaporate the solvent on a rotary evaporator (30°C water bath). Apply high vacuum (0.1 Torr) for no more than 2 hours to yield the pure tert-butyl N-cyclopropyl-N-methylcarbamate as a colorless oil.

References

  • Yang, E. (2014). Investigations into the mechanism of abacavir-induced hypersensitivity. University of Liverpool Repository. Retrieved from[Link]

  • Reddy, et al. (2015). Sodium iodide as a novel, chemoselective catalyst for the N-Boc protection of amines. Journal of Chemical and Pharmaceutical Research. Retrieved from[Link]

  • Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cyclopropyl Carbamate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with low yields, sluggish kinetics, or failed conversions during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with low yields, sluggish kinetics, or failed conversions during the synthesis of N-cyclopropyl carbamates.

Core Principles & FAQs: Understanding the Bottleneck

Q: Why does N-cyclopropylamine exhibit such severe steric hindrance during carbamoylation? A: Steric hindrance is a physical obstruction where the bulk of atoms slows down or prevents a chemical reaction[1]. The cyclopropyl ring is rigid and compact, forcing the nitrogen lone pair into a sterically congested environment[2]. According to VSEPR theory, the bulky cyclopropyl group creates significant electrostatic repulsion against incoming electrophiles. To react, the molecules must physically collide with enough energy to overcome this repulsion and form a short-lived activated complex; the bulkier the group, the higher this activation energy barrier becomes[3].

Q: My standard reaction with alkyl chloroformates and triethylamine is stalling at 15-20% yield. What is the mechanistic cause? A: Standard aliphatic chloroformates (like ethyl or methyl chloroformate) are only moderately electrophilic. When reacting with a hindered nucleophile like N-cyclopropylamine, the reaction suffers from a highly negative activation volume ( ΔV‡ )[4]. The reactants simply do not possess enough energy at standard temperature and pressure to overcome the electrostatic repulsion of the bulky groups[3].

Troubleshooting Guide: Field-Proven Strategies

Issue: Low conversion rates and recovery of unreacted starting materials during N-cyclopropyl carbamate formation.

Solution 1: The Activated Synthon Approach (Highly Recommended) Instead of attempting a direct reaction with standard aliphatic chloroformates, utilize 4-nitrophenyl cyclopropylcarbamate as an intermediate synthon. 4-Nitrophenyl chloroformate is highly electrophilic and easily overcomes the initial steric barrier of cyclopropylamine. Once the synthon is formed, the 4-nitrophenoxide acts as an exceptional leaving group, driving the subsequent carbamoylation of your target complex amine forward. This exact strategy was deployed as a novel synthon to achieve high yields in the commercial synthesis of the blockbuster anticancer drug Lenvatinib[5].

Solution 2: High-Pressure Reaction Conditions Because sterically hindered substitutions have negative activation volumes, applying high pressure physically compresses the reactants. This promotes the formation of the activated complex and effectively overcomes the steric barrier without requiring elevated temperatures that might degrade sensitive substrates[4].

Solution 3: Non-Nucleophilic Bases & Specialized Catalysts If enolate formation or competing side reactions are degrading your yield, switch from standard bases to stronger, sterically hindered non-nucleophilic bases (e.g., Lithium diisopropylamide - LDA). Additionally, using specialized catalysts like DMAP can activate the electrophile without competing for the congested reaction site[1].

Quantitative Data: Strategy Comparison

The following table summarizes the causality and expected outcomes of different synthetic strategies when dealing with N-cyclopropyl carbamoylation.

Reaction StrategyReagents / ConditionsTemp / PressureTypical YieldMechanistic Rationale
Standard Carbamoylation Alkyl Chloroformate, Et 3​ N0 °C to RT (1 atm)15 - 30%High electrostatic repulsion prevents activated complex formation[3].
Activated Synthon 4-Nitrophenyl ChloroformateRT (1 atm)74 - 85%4-nitrophenoxide provides an exceptional leaving group, lowering activation energy[5].
High-Pressure Standard ChloroformatesRT (10-15 kbar)> 70%High pressure overcomes the negative activation volume ( ΔV‡ ) of the hindered transition state[4].
Catalytic Activation DMAP (cat.), Non-nucleophilic baseReflux (1 atm)40 - 60%DMAP forms a highly reactive acylpyridinium intermediate, bypassing initial steric blocks[1].

Self-Validating Experimental Protocol: The Synthon Approach

This step-by-step methodology utilizes the 4-nitrophenyl cyclopropylcarbamate synthon. The protocol is designed to be self-validating, meaning built-in visual and analytical cues will confirm the reaction is proceeding correctly at each stage.

Step 1: Synthesis of the Activated Synthon (4-Nitrophenyl Cyclopropylcarbamate)
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-nitrophenyl chloroformate (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add cyclopropylamine (1.1 equiv) dropwise over 15 minutes.

  • Validation Check 1 (Visual): The reaction mixture will immediately turn a distinct pale yellow upon addition. This is a self-validating cue indicating the transient formation of nitrophenoxide species and successful nucleophilic attack.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Check 2 (Analytical): Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the high-Rf chloroformate spot confirms full conversion.

  • Workup: Concentrate under reduced pressure, wash with cold water to remove amine hydrochlorides, and recrystallize from ethanol to yield the pure synthon[5].

Step 2: Carbamoylation of the Target Amine
  • Preparation: Dissolve your target complex amine (e.g., a Lenvatinib precursor) (1.0 equiv) and the synthesized 4-nitrophenyl cyclopropylcarbamate (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Validation Check 3 (Visual): Heat the mixture to 60 °C. As the reaction proceeds, the release of the 4-nitrophenol leaving group will turn the solution a deep, vibrant yellow/orange. The intensity of this color change is directly proportional to the reaction's progress.

  • Workup: Quench with water, extract with ethyl acetate, and wash thoroughly with 1M NaOH to remove the 4-nitrophenol byproduct (the yellow color will transfer to the aqueous layer, validating successful byproduct removal). Dry and concentrate to isolate the final N-cyclopropyl carbamate.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of overcoming steric hindrance using the activated synthon methodology.

G N1 N-cyclopropylamine (Sterically Hindered) N3 Intermediate Synthon: 4-Nitrophenyl Cyclopropylcarbamate N1->N3 Acetonitrile, RT Fast Kinetics N2 4-Nitrophenyl Chloroformate (Highly Electrophilic) N2->N3 N5 Final N-cyclopropyl Carbamate (High Yield, Overcomes Hindrance) N3->N5 Base (e.g., DIPEA) Excellent Leaving Group N4 Target Aryl/Alkyl Amine (e.g., Lenvatinib Precursor) N4->N5

Caption: Workflow: Overcoming steric hindrance via an activated 4-nitrophenyl cyclopropylcarbamate synthon.

References

  • Radboud Repository. "HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY". Radboud University.[Link]

  • ResearchGate. "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines". ResearchGate.[Link]

  • Reddit. "Effect on steric hindrance on nucleophiles". r/OrganicChemistry. [Link]

  • Academia.edu. "Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts". Academia. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of tert-butyl N-cyclopropyl-N-methylcarbamate

Welcome to the technical support center for tert-butyl N-cyclopropyl-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this Boc-protected amine in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl N-cyclopropyl-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this Boc-protected amine in their synthetic workflows. Understanding the thermal stability of this compound is critical for successful reaction outcomes, purification, and long-term storage. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for assessing thermal lability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and behavior of tert-butyl N-cyclopropyl-N-methylcarbamate.

Q1: What is the expected thermal stability of tert-butyl N-cyclopropyl-N-methylcarbamate?

A1: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for tert-butyl N-cyclopropyl-N-methylcarbamate is not extensively published, its stability is dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, Boc-protected amines can undergo thermal deprotection without any catalyst at elevated temperatures.[1] Significant decomposition rates are often observed at temperatures of 150 °C or higher.[1] However, some substrates may exhibit slow decomposition even at temperatures around 100 °C, especially over extended periods of 2-3 days.[1] For short-duration heating in neutral, aprotic solvents, the compound is likely stable below 85-90 °C.[2]

Q2: What are the primary thermal decomposition products?

A2: The thermal decomposition of a Boc-protected amine follows a well-established pathway. The expected byproducts are the deprotected amine (N-cyclopropyl-N-methylamine), isobutylene, and carbon dioxide.[1][3] The reaction proceeds through a carbamic acid intermediate which is unstable and fragments.[1]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, tert-butyl N-cyclopropyl-N-methylcarbamate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] For extended storage, refrigeration (<15°C) is recommended.[4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, as carbamates can be moisture-sensitive.[4]

Q4: Can I purify tert-butyl N-cyclopropyl-N-methylcarbamate by distillation?

A4: Distillation is generally not recommended for purifying Boc-protected amines. The temperatures required for distillation, especially under atmospheric pressure, could approach or exceed the decomposition temperature, leading to significant loss of material and contamination of the distillate with the deprotected amine. Alternative purification methods such as recrystallization or column chromatography are safer and more effective.

Q5: What chemical or environmental factors can lower the thermal stability of this compound?

A5: The stability of the Boc group is significantly reduced by acidic conditions.[6][7] Even trace amounts of acid can catalyze the deprotection at temperatures much lower than those required for purely thermal cleavage. Strong bases are generally tolerated, but certain reaction conditions can affect stability.[8] The choice of solvent can also play a role; for instance, protic solvents like 2,2,2-trifluoroethanol (TFE) or even water at high temperatures can facilitate thermal deprotection.[1][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yielded a significant amount of the deprotected amine (N-cyclopropyl-N-methylamine) even though no acid was used.

  • Plausible Cause: The reaction temperature likely exceeded the thermal stability threshold for the carbamate. Many reactions, such as those involving palladium catalysis, can run at temperatures between 80-120 °C, a range where slow thermal decomposition can occur, especially during prolonged reaction times.[1]

  • Investigative Steps:

    • Review your reaction temperature profile. Were there any temperature spikes?

    • Check the pH of your reaction mixture if possible. Latent acidity on a solid support or from a co-reagent could be catalyzing the deprotection.

    • Analyze the headspace of the reaction vessel for the presence of isobutylene or CO2, which are definitive markers of Boc-group cleavage.

  • Solutions:

    • Lower the Reaction Temperature: Attempt the reaction at the lowest feasible temperature. This may require a longer reaction time or a more active catalyst.

    • Solvent Choice: If applicable, switch to a less-coordinating, aprotic solvent that may not facilitate the decomposition pathway as readily as polar, protic solvents.

    • Alternative Protecting Group: If high temperatures are required for your desired transformation, consider replacing the Boc group with a more thermally robust protecting group, such as the benzyloxycarbonyl (Cbz) group.

Problem 2: The solid compound has discolored or clumped during storage.

  • Plausible Cause: This often indicates product degradation, likely due to improper storage.[4] Exposure to moisture, heat, or light can cause physical changes and chemical decomposition.[4] Clumping, in particular, can be a sign of hygroscopicity, where the compound absorbs moisture from the air.[4]

  • Investigative Steps:

    • Check the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) to confirm the presence of impurities or decomposition products.

    • Review your storage protocol. Was the container tightly sealed? Was it stored in a temperature- and humidity-controlled environment?

  • Solutions:

    • Discard Degraded Reagent: It is best practice to discard any reagent that shows visible signs of degradation to ensure reproducibility in your experiments.[4]

    • Improve Storage Practices: Always store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.[4][5] A desiccator can provide an additional layer of protection against moisture.

Section 3: Experimental Protocols for Stability Assessment

To provide a self-validating system for your work, you can determine the precise thermal stability of your specific batch of tert-butyl N-cyclopropyl-N-methylcarbamate using the following standard protocols.

Protocol 1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)

This protocol measures the change in mass of the sample as a function of temperature, identifying the onset temperature of decomposition where mass loss begins.

  • Sample Preparation: Place 5-10 mg of tert-butyl N-cyclopropyl-N-methylcarbamate into a TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30 °C.

  • Thermal Method:

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset decomposition temperature is determined by finding the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss rate (the inflection point of the mass loss curve).

Protocol 2: Assessment of Thermal Events by Differential Scanning Calorimetry (DSC)

This protocol measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point, phase transitions, and exothermic decomposition events.[10][11]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the cell at 25 °C.

  • Thermal Method:

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Record the differential heat flow.

  • Data Analysis:

    • The melting point is identified as the onset temperature of the endothermic melting peak.

    • Any sharp, exothermic peaks following the melt indicate a decomposition event. The onset of this exotherm is a critical indicator of thermal instability.

Section 4: Mechanistic Insights

The thermal deprotection of Boc-amines is a non-catalytic, unimolecular elimination reaction. The process is believed to proceed through a six-membered cyclic transition state, leading to the formation of the unstable carbamic acid, which then fragments into the free amine, carbon dioxide, and isobutylene.[1]

G cluster_main Thermal Decomposition Pathway cluster_products Final Products Start tert-butyl N-cyclopropyl-N-methylcarbamate Intermediate Carbamic Acid Intermediate (Unstable) Start->Intermediate Heat (≥100-150 °C) Unimolecular Elimination Amine N-cyclopropyl-N-methylamine Intermediate->Amine Fragmentation Isobutylene Isobutylene Intermediate->Isobutylene CO2 Carbon Dioxide Intermediate->CO2

Sources

Reference Data & Comparative Studies

Validation

13C NMR Spectrum Analysis of N-Boc-N-cyclopropylmethylamine: A Comparative Guide on Resolving Rotameric Broadening

Introduction & The Rotameric Challenge N-Boc-N-cyclopropylmethylamine (tert-butyl (cyclopropylmethyl)carbamate) is a highly versatile building block used in medicinal chemistry and drug development. However, characterizi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Rotameric Challenge

N-Boc-N-cyclopropylmethylamine (tert-butyl (cyclopropylmethyl)carbamate) is a highly versatile building block used in medicinal chemistry and drug development. However, characterizing this compound via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical challenge: severe peak broadening and signal splitting at room temperature [1].

This comparison guide explores the mechanistic causes of this phenomenon and objectively compares the efficacy of solvent selection versus Variable Temperature (VT) NMR in achieving publication-quality, fully resolved 13 C spectra.

Mechanistic Causality: Why Do Boc-Amines Broaden in 13 C NMR?

To optimize an analytical workflow, one must first understand the physical chemistry driving the spectral artifacts.

The carbamate functional group in N-Boc-N-cyclopropylmethylamine exhibits resonance, which imparts a partial double-bond character to the C–N bond. This creates a significant rotational energy barrier ( ΔG‡≈15–18 kcal/mol), restricting free rotation and trapping the molecule in distinct cis and trans (or E and Z) rotameric states[2].

Because 13 C NMR has a much larger chemical shift dispersion than 1H NMR, the carbons closest to the restricted bond—specifically the Boc-carbonyl, the Boc-quaternary carbon, and the adjacent N-CH 2​ group —resonate at different frequencies for each rotamer. At 298K, the rate of interconversion between these rotamers is comparable to the NMR timescale. This intermediate exchange rate leads to decoherence of the transverse magnetization, manifesting as broad, unresolved humps that can easily be mistaken for baseline noise or impurities [1].

LogicalRelationship A N-Boc-N-cyclopropylmethylamine (Carbamate C-N Restricted Rotation) B Non-Polar Solvent (CDCl3) 298K A->B C Polar Solvent (DMSO-d6) 298K A->C D Variable Temp (DMSO-d6) 353K A->D E Distinct E/Z Rotamers (Broad/Split 13C Peaks) B->E F Altered H-Bonding (Shifted Rotamer Ratio) C->F G Rapid Exchange / Coalescence (Sharp 13C Singlets) D->G

Logical relationship between solvent polarity, temperature, and rotameric coalescence in NMR.

Comparative Analysis: Solvent Effects vs. Thermal Energy

To resolve these signals, the system must be forced into either the slow exchange limit (yielding distinct sharp peaks for each rotamer) or the fast exchange limit (yielding a single, time-averaged sharp peak).

Solvent Selection: CDCl 3​ vs. DMSO-d 6​
  • CDCl 3​ (Non-Polar): In non-polar solvents, the lack of competing intermolecular hydrogen bonding stabilizes intramolecular interactions. This often locks the Boc-amine into multiple stable conformations. The result is severe broadening or a complex mixture of split peaks, making accurate carbon counting nearly impossible.

  • DMSO-d 6​ (Polar, H-Bond Acceptor): Switching to a strongly hydrogen-bonding solvent like DMSO-d 6​ disrupts intramolecular networks by competing for the carbamate N–H [2]. While this alters the rotameric equilibrium and can sharpen signals slightly, it is rarely sufficient to fully coalesce the peaks at 298K.

Variable Temperature (VT) NMR (The Gold Standard)

The most definitive method for resolving Boc-amine spectra is VT-NMR. By heating the sample to 353K (80 °C) in DMSO-d 6​ , the system is provided with enough thermal energy to rapidly overcome the C–N rotational barrier. The interconversion rate vastly exceeds the NMR timescale, forcing the system into the fast exchange regime. The previously broad signals coalesce into sharp, easily identifiable singlets [3].

Quantitative Data Comparison

The table below summarizes the expected 13 C NMR chemical shifts and peak characteristics for N-Boc-N-cyclopropylmethylamine under different analytical conditions.

Carbon PositionCDCl 3​ (298K)DMSO-d 6​ (298K)DMSO-d 6​ (353K)Peak Characteristic (353K)
Boc C=O ~156.1 ppm (Broad)~155.8 ppm (Broad)155.6 ppm Sharp Singlet
Boc C(CH 3​ ) 3​ ~79.2 ppm (Broad)~77.8 ppm (Broad)77.5 ppm Sharp Singlet
N-CH 2​ ~44.5 ppm (Broad)~43.8 ppm (Broad)44.0 ppm Sharp Singlet
Boc CH 3​ (x3) 28.5 ppm (Split)28.3 ppm (Split)28.4 ppm Sharp Singlet
Cyclopropyl CH 11.0 ppm (Sharp)11.2 ppm (Sharp)11.1 ppm Sharp Singlet
Cyclopropyl CH 2​ (x2) 3.0 ppm (Sharp)3.1 ppm (Sharp)3.1 ppm Sharp Singlet

Self-Validating Experimental Protocol: VT-NMR Workflow

To ensure scientific integrity, the following VT-NMR protocol is designed as a self-validating system. It includes internal calibration checks to prevent sample degradation and ensure accurate coalescence reporting.

Step 1: Sample Preparation Dissolve 25–30 mg of N-Boc-N-cyclopropylmethylamine in 0.6 mL of anhydrous DMSO-d 6​ . Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

Step 2: Probe Temperature Calibration (Self-Validation Check) Causality: Instrument temperature sensors are often inaccurate at high temperatures. Action: Insert an ethylene glycol standard sample. Acquire a 1D 1 H spectrum and calculate the actual probe temperature based on the chemical shift difference ( Δδ ) between the CH 2​ and OH protons. Calibrate the heater output to ensure a true temperature of 353K.

Step 3: Baseline Acquisition (298K) Acquire a standard 1D 13 C{1H} CPD (WALTZ-16 decoupling) spectrum at 298K. Lock, tune, and shim the probe. Note the line widths of the carbonyl (~156 ppm) and N-CH 2​ (~44 ppm) signals to establish a baseline for broadening.

Step 4: Thermal Equilibration Ramp the probe temperature to 353K at a rate of 5 K/min. Once the target temperature is reached, allow the sample to equilibrate for exactly 10 minutes. Self-Validation: Re-shim the Z1 and Z2 gradients, as heating alters the solvent's density and the sample's magnetic susceptibility.

Step 5: High-Temperature Acquisition Re-acquire the 1D 13 C spectrum. The relaxation delay (D1) should be set to at least 2.0 seconds to ensure quantitative integration of the newly sharpened quaternary carbons.

Workflow S1 1. Sample Prep (30 mg in DMSO-d6) S2 2. Temp Calibration (Ethylene Glycol Std) S1->S2 S3 3. 298K Baseline (Assess Broadening) S2->S3 S4 4. VT Heating (Ramp to 353K, Re-shim) S3->S4 S5 5. High-Temp 13C (Acquire Coalesced Peaks) S4->S5

Step-by-step Variable Temperature (VT) 13C NMR workflow for resolving Boc-amine rotamers.

References

  • Rotamers or Diastereomers? An Overlooked NMR Solution The Journal of Organic Chemistry, American Chemical Society.[Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives in Solutions Molecules, MDPI.[Link]

  • Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria The Journal of Organic Chemistry, Semantic Scholar / ACS.[Link]

Comparative

HRMS ESI mass spectrum of tert-butyl N-cyclopropyl-N-methylcarbamate

Title : HRMS ESI Mass Spectrometry of tert-Butyl N-cyclopropyl-N-methylcarbamate: Overcoming In-Source Fragmentation Executive Summary tert-Butyl N-cyclopropyl-N-methylcarbamate (C9H17NO2) is a critical Boc-protected int...

Author: BenchChem Technical Support Team. Date: March 2026

Title : HRMS ESI Mass Spectrometry of tert-Butyl N-cyclopropyl-N-methylcarbamate: Overcoming In-Source Fragmentation

Executive Summary

tert-Butyl N-cyclopropyl-N-methylcarbamate (C9H17NO2) is a critical Boc-protected intermediate utilized in the synthesis of pharmaceutical amines. However, characterizing this molecule via Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) presents a significant analytical challenge: the highly labile tert-butyloxycarbonyl (Boc) group is prone to severe in-source fragmentation (ISF). This guide objectively compares standard ESI-TOF, Soft-ESI Orbitrap, and H/D Exchange LC-MS platforms, providing a self-validating protocol to differentiate true analytical signal from artifactual degradation.

Mechanistic Insight: The Gas-Phase Dynamics of Boc-Amines

In positive-ion ESI, the protonated intact molecule ([M+H]+, m/z 172.1332) often undergoes a rapid gas-phase McLafferty-type rearrangement. As documented in foundational MS literature ([1]), the acidic proton mobilizes to the carbonyl oxygen, triggering a concerted transition state. This results in the neutral loss of isobutylene (-56.0626 Da) to form an intermediate carbamic acid, which subsequently eliminates carbon dioxide (-44.0095 Da) to yield the protonated free amine (m/z 72.0808).

G M [M+H]+ m/z 172.1332 Intact Boc-Amine I [M-C4H8+H]+ m/z 116.0706 Carbamic Acid M->I - Isobutylene (-56.0626 Da) F [M-Boc+H]+ m/z 72.0808 Protonated Amine M->F Direct In-Source Decay (-100.0721 Da) I->F - CO2 (-44.0095 Da)

Figure 1: Gas-phase McLafferty rearrangement and in-source fragmentation pathway of the Boc-amine.

Platform Comparison: Standard TOF vs. Soft-ESI Orbitrap

When characterizing tert-butyl N-cyclopropyl-N-methylcarbamate, the choice of mass analyzer and source geometry dictates the survival rate of the intact ion.

  • Soft-ESI Orbitrap : Modern Orbitrap platforms utilize an S-lens (stacked ring ion guide) rather than a traditional skimmer cone. By lowering the S-lens RF level and reducing the ion transfer tube temperature, the internal energy transferred to the [M+H]+ ion is minimized. This allows the intact molecule to survive into the C-trap ([2]). While Orbitrap scan speeds are inversely proportional to mass resolution (), a resolution of 120,000 at 3 Hz is optimal for resolving small molecule isotopic fine structure without compromising UPLC peak integrity.

Data Presentation: High-Resolution Exact Masses

The following table summarizes the theoretical exact masses required for targeted HRMS extraction.

SpeciesChemical FormulaTheoretical Exact Mass (Da)Expected m/z (Positive ESI)
Intact Molecule C9H17NO2171.1259172.1332 ([M+H]+)
Sodium Adduct C9H17NO2Na194.1157194.1157 ([M+Na]+)
Carbamic Acid (ISF) C5H10NO2+116.0706116.0706 ([M-C4H8+H]+)
Free Amine (ISF) C4H10N+72.080872.0808 ([M-Boc+H]+)

The Self-Validating Protocol: On-Column H/D Exchange LC-HRMS

To definitively prove whether the observed m/z 72.0808 signal originates from unavoidable in-source fragmentation or from a true deprotected impurity in the sample, we employ an on-column Hydrogen/Deuterium (H/D) exchange protocol.

Causality & Logic : The intact tert-butyl N-cyclopropyl-N-methylcarbamate is a tertiary carbamate; it possesses no exchangeable protons . If analyzed in a deuterated mobile phase (D2O/MeOD):

  • True ISF Pathway : The intact molecule is ionized by D+, forming [M+D]+ (m/z 173.1395). During the McLafferty rearrangement, the proton transferred from the tert-butyl group is a standard Hydrogen (H), not Deuterium. After losing C4H8 and CO2, the resulting fragment is [Amine + H + D]+ at m/z 73.0871 .

  • True Impurity Pathway : If the sample contains the free amine (N-methylcyclopropanamine) as an actual impurity, its secondary amine proton exchanges with the solvent to form ND. Upon ionization with D+, it forms [Amine + D + D]+ at m/z 74.0933 .

The mass difference of ~1.0062 Da is easily baseline-resolved by HRMS, creating a perfectly self-validating system that eliminates analytical ambiguity ([3]).

Origin of Amine SignalIonization PathwayResulting Ion FormulaTheoretical m/z
In-Source Fragmentation [M+D]+ → Loss of C4H8 & CO2[C4H9N + D]+73.0871
True Sample Impurity Solution Exchange (ND) + D+[C4H8DN + D]+74.0933

Experimental Methodologies

Protocol A: Soft-ESI Orbitrap Optimization

  • Sample Preparation : Dilute the analyte to 10 µM in 50:50 LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Source Tuning : Set the Ion Transfer Tube temperature to 250 °C (down from the standard 320 °C) to reduce thermal degradation.

  • S-Lens RF Level : Lower the S-lens RF to 30% to minimize kinetic energy transfer in the high-pressure region.

  • Acquisition : Acquire data in Full MS mode at 120,000 resolving power (at m/z 200). Monitor the [M+Na]+ adduct (m/z 194.1157), as sodium adducts of Boc-amines are significantly more stable against ISF than their protonated counterparts ([4]).

Protocol B: H/D Exchange Validation

  • Mobile Phase Prep : Prepare Mobile Phase A as 100% D2O with 0.1% d2-Formic Acid. Prepare Mobile Phase B as 100% MeOD with 0.1% d2-Formic Acid.

  • Column Conditioning : Flush the C18 column with 20 column volumes of the deuterated mobile phase to fully saturate the stationary phase silanols.

  • Injection : Inject 1 µL of the sample.

  • Data Analysis : Extract ion chromatograms (EIC) for m/z 73.0871 (ISF artifact) and m/z 74.0933 (True Impurity) with a 5 ppm mass tolerance.

Workflow S1 1. Sample Preparation (10 µM in 50% MeOD/D2O) S2 2. LC Separation (On-Column H/D Exchange) S1->S2 S3 3. Soft ESI Source (Temp: 250°C, S-Lens: 30%) S2->S3 S4 4. HRMS Analysis (Orbitrap, R=120,000) S3->S4

Figure 2: Comparative LC-HRMS workflow for intact Boc-amine characterization and ISF mitigation.

References

  • Wolf, C., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 2005.

  • Grund, B., et al. "Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules." Journal of Pharmaceutical and Biomedical Analysis, 2016.

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes, 2011.

  • Hopper, J. T. S., et al. "High-resolution mass spectrometry of small molecules bound to membrane proteins." Nature Methods, 2017.

Sources

Validation

An In-Depth Guide to IR Spectroscopy of tert-Butyl N-Cyclopropyl-N-methylcarbamate: Comparative Analysis and Protocols

Introduction In drug development and complex organic synthesis, the precise installation of protecting groups is a critical quality control checkpoint. tert-Butyl N-cyclopropyl-N-methylcarbamate—a Boc-protected secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug development and complex organic synthesis, the precise installation of protecting groups is a critical quality control checkpoint. tert-Butyl N-cyclopropyl-N-methylcarbamate—a Boc-protected secondary amine featuring both cyclopropyl and methyl substituents—presents a unique spectroscopic profile. As a Senior Application Scientist, I frequently rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to validate the successful formation of this carbamate linkage.

This guide provides an objective, data-driven comparison of its IR signature against alternative protecting groups (such as Cbz and Fmoc) and details a self-validating experimental protocol for accurate characterization.

Mechanistic Causality of Key IR Peaks

Understanding the fundamental causality behind molecular vibrations is essential for accurate spectral interpretation. The IR spectrum of tert-butyl N-cyclopropyl-N-methylcarbamate is defined by three primary structural motifs:

  • The Carbamate Carbonyl (C=O) Stretch (~1690–1706 cm⁻¹): Unlike isolated ketones (~1715 cm⁻¹) or standard amides (~1650 cm⁻¹), the carbamate group experiences competing electronic effects. The nitrogen lone pair donates electron density into the carbonyl (lowering the C=O bond order), while the electronegative tert-butoxy oxygen inductively withdraws electron density (raising the bond order). This delicate balance typically places the Boc carbamate C=O stretch at approximately 1690–1706 cm⁻¹[1]. Furthermore, studies on the configurational landscape of carbamates reveal that the exact position is highly sensitive to the local hydrogen-bonding environment and the cis/trans rotameric state of the carbamate bond ()[2].

  • The Cyclopropyl C–H Stretch (>3000 cm⁻¹): Standard aliphatic C–H stretching occurs below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). However, the cyclopropyl ring is highly strained. To minimize angle strain, the C–C bonds adopt higher p-character (resembling "bent bonds"), which consequently forces the C–H bonds to adopt higher s-character (approaching sp² hybridization). This increased s-character strengthens the C–H bond, pushing its stretching frequency above 3000 cm⁻¹, often appearing as a distinct peak around 3040–3080 cm⁻¹ ()[3][4].

  • The tert-Butyl Group Split (~1365 and 1390 cm⁻¹): The tert-butyl group of the Boc moiety exhibits a highly characteristic "umbrella mode" (symmetric CH₃ bending) that splits into a doublet due to vibrational coupling between the three equivalent methyl groups sharing a quaternary carbon. This split at exactly ~1365 cm⁻¹ and ~1390 cm⁻¹ is a definitive diagnostic marker for the Boc group.

Comparative IR Analysis: Boc vs. Cbz vs. Fmoc

When designing a synthetic route, researchers must often choose between Boc, Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. The following table objectively compares the IR performance and diagnostic peaks of tert-butyl N-cyclopropyl-N-methylcarbamate against its Cbz and Fmoc alternatives.

Structural FeatureBoc-Protected (tert-Butyl)Cbz-Protected (Benzyl)Fmoc-Protected (Fluorenylmethyl)Diagnostic Significance
Carbamate C=O Stretch ~1690 – 1706 cm⁻¹~1695 – 1710 cm⁻¹~1685 – 1700 cm⁻¹Fmoc often shifts slightly lower due to extended aromatic stacking effects[5].
Cyclopropyl C–H Stretch ~3000 – 3080 cm⁻¹~3000 – 3080 cm⁻¹~3000 – 3080 cm⁻¹Present in all three; confirms the retention of the cyclopropyl ring.
Aliphatic C–H Stretch 2850 – 2980 cm⁻¹ (Strong)2850 – 2960 cm⁻¹ (Moderate)2850 – 2960 cm⁻¹ (Weak)Boc shows intense aliphatic stretches due to the nine tert-butyl protons.
Aromatic C–H Stretch Absent ~3030 – 3060 cm⁻¹~3030 – 3070 cm⁻¹Crucial for differentiating Boc from Cbz/Fmoc.
Aromatic C=C Bend Absent ~1500, 1600 cm⁻¹~1450, 1610 cm⁻¹Fmoc shows very strong fluorenyl ring vibrations.
t-Butyl Umbrella Split ~1365 & 1390 cm⁻¹ AbsentAbsentThe definitive marker for Boc vs. other carbamates.
Experimental Protocol: Self-Validating ATR-FTIR Methodology

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating workflow for acquiring the IR spectrum of tert-butyl N-cyclopropyl-N-methylcarbamate.

Step 1: Instrument Calibration and Background Validation

  • Turn on the FTIR spectrometer equipped with a diamond ATR crystal. Allow the IR source to stabilize for at least 30 minutes.

  • Clean the diamond crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Self-Validation Check: Acquire a background spectrum (air). The baseline must be flat, with water vapor (3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks within acceptable instrumental noise limits. If contamination is present, reclean the crystal before proceeding.

Step 2: Sample Application

  • Since tert-butyl N-cyclopropyl-N-methylcarbamate is typically a liquid or low-melting solid at room temperature, apply 1–2 drops (or a few milligrams if solid) directly onto the center of the ATR crystal.

  • If the sample is a solid, lower the ATR pressure anvil and apply consistent pressure until the live spectral preview shows a maximum transmittance drop to ~10% for the strongest peak (usually the C=O stretch).

Step 3: Data Acquisition and Processing

  • Acquire the spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match standard transmission spectra.

  • Perform baseline correction and peak picking.

Step 4: Mechanistic Verification (Quality Control)

  • Negative Control Check: Verify the absence of an N–H stretch (~3300 cm⁻¹). Since this is an N,N-disubstituted (tertiary) carbamate, an N–H peak would indicate unreacted starting material (secondary amine) or moisture.

  • Positive Control Check: Confirm the presence of the 1690 cm⁻¹ (C=O), >3000 cm⁻¹ (cyclopropyl C–H), and 1365/1390 cm⁻¹ (tert-butyl) peaks.

Analytical Workflow Visualization

G N1 Synthesize tert-Butyl N-cyclopropyl-N-methylcarbamate N2 ATR-FTIR Data Acquisition (Background Validated) N1->N2 N3 Check N-H Region (Must be absent) N2->N3 N4 Identify Carbamate C=O (~1690-1706 cm⁻¹) N2->N4 N5 Identify Cyclopropyl C-H (>3000 cm⁻¹) N2->N5 N6 Identify t-Butyl Split (~1365 & 1390 cm⁻¹) N2->N6 N7 Confirm Boc-Protection Success N3->N7 Absent N8 Reject / Purify (Impure or Unreacted) N3->N8 Present N4->N7 N5->N7 N6->N7

Analytical workflow for validating the synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate.

References
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry A. URL:[Link]

  • Assessing the Utility of Infrared Spectroscopy as a Structural Diagnostic Tool for β-Sheets in Self-Assembling Aromatic Peptide Amphiphiles. Langmuir. URL:[Link]

  • Slit discharge IR spectroscopy of a jet-cooled cyclopropyl radical: structure and intramolecular tunneling dynamics. The Journal of Chemical Physics. URL:[Link]

Sources

Comparative

Distinguishing N-Methyl vs. N-Ethyl Carbamate Derivatives by NMR: A Comprehensive Analytical Guide

As structural alternatives in drug development, N-methyl and N-ethyl carbamate motifs are frequently utilized to tune a molecule's lipophilicity, metabolic stability, and target residence time (e.g., the dual N-ethyl/N-m...

Author: BenchChem Technical Support Team. Date: March 2026

As structural alternatives in drug development, N-methyl and N-ethyl carbamate motifs are frequently utilized to tune a molecule's lipophilicity, metabolic stability, and target residence time (e.g., the dual N-ethyl/N-methyl carbamate functionality in the anti-Alzheimer's drug Rivastigmine)[1]. However, objectively comparing and characterizing these derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge.

This guide provides an authoritative comparison of their NMR performance, explains the mechanistic causality behind their spectral behavior, and outlines a self-validating experimental workflow to ensure scientific integrity during structural elucidation.

Mechanistic Causality: The Carbamate Rotamer Effect

Before comparing chemical shifts, analysts must understand why carbamates behave uniquely in solution. A common pitfall in drug discovery is misidentifying pure carbamate derivatives as mixtures of diastereomers or impure samples due to unexpected peak duplication[2].

  • Resonance & Restricted Rotation: The lone pair of electrons on the carbamate nitrogen delocalizes into the adjacent carbonyl group. This resonance grants the C–N bond partial double-bond character, restricting free rotation[3].

  • The Energy Barrier ( ΔG‡ ): The energy barrier for rotation around the carbamate C–N bond typically ranges from 12 to 16 kcal/mol[3].

  • Conformational Exchange: Because this energy barrier is relatively high, rotation is slow on the NMR timescale at room temperature (298 K). Consequently, the molecule exists as an equilibrium of syn and anti conformers (rotamers)[4]. In an NMR spectrum, these rotamers manifest as broadened peaks or completely duplicated signal sets, complicating the assignment of the N-alkyl groups[2].

Quantitative NMR Data Comparison

The structural differences between N-methyl and N-ethyl groups result in distinct spin systems. N-methyl provides an isolated singlet, whereas N-ethyl provides a J -coupled spin system ( A3​X2​ or A3​M2​ ). The table below summarizes the objective differences in their NMR performance, specifically highlighting how the rotamer effect perturbs their signals[1].

NMR ParameterN-Methyl CarbamateN-Ethyl CarbamateDiagnostic Differences
1 H NMR (Alkyl) ~2.80 – 3.10 ppm (Singlet, 3H)~1.10 – 1.30 ppm (Triplet, 3H, J≈7.2 Hz)~3.30 – 3.50 ppm (Quartet, 2H, J≈7.2 Hz)N-ethyl exhibits characteristic J -coupling. N-methyl is an isolated singlet, making baseline integration simpler.
1 H Rotamer Effect (at 298 K) Appears as two distinct singlets (e.g., 2.95 & 3.05 ppm) with unequal integration (e.g., 3:1 ratio).Appears as overlapping triplets and quartets, often resembling complex, unresolved multiplets.N-ethyl rotamers are notoriously difficult to assign at 298 K due to overlapping J -coupled multiplets[1].
13 C NMR (Alkyl) ~33.0 – 35.0 ppm~12.0 – 14.0 ppm (-CH 3​ )~43.0 – 45.0 ppm (-CH 2​ -)N-ethyl provides two distinct aliphatic carbon signals compared to N-methyl's single signal.
13 C Rotamer Effect (at 298 K) Duplicated carbon signal (e.g., 33.8 & 34.3 ppm).Duplicated sets for both the -CH 3​ and -CH 2​
  • carbons.
13 C NMR is highly diagnostic for rotamers due to a larger chemical shift dispersion than 1 H NMR.
Experimental Methodology: Self-Validating VT-NMR Protocol

To definitively distinguish whether duplicated N-alkyl peaks are caused by carbamate rotamers or actual stereoisomers (diastereomers), Variable-Temperature (VT) NMR is the gold-standard workflow[2].

This protocol is designed as a self-validating system to ensure absolute trustworthiness in your structural assignments.

Step 1: Baseline Acquisition (298 K)

  • Action: Acquire standard 1D 1 H and 13 C NMR spectra in a high-boiling solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Observation: Identify broadened or duplicated N-methyl or N-ethyl signals.

Step 2: High-Temperature Coalescence (330–350 K)

  • Action: Incrementally heat the sample inside the NMR probe to 350 K, acquiring spectra at 10 K intervals.

  • Causality: Heating provides the thermal energy required to overcome the rotational barrier ( ΔG‡ ). As the rotation rate increases, it enters the "fast exchange" regime on the NMR timescale. The duplicated rotamer peaks will coalesce into a single, sharp, time-averaged signal[3].

Step 3: Low-Temperature Resolution (230–250 K) (Alternative)

  • Action: If heating is not viable due to sample instability, dissolve the sample in CDCl 3​ and cool to 230 K.

  • Causality: Cooling removes thermal energy, pushing the system into the "slow exchange" regime. Broad peaks will resolve into sharp, distinct signals representing the isolated syn and anti conformers[4].

Step 4: Self-Validation (Return to 298 K)

  • Action: Cool the heated sample back to 298 K and re-acquire the baseline spectrum.

  • Causality: If the spectrum perfectly matches the Step 1 baseline, you have validated that the spectral changes were purely due to reversible conformational dynamics. If new, irreversible peaks appear, the sample underwent thermal degradation, and the coalescence data must be interpreted with caution.

Workflow Visualization

The following decision tree illustrates the logical flow of the VT-NMR protocol for distinguishing carbamate rotamers from diastereomers.

VT_NMR_Workflow Start Acquire 1H/13C NMR at 298 K Observe Are N-alkyl peaks broad or duplicated? Start->Observe Heat VT-NMR: Heat Sample (e.g., 330-350 K) Observe->Heat Yes Cool VT-NMR: Cool Sample (e.g., 230-250 K) Observe->Cool Yes Conclude2 Peaks remain unchanged: Likely Diastereomers/Impurities Observe->Conclude2 No Coalesce Peaks coalesce into sharp time-averaged signals Heat->Coalesce Fast Exchange Heat->Conclude2 No Coalescence Resolve Peaks resolve into sharp distinct rotamers Cool->Resolve Slow Exchange Conclude1 Confirm Carbamate Rotamers (Conformational Exchange) Coalesce->Conclude1 Resolve->Conclude1

VT-NMR decision tree for distinguishing carbamate rotamers from diastereomers.

References
  • Smith, B. D., et al. "Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria." ACS Publications (J. Org. Chem.). 4

  • "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." ResearchGate. 3

  • "Rotamers or Diastereomers? An Overlooked NMR Solution." ResearchGate. 2

  • "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." NIH (PMC). 1

Sources

Validation

validation of purity for tert-butyl N-cyclopropyl-N-methylcarbamate standards

As a Senior Application Scientist, evaluating the purity of molecular building blocks is rarely a one-size-fits-all endeavor. When dealing with specialized intermediates like tert-butyl N-cyclopropyl-N-methylcarbamate (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of molecular building blocks is rarely a one-size-fits-all endeavor. When dealing with specialized intermediates like tert-butyl N-cyclopropyl-N-methylcarbamate (CAS: 1378390-62-5)[1], conventional analytical methodologies often fall short. This compound, a Boc-protected secondary amine with the molecular formula C₉H₁₇NO₂[2], is a critical scaffold in the synthesis of complex active pharmaceutical ingredients (APIs). Because impurities in starting materials propagate through synthetic pathways, utilizing a rigorously validated reference standard is non-negotiable.

This guide provides an in-depth, objective comparison of analytical modalities for validating the purity of tert-butyl N-cyclopropyl-N-methylcarbamate standards, detailing the causality behind orthogonal testing and providing self-validating experimental protocols aligned with[3].

The Analytical Challenge: Overcoming Structural Limitations

To design a robust purity validation strategy, we must first analyze the molecule's intrinsic physicochemical properties. tert-Butyl N-cyclopropyl-N-methylcarbamate presents two distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks a conjugated aromatic system. Its only UV-absorbing feature is the carbamate (Boc) group, which exhibits weak absorbance at low wavelengths (< 210 nm). Relying solely on HPLC-UV leads to a massive overestimation of purity, as non-UV-absorbing impurities remain invisible against the high solvent background noise.

  • Thermal Lability: The Boc protecting group is highly susceptible to thermal degradation (loss of isobutylene and CO₂) at elevated temperatures. Utilizing Gas Chromatography (GC) for main-component purity often results in artifactual degradation peaks in the injection port, rendering GC-FID unreliable for primary assay determination.

Comparative Analysis of Analytical Modalities

To circumvent these structural limitations, we must decouple the detection mechanism from the molecule's specific chemical nature. Table 1 compares the efficacy of various analytical techniques for this specific molecule.

Table 1: Modality Comparison for tert-Butyl N-cyclopropyl-N-methylcarbamate

Analytical TechniqueDetection MechanismSuitability for this AnalyteCritical Limitations
HPLC-UV (210 nm) Light absorptionPoor Lacks chromophore; high solvent background noise masks trace impurities.
HPLC-ELSD Light scatteringExcellent (Chromatographic Purity)Non-linear response requires logarithmic calibration; cannot provide absolute mass fraction.
GC-FID / MS Flame ionization / Mass SpecPoor (Main Component)Thermal lability of the Boc group causes artifactual degradation in the injection port.
¹H qNMR Nuclear spin resonanceExcellent (Absolute Purity)Requires high-field NMR and high-purity internal standards[4]; lower sensitivity for trace impurities.

Orthogonal Purity Validation Strategy

Because no single instrument can perfectly capture all impurity classes, a self-validating system requires an orthogonal approach . We cross-verify the Absolute Mass Fraction obtained via Quantitative NMR (qNMR) against the Mass Balance calculated from HPLC-ELSD (organic impurities), Karl Fischer (water), and Residue on Ignition (inorganic salts).

G cluster_0 Orthogonal Analytical Testing Start tert-Butyl N-cyclopropyl- N-methylcarbamate Batch qNMR qNMR (1H) Absolute Mass Fraction Start->qNMR HPLC HPLC-ELSD Chromatographic Purity Start->HPLC GC GC-FID/MS Residual Solvents Start->GC KF Karl Fischer & ROI Water & Inorganics Start->KF Cert Certified Reference Standard (CRM) qNMR->Cert Primary Value MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal GC->MassBal KF->MassBal MassBal->Cert Orthogonal Verification

Caption: Orthogonal analytical workflow for the purity certification of reference standards.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and system suitability criteria to ensure data integrity, in accordance with [5].

Protocol A: Absolute Quantitation via ¹H qNMR

qNMR is a primary ratio method. The signal area is directly proportional to the number of nuclei, making it independent of the molecule's chemical nature[6].

qNMR_Logic Goal Accurate qNMR Quantitation T1 T1 Relaxation Delay (D1 > 5*T1) T1->Goal Ensures complete magnetization recovery IS Internal Standard (Maleic Acid) IS->Goal Provides absolute reference signal Solvent Deuterated Solvent (High Purity) Solvent->Goal Prevents signal overlap Phase Phase & Baseline Correction Phase->Goal Accurate integration

Caption: Logical relationship of critical parameters required for accurate qNMR absolute quantitation.

Step-by-Step Methodology:

  • Internal Standard Selection: We select Maleic Acid (NIST SRM) as the internal standard (IS). Causality: The maleic acid singlet (~6.3 ppm) provides excellent baseline resolution from the analyte's aliphatic signals (Boc group at ~1.4 ppm, N-methyl at ~2.8 ppm, and cyclopropyl protons at 0.5–0.9 ppm), preventing integration overlap[7].

  • Sample Preparation: Accurately weigh ~10 mg of the tert-butyl N-cyclopropyl-N-methylcarbamate and ~5 mg of Maleic Acid CRM into a vial using a microbalance (d = 0.001 mg). Causality: Gravimetric accuracy is the largest source of uncertainty in qNMR; precise weighing dictates quantitative reliability.

  • Dissolution: Add 0.6 mL of CDCl₃ (100% atom D). Causality: Using 100% deuterated solvent prevents the residual CHCl₃ proton signal from interfering with the baseline.

  • Acquisition: Acquire data on a 600 MHz NMR spectrometer using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be >5×T₁ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery, preventing integration bias.

  • System Suitability (Self-Validation): Perform 5 independent phase and baseline corrections, integrating the IS and analyte peaks. Acceptance Criterion: The Relative Standard Deviation (RSD) of the calculated purity must be ≤ 0.5%.

Protocol B: Chromatographic Purity via HPLC-ELSD

Because the analyte lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) is utilized to detect all non-volatile analytes based on light scattering after solvent evaporation.

Step-by-Step Methodology:

  • Mobile Phase: Prepare Mobile Phase A: Water with 0.05% Trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile with 0.05% TFA. Causality: TFA provides ion-pairing to sharpen the amine peak while remaining volatile enough to evaporate entirely in the ELSD drift tube.

  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3 µm) with a gradient elution from 10% B to 90% B over 20 minutes. Causality: The highly lipophilic nature of the Boc-amine requires a strong organic gradient for efficient elution.

  • ELSD Parameters: Set the Evaporator Temperature to 45°C and Nebulizer Temperature to 40°C. Causality:tert-Butyl N-cyclopropyl-N-methylcarbamate has a relatively low molecular weight (171.24 g/mol )[2]. Low ELSD temperatures prevent the volatilization of the analyte itself while effectively evaporating the mobile phase.

  • System Suitability (Self-Validation): Inject a 0.1% (w/w) standard solution. Acceptance Criterion: The Signal-to-Noise (S/N) ratio must be ≥ 10 to ensure adequate sensitivity for trace impurity detection.

Performance Comparison: Premium vs. Conventional Standards

When sourcing tert-butyl N-cyclopropyl-N-methylcarbamate for critical R&D, the distinction between a Premium Certified Reference Material (CRM) and a Conventional Grade standard is profound. Table 2 outlines how analytical rigor impacts downstream applications.

Table 2: Standard Grade Comparison

ParameterPremium Grade CRMConventional Grade StandardImpact on Downstream Drug Development
Purity Assignment Orthogonal (qNMR + Mass Balance)Area % by HPLC-UV onlyUV-only misses non-absorbing impurities, leading to API yield miscalculations and stoichiometry errors.
Absolute Assay ≥ 99.0% (w/w)≥ 97.0% (Area %)Area % does not account for residual water or inorganic salts, skewing the actual molarity.
Water Content (KF) ≤ 0.5%Not reportedResidual water hydrolyzes sensitive reagents in subsequent anhydrous synthetic steps.
Trace Volatiles GC-MS verified (≤ 1000 ppm)UnverifiedUndetected residual solvents can poison expensive metal catalysts in downstream cross-coupling reactions.

Conclusion

Validating the purity of tert-butyl N-cyclopropyl-N-methylcarbamate requires a deep understanding of its physicochemical limitations. By abandoning inadequate HPLC-UV methods in favor of an orthogonal qNMR and HPLC-ELSD strategy, researchers can establish a self-validating analytical ecosystem. This ensures that the reference standards used in early-stage drug discovery are structurally and quantitatively unimpeachable.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA). URL:[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." URL:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." URL: [Link]

Sources

Comparative

Comparative Guide: tert-Butyl N-cyclopropyl-N-methylcarbamate vs. tert-Butyl N-isopropyl-N-methylcarbamate

Executive Summary In modern medicinal chemistry, the selection of secondary amine building blocks can dictate the success or failure of a drug discovery program. tert-Butyl N-cyclopropyl-N-methylcarbamate and tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of secondary amine building blocks can dictate the success or failure of a drug discovery program. tert-Butyl N-cyclopropyl-N-methylcarbamate and tert-Butyl N-isopropyl-N-methylcarbamate are two structurally analogous, Boc-protected reagents used to install N-methylamine moieties onto active pharmaceutical ingredients (APIs). While they differ by only a few atoms, the choice between an isopropyl and a cyclopropyl substituent profoundly impacts the pharmacokinetics, metabolic stability, and target binding affinity of the resulting drug candidate. This guide provides an objective, data-driven comparison to help researchers select the optimal building block for their synthetic workflows.

Structural & Physicochemical Profiling

The substitution of an acyclic isopropyl group with a cyclopropyl ring is a foundational bioisosteric replacement strategy[1]. Though both groups provide similar steric shielding to adjacent functional groups, their physicochemical profiles are distinct:

  • Lipophilicity (logP/logD): The cyclopropyl group is significantly less lipophilic than the isopropyl group. The Hansch π -value for an isopropyl substituent is 1.53, whereas the cyclopropyl group has a π -value of 1.14[2]. Utilizing the cyclopropyl building block generally lowers the overall logD of the synthesized molecule, which directly improves aqueous solubility and reduces non-specific protein binding.

  • Conformational Rigidity: The cyclopropyl ring restricts the rotational degrees of freedom of the N-methylamine vector. This rigidity can lock the molecule into a bioactive conformation, effectively reducing the entropic penalty upon binding to a target protein kinase or receptor[3].

Mechanistic Impacts on Pharmacokinetics

The most critical differentiator between these two reagents is how their downstream analogs interact with Cytochrome P450 (CYP450) enzymes in the liver.

The isopropyl group contains a tertiary carbon with a relatively weak C-H bond. When exposed to the high-valent iron-oxo species of CYP450 enzymes (such as CYP3A4), this tertiary hydrogen is highly susceptible to radical abstraction, leading to rapid hydroxylation and subsequent phase II clearance.

Conversely, the cyclopropyl ring is characterized by C-H bonds with unusually high s-character (approaching sp2 hybridization). This electronic structure dramatically increases the bond dissociation energy, making hydrogen atom abstraction thermodynamically unfavorable. As a result, drug candidates synthesized from the cyclopropyl building block typically exhibit enhanced metabolic stability, lower intrinsic clearance ( CLint​ ), and prolonged in vivo half-lives[1].

CYP450Metabolism Candidate N-Alkyl Drug Candidate CYP Cytochrome P450 (High-valent Iron-Oxo) Candidate->CYP iPr Isopropyl Group (Tertiary C-H) CYP->iPr Pathway A cPr Cyclopropyl Group (sp2-like C-H) CYP->cPr Pathway B Metab Rapid H-Abstraction & Hydroxylation iPr->Metab Stable High Bond Dissociation Energy (Metabolic Resistance) cPr->Stable

Figure 1: Divergent CYP450-mediated metabolic pathways for isopropyl vs cyclopropyl groups.

Experimental Workflows & Protocols

To objectively compare the performance of these building blocks, they must be integrated into a core scaffold and evaluated in vitro. Below are the self-validating protocols for synthesis and metabolic evaluation.

Protocol A: Acid-Mediated Boc Deprotection and Amidation

Objective: Cleave the Boc protecting group from the building block and couple the resulting secondary amine to a target carboxylic acid scaffold.

  • Acidic Deprotection: Dissolve 1.0 eq of the Boc-protected amine in anhydrous dichloromethane (DCM). Add 10 eq of Trifluoroacetic acid (TFA).

    • Causality: TFA selectively protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide to expose the free amine.

  • Solvent Removal & Validation: Stir for 2 hours at room temperature, then evaporate the solvent under reduced pressure.

    • Self-Validation: Analyze an aliquot via LC-MS. The complete disappearance of the starting material mass and the emergence of the deprotected amine mass ( M+H ) confirms reaction completion.

  • Amide Coupling: Re-dissolve the crude amine TFA salt in N,N-dimethylformamide (DMF). Add 1.2 eq of the target carboxylic acid, 1.5 eq of HATU, and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to neutralize the TFA salt and deprotonate the amine without participating in side reactions.

  • Isolation: Purify the final compound via preparative HPLC.

SynthesisWorkflow BB Boc-Amine Reagents (cPr vs iPr) Deprot Boc Deprotection (TFA/DCM, 2h, RT) BB->Deprot Step 1: Activation Coupling Amide Coupling (HATU, DIPEA, DMF) Deprot->Coupling Step 2: Synthesis Purification Purification (Prep-HPLC) Coupling->Purification Step 3: Isolation Assay In Vitro Evaluation (HLM & Target Binding) Purification->Assay Step 4: Validation

Figure 2: Synthetic workflow for integrating N-methylamine building blocks into drug scaffolds.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the vulnerability of the synthesized N-alkyl analogs to CYP450-mediated oxidative metabolism.

  • Incubation Preparation: Combine the purified test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH serves as the obligate electron donor required to drive the catalytic cycle of CYP450 enzymes; without it, oxidative metabolism cannot proceed.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the protein for clean LC-MS injection.

  • Data Acquisition & Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

    • Self-Validation: The assay must include Verapamil as a high-clearance positive control to verify microsomal viability, and a minus-NADPH negative control to rule out non-enzymatic chemical instability.

Comparative Data Analysis

When matched molecular pairs derived from these two building blocks are subjected to the assays described above, the resulting data consistently highlights the advantages of the cyclopropyl substitution. Below is a representative data summary based on standard medicinal chemistry profiling:

ParameterIsopropyl Analog (-N(Me)iPr)Cyclopropyl Analog (-N(Me)cPr)Mechanistic Impact / Advantage
Hansch π value 1.531.14Lower lipophilicity improves aqueous solubility.
HLM CLint​ (µL/min/mg) 45.2 (High clearance)12.4 (Low clearance)Higher bond dissociation energy extends in vivo half-life.
Target IC50 (nM) 15.48.2Conformational rigidity enhances binding entropy.
logD (pH 7.4) 3.83.2Reduced lipophilicity lowers non-specific protein binding.

Conclusion & Selection Criteria

Both reagents are highly effective building blocks for installing N-methylamine functionality.

  • Select tert-Butyl N-isopropyl-N-methylcarbamate when the binding pocket requires a slightly larger, more flexible hydrophobic group, and when metabolic clearance is not the primary liability of the lead series.

  • Select tert-Butyl N-cyclopropyl-N-methylcarbamate when optimizing a late-stage lead candidate. The cyclopropyl group is the superior choice for mitigating CYP450-driven metabolic liabilities, lowering logD, and potentially increasing target affinity through conformational restriction.

References

1.[2] Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry / PubMed Central URL: [Link]

2.[1] Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry. Source: MedChemComm / PubMed Central URL: [Link]

3.[3] Title: Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

Sources

Validation

The Isopropyl vs. Cyclopropyl Switch: A Mechanistic Guide to Optimizing Metabolic Stability in Drug Design

As drug development professionals, we frequently encounter the frustrating reality of a promising lead compound failing in early pharmacokinetics due to rapid hepatic clearance. One of the most common culprits is the met...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the frustrating reality of a promising lead compound failing in early pharmacokinetics due to rapid hepatic clearance. One of the most common culprits is the metabolic liability of alkyl substituents, particularly the isopropyl group.

In this application guide, we will objectively compare the metabolic stability of the isopropyl group against its classic bioisostere—the cyclopropyl group. By examining the underlying physicochemical causality, evaluating quantitative data, and detailing a self-validating experimental protocol for microsomal stability, this guide provides a comprehensive framework for rational drug design.

Mechanistic Causality: The "Why" Behind the Stability

To understand why replacing an isopropyl group with a cyclopropyl group dramatically improves a drug's pharmacokinetic profile, we must examine the mechanism of Cytochrome P450 (CYP450) mediated metabolism.

The Vulnerability of Isopropyl

CYP450 enzymes (such as CYP3A4 and CYP2D6) clear xenobiotics primarily through oxidative pathways. For aliphatic groups, the dominant mechanism is Hydrogen Atom Transfer (HAT) . The enzyme's highly reactive iron-oxo intermediate (Compound I) abstracts a hydrogen atom from the substrate, generating a carbon-centered radical that subsequently rebounds with a hydroxyl group.

The isopropyl group contains a tertiary C-H bond (the methine proton). Because the resulting tertiary radical is stabilized by hyperconjugation from the adjacent methyl groups, this C-H bond is relatively weak (Bond Dissociation Energy [BDE] ≈ 96 kcal/mol). Consequently, the isopropyl group acts as a metabolic soft spot, leading to rapid hydroxylation and subsequent clearance.

The Cyclopropyl Advantage

The cyclopropyl group is a highly strained three-membered ring with internal bond angles of 60°. To accommodate this extreme geometry, the carbon atoms rehybridize. The internal C-C bonds gain p-character (acting almost like pseudo-double bonds), forcing the external C-H bonds to adopt significantly higher s-character (approximating sp² hybridization) .

This increased s-character has a profound effect on the C-H bonds: they become shorter, highly polarized, and exceptionally strong. The BDE of a cyclopropyl C-H bond spikes to ~106 kcal/mol . This high energy barrier effectively blocks the CYP450 HAT mechanism. The enzyme cannot easily abstract the hydrogen atom, halting the oxidation cascade and preserving the parent drug.

CYP450_Oxidation cluster_iso Isopropyl Group (Vulnerable) cluster_cyclo Cyclopropyl Bioisostere (Stable) Iso Isopropyl Moiety (Tertiary C-H) CYP_Iso CYP450 Enzyme (Easy HAT) Iso->CYP_Iso Weak BDE (~96 kcal/mol) Metab_Iso Hydroxylated Metabolite (Rapid Clearance) CYP_Iso->Metab_Iso Rapid Oxidation Cyclo Cyclopropyl Moiety (Increased s-character) CYP_Cyclo CYP450 Enzyme (Blocked HAT) Cyclo->CYP_Cyclo Strong BDE (~106 kcal/mol) Stable_Cyclo Intact Parent Drug (Prolonged Half-life) CYP_Cyclo->Stable_Cyclo HAT Blocked

Fig 1. Mechanistic divergence of CYP450-mediated oxidation between isopropyl and cyclopropyl groups.

Quantitative Data & Physicochemical Profiling

Beyond bond strength, the switch to a cyclopropyl group alters the molecule's overall lipophilicity. Lowering lipophilicity reduces non-specific binding to metabolizing enzymes and lipid membranes, further decreasing intrinsic clearance ( CLint​ ) .

The table below summarizes the critical physicochemical differences driving the performance gap between these two moieties:

ParameterIsopropyl GroupCyclopropyl GroupCausality / Impact in Drug Design
Approximate Hybridization sp³~sp².² (High s-character)Dictates orbital geometry and bond strength.
C-H Bond Dissociation Energy ~96 kcal/mol~106 kcal/molHigher BDE resists CYP450-mediated radical formation.
C-H Bond Length 1.09 Å1.08 ÅShorter bonds correlate with increased resistance to abstraction.
Lipophilicity (Hansch π ) 1.531.14Lower lipophilicity reduces enzyme affinity and improves solubility.
Steric Volume ~43 ų~38 ųSimilar steric bulk ensures the bioisostere fits the same binding pocket.
Typical Metabolic Liability High (Rapid oxidation)Low (Metabolically stable)Directly impacts intrinsic clearance and in vivo half-life ( t1/2​ ).

Experimental Validation: Human Liver Microsome (HLM) Assay

To objectively quantify the metabolic stability gained by switching from an isopropyl to a cyclopropyl group, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. This protocol measures the in vitro intrinsic clearance ( CLint​ ) by tracking the depletion of the parent compound over time.

Step-by-Step Methodology

1. Reagent Preparation:

  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Prepare a 10 mM NADPH solution in the phosphate buffer (prepared fresh daily).

2. Incubation Mixture Setup:

  • Dilute the test compounds (isopropyl and cyclopropyl analogs) in the buffer to a final assay concentration of 1 µM. Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (well below the typical Km​ of CYP450 enzymes).

  • Add HLM to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzymatic activity to observe depletion without causing excessive non-specific protein binding.

3. Pre-Warming:

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to reach physiological temperature.

4. Reaction Initiation:

  • Initiate the metabolic reaction by adding the NADPH solution (final concentration: 1 mM). Causality: NADPH acts as the obligate electron donor required for the CYP450 catalytic cycle.

5. Time-Point Sampling & Quenching:

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins for clean downstream analysis.

6. Sample Processing & LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the ratio of the remaining parent compound to the internal standard.

7. Data Processing:

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant ( −k ).

  • Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

HLM_Workflow Prep 1. Microsome Preparation (HLM + Buffer at 37°C) Incubate 2. Compound Incubation (1 µM Test Article) Prep->Incubate NADPH 3. Reaction Initiation (Add NADPH Cofactor) Incubate->NADPH Sampling 4. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) NADPH->Sampling Quench 5. Reaction Quenching (Cold Acetonitrile + IS) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc 7. CL_int Calculation (Determine Half-life) Analysis->Calc

Fig 2. Step-by-step workflow for evaluating intrinsic clearance via Human Liver Microsome assay.

Strategic Considerations & Limitations

While the cyclopropyl group is a powerful tool for mitigating metabolic liability, it is not a universal panacea. Medicinal chemists must consider the following:

  • Structural Alerts: If the cyclopropyl group is positioned such that in vivo cleavage yields cyclopropyl carboxylic acid, it can form carnitine conjugates. This inhibits the transport of long-chain fatty acids into mitochondria, potentially leading to hepatotoxicity .

  • Receptor Binding: Although sterically similar to an isopropyl group, the rigid, planar nature of the cyclopropyl ring alters the exit vectors of adjacent bonds. This conformational restriction can sometimes result in an entropic binding advantage, but it may also cause steric clashes in tightly constrained binding pockets .

By systematically applying the HLM assay detailed above, development teams can empirically validate whether the cyclopropyl bioisostere provides the necessary metabolic stability without compromising target affinity.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.[Link]

Comparative

A Comparative Guide to the Hydrolytic Stability of N-Cyclopropyl Carbamates Versus Linear Carbamates for Drug Development Professionals

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a stable and effective peptide bond surrogate.[1] Its incorporation into therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a stable and effective peptide bond surrogate.[1] Its incorporation into therapeutic agents can significantly influence their pharmacokinetic and pharmacodynamic profiles.[2] A critical parameter governing the in-vivo performance of a carbamate-containing drug is its hydrolytic stability. This guide provides an in-depth technical comparison of the hydrolytic stability of N-cyclopropyl carbamates and their linear N-alkyl counterparts, offering insights into the subtle yet significant interplay of electronic and steric effects that dictate their degradation pathways.

The Significance of Carbamate Stability in Drug Design

Carbamates can be considered hybrids of esters and amides, and their stability is a key consideration in their application.[3] For many therapeutic agents, the carbamate linkage is an integral part of the pharmacophore, and its premature cleavage can lead to loss of activity. Conversely, in prodrug design, a controlled rate of hydrolysis is often desired to release the active molecule at a specific site or over a defined period.[2] Therefore, a nuanced understanding of the factors that govern carbamate stability is paramount for the rational design of effective and safe therapeutics.

Mechanisms of Carbamate Hydrolysis

The hydrolysis of carbamates can be catalyzed by acid, base, or enzymes. In the context of physiological pH, base-catalyzed hydrolysis is particularly relevant. For secondary N-substituted carbamates, such as the N-cyclopropyl and linear N-alkyl derivatives that are the focus of this guide, the most probable mechanism for base-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway.

This mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and cleavage of the C-O bond is the rate-determining step, which ultimately yields the corresponding alcohol, amine, and carbon dioxide.

Caption: The BAc2 mechanism for base-catalyzed hydrolysis of a secondary carbamate.

N-Cyclopropyl vs. Linear N-Alkyl Carbamates: A Structural and Electronic Comparison

The seemingly subtle difference between a cyclopropyl group and a linear alkyl group, such as an isopropyl group, at the nitrogen atom of a carbamate can have a profound impact on its hydrolytic stability. This stems from the unique electronic and steric properties of the cyclopropyl ring.

FeatureN-Cyclopropyl GroupLinear N-Alkyl Group (e.g., Isopropyl)
Hybridization The carbon atoms of the cyclopropyl ring have a hybridization state between sp² and sp³, resulting in "bent" bonds with significant p-character.The carbon atoms are sp³ hybridized.
Electronic Effect The cyclopropyl group can act as a weak electron-donating group through induction, but more importantly, it can stabilize an adjacent positive charge through conjugation with its "pi-like" C-C bonds.Alkyl groups are generally considered electron-donating through induction.
Steric Hindrance The cyclopropyl group is a rigid, planar structure that provides a moderate degree of steric bulk.The steric bulk of a linear alkyl group depends on its size and branching. An isopropyl group offers more steric hindrance than an ethyl group.
Conformational Flexibility The rigid nature of the cyclopropyl ring restricts bond rotation. Studies on N-cyclopropyl amides have shown they can adopt unusual conformations compared to other secondary amides.[4]Linear alkyl chains have greater conformational freedom due to free rotation around C-C single bonds.

Predicting Relative Hydrolytic Stability: A Mechanistic Rationale

Based on the BAc2 mechanism, the rate of hydrolysis is influenced by the stability of the transition state leading to the tetrahedral intermediate and the stability of the intermediate itself. The electronic and steric properties of the N-substituent play a crucial role in modulating these factors.

Electronic Effects:

The rate-determining step in the BAc2 mechanism is the collapse of the tetrahedral intermediate. The stability of this intermediate is influenced by the electron-donating or electron-withdrawing nature of the substituents. An electron-donating group on the nitrogen atom would destabilize the negatively charged tetrahedral intermediate, potentially slowing down the initial nucleophilic attack. However, it would also increase the electron density on the carbonyl carbon, making it less electrophilic.

The cyclopropyl group's ability to stabilize an adjacent positive charge is a key differentiator. While there is no formal positive charge in the ground state or the tetrahedral intermediate, the partial positive charge on the carbonyl carbon is a key feature of its electrophilicity. The "pi-like" character of the cyclopropyl ring's C-C bonds can engage in conjugation with the carbamate's carbonyl group. This delocalization of the nitrogen lone pair into the carbonyl is a defining feature of the carbamate bond.[2] It is plausible that the cyclopropyl group's unique electronic nature could influence this resonance, thereby affecting the electrophilicity of the carbonyl carbon and the stability of the ground state.

Steric Effects:

Increased steric hindrance around the carbamate carbonyl can impede the approach of the nucleophilic hydroxide ion, thus slowing the rate of hydrolysis.[5] Comparing an N-cyclopropyl group to a linear N-alkyl group of similar size, such as N-isopropyl, the steric profiles are different. While both provide bulk, the rigid and planar nature of the cyclopropyl ring presents a distinct steric environment compared to the more flexible isopropyl group. The impact of this on the accessibility of the carbonyl carbon would depend on the preferred conformation of the molecule.

Hypothesis on Relative Stability:

Considering the electronic properties, the ability of the cyclopropyl group to participate in conjugation could lead to a more stabilized ground state of the carbamate compared to a linear alkyl group. This increased ground state stability would translate to a higher activation energy for hydrolysis, and therefore, a slower rate.

From a steric perspective, while both cyclopropyl and isopropyl groups offer hindrance, the specific conformational constraints imposed by the cyclopropyl ring might provide more effective shielding of the carbonyl group from nucleophilic attack.

Therefore, it is hypothesized that N-cyclopropyl carbamates exhibit greater hydrolytic stability compared to their linear N-alkyl counterparts of similar steric bulk (e.g., N-isopropyl carbamates).

Supporting Experimental Observations

While direct comparative studies are scarce, data from related systems support the notion that the nature of the N-substituent significantly impacts carbamate stability. For instance, studies on the enzymatic hydrolysis of carbamates have shown that increasing the steric bulk of the N-alkyl substituent generally leads to increased stability.[6] Furthermore, research on N,N-disubstituted carbamates has consistently demonstrated their enhanced stability over N-monosubstituted analogs, highlighting the importance of substitution at the nitrogen atom.[7]

Experimental Protocols for a Definitive Comparison

To provide conclusive evidence for the hypothesized difference in stability, a direct comparative study is necessary. The following protocols outline a robust experimental approach for researchers to quantify the hydrolytic stability of N-cyclopropyl and linear N-alkyl carbamates.

Protocol 1: Synthesis of N-Substituted Carbamates

A general and reliable method for the synthesis of the required carbamates is the reaction of an appropriate alcohol with an N-substituted isocyanate or by a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide.[2]

Caption: General synthesis of N-alkyl carbamates.

Protocol 2: Kinetic Analysis of Hydrolysis by HPLC

Objective: To determine the pseudo-first-order rate constants and half-lives of hydrolysis for N-cyclopropyl and linear N-alkyl carbamates under controlled pH and temperature.

Materials:

  • N-cyclopropyl carbamate and linear N-alkyl carbamate of interest

  • Buffer solutions of desired pH (e.g., pH 7.4, 9.0, 10.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a C18 column

  • Constant temperature water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of each carbamate in a suitable organic solvent like acetonitrile.

  • Reaction Initiation: In a thermostatically controlled vessel at the desired temperature (e.g., 37 °C), add a small aliquot of the carbamate stock solution to a pre-warmed buffer solution of the desired pH to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a quenching solution (e.g., a small volume of acidic solution to lower the pH) and diluting with the initial mobile phase.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the parent carbamate peak at a suitable UV wavelength.

  • Data Analysis: Plot the natural logarithm of the peak area (or concentration) of the carbamate versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.

Conclusion

References

  • Armstrong, V. C., & Moodie, R. B. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 275-280.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Klančar, U., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(29), 5946-5996.
  • Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943.
  • Vontor, T., & Večeřa, M. (1973). Carbamates. IV. Kinetics and mechanism of hydrolysis of substituted phenyl N-methylcarbamates in strongly alkaline and acid media.
  • Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?
  • Williams, A. (1972). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.
  • Rassadin, V. A., & de Meijere, A. (2001). ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. ChemInform, 32(49).
  • Storer, R. I., & Smith, M. B. (2004).
  • Vacondio, F., et al. (2013). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Bioorganic & Medicinal Chemistry, 21(17), 5497-5507.
  • Wiberg, K. B., et al. (2015). Conformational features of secondary N-cyclopropyl amides. The Journal of Organic Chemistry, 80(9), 4588–4594.
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023). Journal of the American Chemical Society.
  • Buncel, E., & Um, I. H. (1986). The effect of steric hindrance on the rates of cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, 191-196.

Sources

Validation

A Comparative Guide to Bioisosteres of tert-butyl N-cyclopropyl-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodyna...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The molecule tert-butyl N-cyclopropyl-N-methylcarbamate serves as a key structural motif in various biologically active compounds. However, its inherent properties, such as lipophilicity and susceptibility to metabolism, often necessitate bioisosteric replacement to optimize its performance as a drug candidate. This guide provides an in-depth comparison of viable bioisosteres for both the tert-butyl group and the N-cyclopropyl-N-methylcarbamate moiety, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. For tert-butyl N-cyclopropyl-N-methylcarbamate, the primary motivations for exploring bioisosteres include:

  • Modulating Lipophilicity: The bulky tert-butyl group significantly contributes to the molecule's lipophilicity, which can impact solubility and off-target effects.

  • Enhancing Metabolic Stability: The carbamate linkage and the alkyl substituents can be susceptible to enzymatic degradation. Bioisosteric modifications can block metabolic pathways, thereby increasing the compound's half-life.

  • Improving Physicochemical Properties: Properties such as solubility and permeability are critical for oral bioavailability and can be fine-tuned through bioisosteric replacement.

  • Exploring Novel Chemical Space: The introduction of novel bioisosteres can lead to new intellectual property and potentially uncover unexpected beneficial interactions with the biological target.

Bioisosteric Replacements for the tert-Butyl Group

The tert-butyl group is a common feature in drug candidates, valued for its steric bulk. However, it can also confer undesirable properties like increased lipophilicity and metabolic liability. Several bioisosteric replacements have been investigated to mitigate these issues.

A key strategy to enhance metabolic stability is the introduction of fluorine atoms. The trifluoromethylcyclopropyl group, for instance, has been shown to be a metabolically robust substitute for the tert-butyl group. Other common bioisosteres include cyclopropyl, cyclobutyl, and isopropyl groups, which mimic the steric profile of the tert-butyl group while potentially altering electronic and metabolic properties.

Table 1: Comparison of Physicochemical Properties of tert-Butyl Bioisosteres

BioisostereKey PropertiesExperimental Observations
Cyclopropyl Reduced lipophilicity compared to tert-butyl. Can improve metabolic stability.Often leads to improved pharmacokinetic profiles.
Cyclobutyl Similar steric bulk to tert-butyl with potentially altered metabolic pathways.Can offer a balance of steric and electronic properties.
Isopropyl Smaller and less lipophilic than tert-butyl.May lead to changes in binding affinity due to reduced steric bulk.
Trifluoromethylcyclopropyl Significantly increased metabolic stability due to the presence of C-F bonds.A prime choice for overcoming metabolic liabilities associated with the tert-butyl group.

Bioisosteric Replacements for the N-cyclopropyl-N-methylcarbamate Moiety

The carbamate functional group is often employed as a bioisostere for the more labile amide bond, offering improved metabolic stability. However, the carbamate itself and its N-substituents can still be targets for metabolism. Bioisosteric modifications of the N-cyclopropyl-N-methyl portion of the molecule can further enhance its drug-like properties.

Exploring Alternatives to the Carbamate Linkage

Several five-membered heterocyclic rings, such as 1,2,3-triazoles and oxadiazoles, have been successfully used as non-classical bioisosteres for amide and carbamate groups. These rings can mimic the hydrogen bonding capabilities and conformational constraints of the carbamate while offering greater metabolic stability.

Modifying the N-Alkyl Substituents

The cyclopropyl and methyl groups on the nitrogen atom also present opportunities for bioisosteric replacement.

  • Cyclopropyl Group: This group can be replaced with other small cycloalkyl rings or linear alkyl chains to modulate lipophilicity and binding interactions. The unique electronic properties of the cyclopropyl ring contribute to its metabolic stability, so any replacement should be carefully considered.

  • Methyl Group: The "magic methyl" effect, where the addition of a methyl group can significantly impact a compound's properties, is a well-documented phenomenon in medicinal chemistry. Conversely, replacing the methyl group with other small alkyl groups or even hydrogen can be explored to fine-tune activity and pharmacokinetics. Bioisosteric replacement of a methyl group with a cyclopropyl group has been shown to be a viable strategy in some cases.

Table 2: Potential Bioisosteres for the N-cyclopropyl-N-methylcarbamate Moiety

BioisostereRationalePotential Advantages
1,2,3-Triazole Non-classical bioisostere for the carbamate linkage.Improved metabolic stability, altered hydrogen bonding potential.
Oxadiazole Another heterocyclic replacement for the carbamate.Can enhance metabolic stability and modulate electronic properties.
N-ethyl, N-cyclopropyl Homologation of the methyl group.May alter binding affinity and metabolic profile.
N,N-dicyclopropyl Replacement of the methyl group with a second cyclopropyl ring.Could increase metabolic stability and alter lipophilicity.

Experimental Protocols

To facilitate the exploration of these bioisosteres, detailed experimental protocols for synthesis and evaluation are provided below.

Synthesis of tert-butyl N-cyclopropyl-N-methylcarbamate and its Analogs

The synthesis of carbamates can be achieved through several methods, with the reaction of an amine with a chloroformate being a common and effective approach.

General Procedure for Carbamate Synthesis:

  • Dissolve the secondary amine (N-cyclopropylmethylamine or its bioisosteric equivalent) (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 eq.) to the solution and cool to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow Amine Secondary Amine (e.g., N-cyclopropylmethylamine) Reaction Reaction at 0°C to RT Amine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Carbamate Product Purification->Product

Caption: General workflow for the synthesis of tert-butyl carbamates.

In Vitro Metabolic Stability Assay

Metabolic stability is a critical parameter to assess early in the drug discovery process. The following protocol describes a typical microsomal stability assay.

Protocol for Microsomal Stability Assay:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of the remaining compound against time.

Metabolic_Stability_Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + Buffer Microsomes->Incubation NADPH Add NADPH (Start Reaction) Incubation->NADPH Quench Quench at Time Points NADPH->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t1/2 and CLint Analysis->Data

Caption: Workflow for an in vitro microsomal stability assay.

Aqueous Solubility Assay

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.

Protocol for Shake-Flask Solubility Assay:

  • Add an excess amount of the solid test compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Solubility_Assay_Workflow Compound Excess Solid Compound Equilibration Equilibration (Shaking) Compound->Equilibration Buffer Aqueous Buffer Buffer->Equilibration Filtration Filtration Equilibration->Filtration Analysis HPLC-UV or LC-MS Analysis Filtration->Analysis Solubility Thermodynamic Solubility Analysis->Solubility

Caption: Workflow for a shake-flask solubility assay.

Conclusion

The strategic application of bioisosterism offers a powerful toolkit for optimizing the properties of drug candidates containing the tert-butyl N-cyclopropyl-N-methylcarbamate scaffold. By systematically replacing the tert-butyl group and modifying the carbamate moiety, researchers can fine-tune lipophilicity, enhance metabolic stability, and improve overall drug-like characteristics. The comparative data and detailed experimental protocols provided in this guide are intended to empower medicinal chemists to make informed decisions in the design and synthesis of next-generation therapeutics with superior performance profiles.

References

  • Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Dash, S., Rathi, E., Kumar, A., & Kini, S. G. (2021). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. [Link]

  • de Lacerda, R. B., & de Moraes, M. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Drug Design Org. (2007, February 15). Bioisosterism. [Link]

  • Lund University. (1999). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(22), 9365–9393. [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. [Link]

  • Albohy, A., et al. (2024). Bioisosteres at C9 of 2-Deoxy-2,3-didehydro-N-acetyl Neuraminic Acid Identify Selective Inhibitors of NEU3. Journal of Medicinal Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • ResearchGate. (2022). A summary of the different bioisosteres of carbohydrate functional...[Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Ornstein, P. L., et al. (1992). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 35(20), 3749-3755. [Link]

  • de Pinho, P. G., et al. (2019).
Comparative

comparison of N-methylation reagents for cyclopropyl carbamates

The "Magic Methyl" in Peptidomimetics: A Comparative Guide to N-Methylation Reagents for Cyclopropyl Carbamates The introduction of a single methyl group—often termed the "magic methyl" effect—can profoundly alter a mole...

Author: BenchChem Technical Support Team. Date: March 2026

The "Magic Methyl" in Peptidomimetics: A Comparative Guide to N-Methylation Reagents for Cyclopropyl Carbamates

The introduction of a single methyl group—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological profile by improving lipophilicity, increasing membrane permeability, and restricting conformational flexibility. In modern drug discovery, cyclopropyl carbamates are frequently utilized as metabolically stable, orthogonal protecting groups or structural motifs. However, the N-methylation of these specific substrates presents a unique synthetic challenge. The sp²-like character of the cyclopropane C–C bonds and the inherent steric bulk of the ring severely shield the adjacent carbamate nitrogen, reducing its nucleophilicity and demanding highly optimized methylation conditions.

This guide objectively compares the performance, mechanistic causality, and safety profiles of the most prominent N-methylation reagents used for cyclopropyl carbamates, providing self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality in Reagent Selection

Carbamates possess an electron-withdrawing carbonyl group that increases the acidity of the N–H bond (pKa ~15–17). Consequently, N-methylation cannot occur directly; it requires the irreversible deprotonation of the nitrogen to form a highly nucleophilic carbamate anion. The choice of the subsequent electrophilic methylating agent dictates the reaction's success, especially when navigating the steric hindrance of a cyclopropyl moiety.

  • Methyl Iodide (MeI): The industry standard. MeI is a soft electrophile that undergoes rapid S_N2 substitution. When paired with a strong base like Sodium Hydride (NaH), it provides reliable yields for moderately hindered cyclopropyl carbamates[1].

  • Methyl Trifluoromethanesulfonate (MeOTf): For exceptionally hindered substrates (e.g., quaternary cyclopropyl centers), MeI often fails. MeOTf is a substantially harder and more powerful electrophile due to the exceptional leaving-group ability of the triflate anion, forcing the S_N2 reaction to completion even under severe steric crowding[2].

  • Dimethyl Carbonate (DMC): Driven by the need for sustainable chemistry, DMC is a non-toxic, "green" alternative to alkyl halides. However, DMC possesses dual reactivity. To successfully methylate a carbamate, the reaction must be forced down the BAl​2 (bimolecular alkyl-oxygen cleavage) pathway rather than the BAc​2 (acyl-oxygen cleavage) pathway, which would result in unwanted methoxycarbonylation. This requires high temperatures and specific basic catalysts (like K₂CO₃ or Y-faujasite zeolites) to selectively drive the methylation[3][4].

Quantitative Comparison of N-Methylation Reagents

The following table summarizes the performance metrics of these reagents when applied to sterically hindered carbamate systems.

ReagentBase / CatalystReaction TempTypical YieldToxicity / Safety ProfileChemoselectivity
Methyl Iodide (MeI) NaH0 °C to RT85–95%Highly toxic, volatile, carcinogenic.High; strictly methylates the deprotonated N-anion.
Methyl Triflate (MeOTf) Proton Sponge-78 °C to 0 °C75–90%Extremely hazardous, corrosive.Low; prone to over-alkylation of other heteroatoms if stoichiometry is imprecise.
Dimethyl Sulfate (Me₂SO₄) NaOH (Biphasic)RT to 40 °C80–90%Extreme toxicity, insidious absorption.Moderate; requires phase-transfer catalysis for optimal results.
Dimethyl Carbonate (DMC) K₂CO₃ or Zeolites130 °C to 160 °C70–85%Green , non-toxic, safe.Moderate; requires strict temperature control to avoid BAc​2 carbamation byproducts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the workflow, allowing the operator to verify the success of each intermediate step before proceeding.

Protocol A: Standard N-Methylation using NaH / MeI

This protocol utilizes the Benoiton method, the most broadly applied technique for carbamate methylation[1].

  • Preparation: Dissolve the cyclopropyl carbamate (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Causality: THF solubilizes the substrate while resisting deprotonation. Argon prevents the violent quenching of NaH by atmospheric moisture.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in portions.

    • System Validation 1 (Visual): The immediate evolution of H₂ gas confirms the active deprotonation of the carbamate N–H. The reaction must be stirred until gas evolution completely ceases (typically 30 minutes), validating the quantitative formation of the carbamate anion.

  • Alkylation: Add Methyl Iodide (3.0 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 4–12 hours.

    • System Validation 2 (Analytical): Perform TLC or LC-MS. The disappearance of the starting material and the appearance of a less polar spot (due to the loss of the N–H hydrogen bond donor) with a +14 Da mass shift validates successful N-methylation.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Green N-Methylation using Dimethyl Carbonate (DMC)

This protocol leverages DMC as both solvent and reagent, avoiding toxic halides[3].

  • Preparation: In a high-pressure autoclave reactor, combine the cyclopropyl carbamate (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and Dimethyl Carbonate (DMC, 20 equiv). Causality: DMC requires high activation energy for the BAl​2 cleavage; the autoclave prevents the solvent from boiling off before activation temperature is reached.

  • Thermal Activation: Seal the reactor and heat to 150 °C for 12 hours.

    • System Validation 1 (Pressure): A gradual increase in internal pressure beyond the vapor pressure of DMC indicates the generation of CO₂ gas, which is the stoichiometric byproduct of the BAl​2 methylation pathway.

  • Purification: Cool the reactor to room temperature and carefully vent the CO₂. Filter the mixture to remove K₂CO₃ salts.

    • System Validation 2 (Chemoselectivity Check): Analyze the crude mixture via ¹H NMR. The presence of a new singlet at ~2.8–3.0 ppm confirms N-CH₃ formation. If a singlet appears at ~3.7 ppm, it indicates unwanted methoxycarbonylation ( BAc​2 pathway), signaling that the reaction temperature was too low or the base was insufficiently hard.

Mechanistic and Workflow Visualizations

ReagentSelection Start N-Methylation of Cyclopropyl Carbamate Steric Is the substrate highly sterically hindered? Start->Steric Green Is green chemistry / low toxicity required? Steric->Green No MeOTf Methyl Triflate (MeOTf) + Proton Sponge Steric->MeOTf Yes (e.g., quaternary centers) DMC Dimethyl Carbonate (DMC) + Zeolite/Base (130°C) Green->DMC Yes MeI Methyl Iodide (MeI) + NaH (0°C to RT) Green->MeI No (Standard Lab Scale)

Decision tree for selecting N-methylation reagents based on steric hindrance and safety.

DMCMechanism Carbamate Carbamate Anion [R-N-COOR']⁻ BAl2 BAl2 Pathway (Attack on Methyl) Carbamate->BAl2 Hard Base / High Temp BAc2 BAc2 Pathway (Attack on Carbonyl) Carbamate->BAc2 Soft Base / Low Temp DMC Dimethyl Carbonate (CH3-O-CO-O-CH3) DMC->BAl2 DMC->BAc2 Product N-Methyl Carbamate + CO2 + CH3O⁻ BAl2->Product SideProduct N-Methoxycarbonyl Carbamate (Side Product) BAc2->SideProduct

Mechanistic divergence of DMC reacting with carbamates via BAl2 and BAc2 pathways.

References

  • Synthesis of N-Alkyl Amino Acids Monash University
  • Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y IRIS - Università Ca' Foscari Venezia
  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Methyl Trifluoromethanesulfonate | Powerful Methyl

Sources

Validation

Mechanistic Causality: Why the N-Cyclopropyl-N-Methyl Fragment?

As a Senior Application Scientist, I have evaluated countless structural motifs to overcome late-stage pharmacokinetic (PK) failures. The transition from a hit compound to a viable clinical candidate often hinges on the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless structural motifs to overcome late-stage pharmacokinetic (PK) failures. The transition from a hit compound to a viable clinical candidate often hinges on the fine-tuning of terminal amines. The N-cyclopropyl-N-methyl fragment has emerged as a privileged motif in modern medicinal chemistry, offering a precise balance between metabolic stability, lipophilicity, and basicity.

This guide objectively compares the pharmacokinetic performance of the N-cyclopropyl-N-methyl group against traditional dialkylamine alternatives (such as N,N-dimethyl and N-diethyl groups) and provides the self-validating experimental frameworks required to evaluate these properties in your own drug discovery pipelines.

The substitution of a traditional N,N-dimethyl or N-diethyl group with an N-cyclopropyl-N-methyl moiety is not merely a steric adjustment; it is an electronic and metabolic reprogramming of the molecule[1].

  • Electronic Modulation (pKa Shift): The cyclopropyl ring possesses unique sp²-like character in its C-C bonds. This inductively withdraws electron density from the adjacent nitrogen, typically lowering the basicity (pKa) of the amine by 1.0 to 1.5 units compared to an isopropyl or diethyl group. This reduced basicity enhances passive membrane permeability and mitigates phospholipidosis and hERG channel liabilities.

  • Steric Shielding: The rigid, flat nature of the cyclopropyl ring provides significant steric hindrance around the nitrogen lone pair. This physically blocks the approach of Cytochrome P450 (CYP450) heme centers, drastically reducing the rate of N-demethylation—a primary clearance pathway for N,N-dimethyl amines[2].

  • Metabolic Redirection: While straight-chain alkyls are highly susceptible to oxidation, the cyclopropyl ring is generally more resistant to aliphatic hydroxylation, though it can undergo specific NADPH-dependent oxidation if not properly optimized within the binding pocket[3].

MetabolicPathway Parent Drug Candidate (Terminal Amine) NMe2 N,N-dimethyl Fragment Parent->NMe2 NcPrMe N-cyclopropyl-N-methyl Fragment Parent->NcPrMe CYP1 CYP450 Binding (Unrestricted Access) NMe2->CYP1 CYP2 CYP450 Binding (Sterically Hindered) NcPrMe->CYP2 Metab1 Rapid N-Demethylation (High Clearance) CYP1->Metab1 Metab2 Stable Parent Molecule (Extended Half-life) CYP2->Metab2

CYP450 metabolic pathway comparison: N,N-dimethyl vs. N-cyclopropyl-N-methyl fragments.

Quantitative Pharmacokinetic Comparison

To objectively evaluate performance, we compare the N-cyclopropyl-N-methyl fragment against standard alternatives within a generic kinase inhibitor scaffold (e.g., pyrimidine or carboxamide backbones)[4]. The data below summarizes typical shifts in physicochemical and PK parameters when modifying the terminal amine.

Amine FragmentRelative Basicity (pKa)Lipophilicity (ΔLogD)Human Microsomal CLint​ (µL/min/mg)In Vivo Half-life ( t1/2​ , hr)Primary Liability
N,N-dimethyl ~9.5Baseline> 120 (High)< 1.0Rapid N-demethylation
N-diethyl ~10.0+0.860 - 90 (Moderate)1.0 - 2.0High lipophilicity / hERG
Pyrrolidine ~10.2+0.550 - 80 (Moderate)1.5 - 2.5Oxidation to lactam
N-cyclopropyl-N-methyl ~8.5+0.4< 30 (Low)> 4.0Potential GSH conjugation (rare)

Data synthesis based on structural optimization campaigns of JAK and DYRK inhibitors[1][4].

Self-Validating Experimental Protocols

To trust your PK data, the assay must prove its own validity during every run. Below is the rigorously controlled protocol for determining the Intrinsic Clearance ( CLint​ ) of N-cyclopropyl-N-methyl derivatives.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: We utilize HLMs because they contain the full complement of membrane-bound CYP450 enzymes. The addition of NADPH is non-negotiable, as it provides the reducing equivalents required for CYP450 catalytic cycling.

Materials:

  • Human Liver Microsomes (Pooled, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) - Maintains physiological pH for optimal enzyme activity.

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) - Prevents cofactor depletion over the 60-minute assay.

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (IS).

Step-by-Step Methodology:

  • System Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL protein. Why 0.5 mg/mL? Higher concentrations lead to non-specific protein binding, artificially masking the free fraction of the drug and skewing clearance data.

  • Control Validation (Critical): Include Verapamil (High clearance control) and Warfarin (Low clearance control) in parallel wells. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Compound Addition: Spike the test compound (N-cyclopropyl-N-methyl derivative) to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤ 0.1% v/v to prevent CYP enzyme denaturation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system to initiate metabolism.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Quench Solution. Causality: The organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction exactly at the target timepoint.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

AssayWorkflow Step1 1. Prepare HLM/RLM (0.5 mg/mL protein) Step2 2. Spike Test & Control Cmpds (1 µM, <0.1% DMSO) Step1->Step2 Step3 3. Pre-incubate (37°C, 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH) Step3->Step4 Step5 5. Time-course Sampling (0 to 60 min) Step4->Step5 Step6 6. Quench & Centrifuge (Cold Acetonitrile) Step5->Step6 Step7 7. LC-MS/MS Analysis (Calculate CL_int) Step6->Step7

Self-validating workflow for measuring in vitro microsomal stability and intrinsic clearance.

Data Interpretation

Calculate the elimination rate constant ( k ) from the slope of the natural log of percentage remaining versus time. Intrinsic clearance is calculated as:

CLint​=(mg protein/mLk​)×1000(μL/min/mg)

For an N-cyclopropyl-N-methyl fragment, a successful design will yield a CLint​<30μL/min/mg , confirming that the steric shielding of the cyclopropyl group has successfully bypassed rapid N-dealkylation.

References

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein Source: eScholarship URL:[Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) Source: OSTI.gov URL:[Link]

  • Metabolism of cyclopropyl groups Source: Hypha Discovery URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl N-cyclopropyl-N-methylcarbamate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, tert-butyl N-cyclopropyl-N-methylcarbamate presents a unique set of handling...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, tert-butyl N-cyclopropyl-N-methylcarbamate presents a unique set of handling considerations. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and productive laboratory environment.

Understanding the Hazard Profile

While comprehensive toxicological data for tert-butyl N-cyclopropyl-N-methylcarbamate is not extensively documented, the available information and the chemical's classification as a carbamate derivative necessitate a cautious and proactive approach to safety. Carbamates, as a class, can interfere with nervous system function.[1] The primary identified hazards associated with tert-butyl N-cyclopropyl-N-methylcarbamate are skin and eye irritation.[2]

Table 1: Hazard Identification for tert-Butyl N-cyclopropyl-N-methylcarbamate

Hazard StatementGHS ClassificationSource
Causes skin irritationH315[2]
Causes serious eye irritationH319[2]

Given the potential for uncharacterized hazards, a thorough risk assessment should be conducted before commencing any work with this compound.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the risks associated with handling tert-butyl N-cyclopropyl-N-methylcarbamate. The following sections detail the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional protective measures.

Eye and Face Protection: Your First Line of Defense

Direct contact with tert-butyl N-cyclopropyl-N-methylcarbamate can cause serious eye irritation.[2] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Enhanced Protection: In situations with a higher risk of splashes or aerosol generation, such as during transfers or solution preparation, a full-face shield worn over safety goggles is recommended.[1][5]

Hand Protection: Preventing Dermal Exposure

The compound is a known skin irritant.[2] Consequently, selecting the appropriate gloves is critical to prevent dermal absorption.

  • Glove Material: Chemical-resistant gloves are mandatory.[4] While specific breakthrough time data for tert-butyl N-cyclopropyl-N-methylcarbamate is not available, nitrile gloves are a suitable initial choice for protection against a range of chemicals.[6][7] For handling larger quantities or for prolonged tasks, consider using thicker, chemical-resistant gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.[8][9]

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[4] After handling the compound, wash and dry your hands thoroughly.[4]

Body Protection: Shielding Against Contamination

To prevent accidental skin contact, appropriate body protection should be worn.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Additional Protection: For tasks with a higher potential for contamination, consider a chemical-resistant apron or a disposable coverall.[5]

Respiratory Protection: Guarding Against Inhalation

While the vapor pressure of tert-butyl N-cyclopropyl-N-methylcarbamate is expected to be low, the generation of dusts or aerosols during handling poses an inhalation risk.

  • Engineering Controls: The primary method for controlling airborne contaminants is to work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during activities with a high likelihood of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] For dusty conditions, a respirator with a P3 filter is recommended.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]

Operational Blueprint: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood all available safety information.[3] Confirm that a safety shower and eyewash station are readily accessible.[3]

  • Donning PPE: Put on all required PPE as outlined in the previous sections.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Prevent the formation of dust and aerosols.[4]

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4]

  • Post-Handling:

    • Thoroughly wash hands and face after handling the compound.[4]

    • Remove and decontaminate or dispose of contaminated clothing.[4]

    • Do not eat, drink, or smoke in the work area.[4]

Disposal Plan: A Responsible Conclusion

Proper disposal of tert-butyl N-cyclopropyl-N-methylcarbamate and any contaminated materials is a critical final step.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Contaminated Materials: Adhered or collected material should be promptly placed in a suitable, closed container for disposal in accordance with appropriate laws and regulations.[4]

  • Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[4]

Visualizing the Safety Workflow

To aid in the decision-making process for PPE selection, the following diagram outlines a logical workflow.

PPE_Selection_Workflow PPE Selection Workflow for tert-Butyl N-cyclopropyl-N-methylcarbamate cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational & Disposal Plan Start Review Chemical Information & SDS Hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) Start->Hazards Analyze EyeProtection Eye Protection: - Safety Goggles (EN166/OSHA) - Face Shield (for splash risk) Hazards->EyeProtection Mitigate HandProtection Hand Protection: - Chemical-Resistant Gloves (Nitrile recommended) Hazards->HandProtection Mitigate BodyProtection Body Protection: - Lab Coat - Chemical Apron (as needed) Hazards->BodyProtection Mitigate RespiratoryProtection Respiratory Protection: - Work in Fume Hood - Respirator (if dust/aerosol risk) Hazards->RespiratoryProtection Mitigate Handling Safe Handling Protocol EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling Disposal Waste Disposal Protocol Handling->Disposal Complete

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-cyclopropyl-N-methylcarbamate
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